molecular formula C9H8O2 B7792883 2-Propenoic acid, 3-phenyl-

2-Propenoic acid, 3-phenyl-

Katalognummer: B7792883
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: WBYWAXJHAXSJNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 3-phenyl-, more commonly known as Cinnamic Acid, is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . It is classified as a carboxylic acid featuring an α,β-unsaturated carbonyl group and exists as cis (CAS 102-94-3) and trans (CAS 140-10-3) stereoisomers, with the trans isomer being the more prevalent form found in nature . This compound is a white crystalline solid with a melting point of approximately 132-136 °C and low water solubility of around 0.4 g/l at room temperature . In the realm of biochemical and pharmacological research, cinnamic acid serves as a fundamental building block for more complex phenolic compounds and is a key metabolite in the plant phenylpropanoid pathway . It is noted for its strong, broad-spectrum antimicrobial effect, though its strong organoleptic properties can limit certain applications . A significant area of investigation is the structure-activity relationship of its derivatives. Studies have shown that specific derivatives, particularly those with methoxy groups at the 3 or 4 positions, or a 3,4-methylenedioxy moiety, exhibit pronounced hepatoprotective effects in models of oxidative stress-induced acute liver damage . Furthermore, cinnamic acid has been identified as an agonist of the Hydroxycarboxylic acid receptor 2 (HCAR2) in humans, a target implicated in processes like adiponectin secretion and neutrophil apoptosis . This product is supplied as a white solid with a minimum assay of 99% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28934-71-6, Array
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name 2-Propenoic acid, 3-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28934-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40110056
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-82-9
Record name Cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propenoic acid, 3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid, is an organic compound with the formula C₉H₈O₂.[1] It is a white crystalline substance that is slightly soluble in water but readily soluble in many organic solvents.[1] Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, including the cinnamon tree.[2] It exists as both cis and trans isomers, with the trans isomer being the more stable and common form.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-propenoic acid, 3-phenyl-.

Chemical Structure and Identification

The structure of cinnamic acid consists of a phenyl group attached to an acrylic acid moiety. The IUPAC name for the most common isomer is (2E)-3-phenylprop-2-enoic acid.[3]

Molecular Structure:

  • 2D Structure:

    alt text

  • 3D Conformer:

    alt text

Chemical Identifiers:

IdentifierValue
CAS Number 140-10-3 (for trans-cinnamic acid)[3]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [3]
IUPAC Name (2E)-3-phenylprop-2-enoic acid[3]
SMILES C1=CC=C(C=C1)C=CC(=O)O
InChI InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+

Physicochemical Properties

The physical and chemical properties of trans-cinnamic acid are summarized in the table below.

PropertyValueReference
Appearance White crystalline solid[1]
Melting Point 133 °C[1][2]
Boiling Point 300 °C[1][2]
Solubility in Water 0.546 mg/mL[3]
pKa 4.44[4]
logP 2.13[4]
Density 1.2475 g/cm³[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, COOH), 7.81 (d, J=16.0 Hz, 1H, =CH-Ph), 7.55-7.52 (m, 2H, Ar-H), 7.41-7.39 (m, 3H, Ar-H), 6.45 (d, J=16.0 Hz, 1H, =CH-COOH).[5][6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 147.1 ( =CH-Ph), 134.1 (Ar-C), 130.7 (Ar-CH), 128.9 (Ar-CH), 128.4 (Ar-CH), 117.4 (=CH-COOH).

Infrared (IR) Spectroscopy

The IR spectrum of cinnamic acid shows characteristic absorption bands for its functional groups.[7][8]

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
1680-1700C=O stretch (carboxylic acid)
1625-1640C=C stretch (alkene)
1500-1600C=C stretch (aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Cinnamic acid exhibits strong UV absorbance due to its conjugated system. The λmax can vary depending on the solvent.[9][10]

Experimental Protocols

Synthesis of trans-Cinnamic Acid via Perkin Reaction

This protocol describes the synthesis of trans-cinnamic acid from benzaldehyde (B42025) and acetic anhydride (B1165640).[11][12][13]

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium carbonate solution

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 10.0 g of benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

  • Heat the mixture under reflux for 5 hours at 180°C.

  • Allow the mixture to cool to room temperature.

  • Add 100 mL of 10% sodium carbonate solution to the reaction mixture to neutralize the excess acetic anhydride and convert the cinnamic acid to its sodium salt.

  • Remove any unreacted benzaldehyde by steam distillation.

  • Cool the remaining solution and acidify with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

  • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure trans-cinnamic acid.

Workflow Diagram:

G reagents Benzaldehyde + Acetic Anhydride + Sodium Acetate reflux Reflux at 180°C for 5h reagents->reflux neutralization Neutralize with 10% Na₂CO₃ reflux->neutralization distillation Steam Distill to remove unreacted Benzaldehyde neutralization->distillation acidification Acidify with conc. HCl distillation->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallize from Water/Ethanol filtration->recrystallization product Pure trans-Cinnamic Acid recrystallization->product

Caption: Synthesis of trans-Cinnamic Acid via Perkin Reaction.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of an organic compound.[14][15][16]

Materials:

  • Cinnamic acid

  • Test tubes

  • Spatula

  • Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Place approximately 20-30 mg of cinnamic acid into a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake the test tube for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble.

  • Record the observations.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis spectra of the protonated and deprotonated forms of cinnamic acid.[17]

Materials:

  • Cinnamic acid

  • Buffer solutions of known pH (ranging from 3 to 6)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of cinnamic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Prepare a series of solutions by diluting the stock solution with buffer solutions of different known pH values. The final concentration of cinnamic acid in each solution should be the same.

  • Record the UV-Vis spectrum for each solution over a wavelength range of 200-400 nm.

  • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, contributing to their biological activities.

Inhibition of NF-κB Signaling Pathway

Cinnamic acid can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[18][19] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation and survival. C[20][21][22]innamic acid derivatives have been shown to inhibit this pathway, which is a potential mechanism for their anti-cancer effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->PI3K Inhibition

References

Cinnamic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a pivotal precursor in the biosynthesis of a vast array of commercially and biologically significant compounds. Found throughout the plant kingdom, it serves as a central building block for the phenylpropanoid pathway, leading to the formation of lignans, flavonoids, stilbenes, and coumarins. These compounds are not only integral to plant physiology, contributing to defense mechanisms and structural integrity, but also possess a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of cinnamic acid and the intricate enzymatic pathways responsible for its synthesis. The content herein is curated to support researchers, scientists, and drug development professionals in their pursuit of harnessing the potential of this versatile molecule.

Natural Sources of Cinnamic Acid

Cinnamic acid is widely distributed in the plant kingdom, found in its free form or as various esters. The concentration of cinnamic acid can vary significantly depending on the plant species, part of the plant, and environmental conditions. Key natural sources include spices, balsams, fruits, vegetables, and other plant-derived products.

Quantitative Data on Cinnamic Acid Content

The following tables summarize the quantitative data for cinnamic acid content in various natural sources, compiled from multiple scientific studies.

Table 1: Cinnamic Acid Content in Spices and Balsams

Natural SourcePlant PartCinnamic Acid ContentReference(s)
Cinnamomum loureiriiBark16.97 mg/g[1]
Commercial Cinnamon Powder A-47.60 mg/g[1][2]
Commercial Cinnamon Powder B-37.76 mg/g[2]
Commercial Cinnamon Powder C-22.87 mg/g[1][2]
Cinnamomum camphoraBark0.31 mg/g[1]
Cinnamomum japonicumBark0.23 mg/g[1]
Storax Balsam (Liquidambar orientalis)GumFree: 7.03%[3]
Storax Balsam (Liquidambar orientalis)GumHydrolyzed: 25.26%[3]
Storax Balsam-5-15%[4][5]

Table 2: Cinnamic Acid Content in Fruits and Vegetables

Natural SourceCinnamic Acid Content (µg/g fresh weight, unless otherwise noted)Reference(s)
Strawberry (immature green)up to 4.97[1][2]
Lemon (Citrus lemonum)0.26[6]
Beetroot (Beta vulgaris L.) Juice0.35[7]
Beetroot (Beta vulgaris L.) Leaves0.14[7]
Beetroot (Beta vulgaris L.) Stem9.94[7]
Potato (Solanum tuberosum)1.4905 µg/mL (in mutant line M-III-50 extract)[8]
Broccoli (Brassica oleracea var. italica)7.8 (mg/100g)[9]
Artichoke (Cynara cardunculus var. scolymus) Bracts60.2 (mg/100g)[10]

Table 3: Cinnamic Acid Content in Other Natural Sources

Natural SourceCinnamic Acid ContentReference(s)
Propolis1% - 1.5%[1][2]
Shea Butter (Vitellaria paradoxa)Present as triterpene esters (1.3-7.5% of the butter)

Biosynthesis of Cinnamic Acid: The Phenylpropanoid Pathway

The primary route for cinnamic acid biosynthesis in plants is the phenylpropanoid pathway, which commences with the aromatic amino acid L-phenylalanine. This pathway is a critical metabolic junction, channeling carbon from primary metabolism into the production of a diverse array of secondary metabolites.

The core reactions leading to the formation of activated cinnamic acid derivatives are catalyzed by a series of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the committed and often rate-limiting step of the phenylpropanoid pathway.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, a central intermediate that serves as a precursor for the biosynthesis of flavonoids, lignin, and other phenylpropanoids.

An alternative, less common pathway for cinnamic acid biosynthesis has been identified in some plants, which proceeds through phenylpyruvic acid and phenyllactic acid intermediates.

Phenylpropanoid Biosynthesis Pathway Diagram

Phenylpropanoid_Pathway cluster_enzymes L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) p_Coumaroyl_CoA->Downstream PAL Phenylalanine Ammonia-Lyase C4H Cinnamate 4-hydroxylase CL 4-Coumarate-CoA Ligase

Core reactions of the phenylpropanoid pathway leading to activated cinnamic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of cinnamic acid from plant materials, as well as for assaying the activity of the key enzymes involved in its biosynthesis.

Extraction and Quantification of Cinnamic Acid by HPLC

Objective: To extract and quantify the amount of cinnamic acid in a given plant sample using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Plant material (dried and finely powdered)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Cinnamic acid reference standard (>98% purity)

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV-Vis detector

Protocol:

  • Extraction: a. Weigh 1 g of the powdered plant material into a centrifuge tube. b. Add 20 mL of methanol. c. Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge at 4000 rpm for 15 minutes. e. Carefully collect the supernatant. f. Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction. g. Combine the supernatants and evaporate to dryness under reduced pressure or a stream of nitrogen. h. Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol. i. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 275 nm. e. Injection Volume: 20 µL. f. Standard Curve Preparation: Prepare a stock solution of cinnamic acid (e.g., 1 mg/mL in methanol). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a standard curve. g. Quantification: Inject the standards and the sample extract. Identify the cinnamic acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of cinnamic acid in the sample by using the standard curve.

Workflow for Cinnamic Acid Quantification

HPLC_Workflow Start Start: Powdered Plant Sample Extraction Extraction with Methanol (Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration HPLC HPLC Analysis (C18, UV 275 nm) Filtration->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

Experimental workflow for the extraction and HPLC quantification of cinnamic acid from plant material.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To determine the enzymatic activity of PAL in a plant extract by spectrophotometrically measuring the formation of trans-cinnamic acid.

Materials and Reagents:

  • Plant tissue

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpyrrolidone (B124986) (PVPP).

  • Substrate Solution: 50 mM L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.8).

  • 6 M HCl

  • Spectrophotometer

  • Refrigerated centrifuge

Protocol:

  • Enzyme Extraction: a. Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer. b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. The supernatant is the crude enzyme extract. Determine the protein concentration using the Bradford method.

  • Enzyme Assay: a. Prepare the reaction mixture containing 1.5 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1 mL of 50 mM L-phenylalanine solution. b. Pre-incubate the reaction mixture at 40°C for 5 minutes. c. Start the reaction by adding 0.5 mL of the crude enzyme extract. d. Incubate at 40°C for 60 minutes. e. Stop the reaction by adding 0.1 mL of 6 M HCl. f. Read the absorbance at 290 nm against a blank prepared similarly but with the enzyme extract added after the HCl. g. PAL activity is calculated based on the molar extinction coefficient of trans-cinnamic acid (10,4 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate 4-hydroxylase (C4H) Activity Assay

Objective: To measure the activity of C4H in plant microsomes by quantifying the formation of p-coumaric acid from trans-cinnamic acid.

Materials and Reagents:

  • Plant tissue

  • Homogenization Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 14 mM β-mercaptoethanol, 2 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) PVPP.

  • Resuspension Buffer: 50 mM potassium phosphate buffer (pH 7.5) and 10% (v/v) glycerol.

  • Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and 0.2 mM trans-cinnamic acid.

  • Microsomal preparation from plant tissue.

  • HPLC system for quantification of p-coumaric acid.

Protocol:

  • Microsome Isolation: a. Homogenize plant tissue in ice-cold homogenization buffer. b. Filter the homogenate and centrifuge at 10,000 x g for 15 minutes at 4°C. c. Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in resuspension buffer.

  • Enzyme Assay: a. Pre-incubate the microsomal preparation at 30°C for 5 minutes. b. Initiate the reaction by adding NADPH and trans-cinnamic acid. c. Incubate at 30°C for 30 minutes. d. Stop the reaction by adding acid and extract the product with ethyl acetate (B1210297). e. Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis to quantify the amount of p-coumaric acid formed.

4-Coumarate-CoA Ligase (4CL) Activity Assay

Objective: To determine the activity of 4CL by spectrophotometrically monitoring the formation of p-coumaroyl-CoA.

Materials and Reagents:

  • Plant tissue

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.2 mM p-coumaric acid, and 0.2 mM Coenzyme A.

  • Spectrophotometer

Protocol:

  • Enzyme Extraction: a. Homogenize plant tissue in ice-cold extraction buffer. b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Use the supernatant as the crude enzyme extract after determining the protein concentration.

  • Enzyme Assay: a. In a quartz cuvette, mix the components of the reaction mixture except for the enzyme extract. b. Start the reaction by adding the enzyme extract. c. Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes. d. The rate of formation of p-coumaroyl-CoA is proportional to the change in absorbance over time. The molar extinction coefficient for p-coumaroyl-CoA at 333 nm is approximately 21,000 M⁻¹ cm⁻¹.

Conclusion

Cinnamic acid stands as a cornerstone of plant secondary metabolism, with its presence in a diverse range of natural sources underscoring its biological significance. This technical guide has provided a comprehensive overview of the primary natural reservoirs of cinnamic acid, supported by quantitative data to aid in the selection of promising sources for extraction and research. Furthermore, the elucidation of the phenylpropanoid biosynthesis pathway, coupled with detailed experimental protocols for enzyme activity assays and compound quantification, offers a robust framework for researchers to investigate and manipulate the production of cinnamic acid and its valuable derivatives. The methodologies and data presented herein are intended to empower scientists and drug development professionals in their endeavors to unlock the full therapeutic and commercial potential of this remarkable natural compound.

References

An In-depth Technical Guide to the Spectroscopic Data of trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white crystalline solid that is slightly soluble in water, and freely soluble in many organic solvents. As a key synthetic intermediate and a naturally occurring compound, its structural elucidation is fundamental for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the spectroscopic data of trans-cinnamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Spectroscopic Data

The structural features of trans-cinnamic acid, including its phenyl group, the α,β-unsaturated carboxylic acid moiety, and the trans configuration of the double bond, give rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for trans-Cinnamic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
12.42broad singlet--COOHDMSO-d₆
7.81doublet16.0H-3 (vinylic)CDCl₃
7.67 - 7.69multiplet-H-2', H-6' (aromatic)DMSO-d₆
7.59doublet16.0H-3 (vinylic)DMSO-d₆
7.56multiplet-H-2', H-6' (aromatic)CDCl₃
7.41multiplet-H-3', H-4', H-5' (aromatic)CDCl₃
7.30 - 7.43multiplet-H-3', H-4', H-5' (aromatic)DMSO-d₆
6.53doublet16.0H-2 (vinylic)DMSO-d₆
6.47doublet16.0H-2 (vinylic)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for trans-Cinnamic Acid

Chemical Shift (δ) ppmAssignmentSolvent
172.3C-1 (C=O)CDCl₃
167.6C-1 (C=O)DMSO-d₆
147.1C-3 (vinylic)CDCl₃
143.9C-3 (vinylic)DMSO-d₆
134.2C-1' (aromatic, ipso)DMSO-d₆
134.1C-1' (aromatic, ipso)CDCl₃
130.8C-4' (aromatic)CDCl₃
130.2C-4' (aromatic)DMSO-d₆
129.0C-3', C-5' (aromatic)CDCl₃
128.9C-3', C-5' (aromatic)DMSO-d₆
128.4C-2', C-6' (aromatic)CDCl₃
128.2C-2', C-6' (aromatic)DMSO-d₆
119.2C-2 (vinylic)DMSO-d₆
117.3C-2 (vinylic)CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid

Wavenumber (cm⁻¹)Assignment
3064O-H stretch (carboxylic acid)
2525, 2343C-H stretch
1693C=O stretch (carbonyl)
1622C=C stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for trans-Cinnamic Acid

m/zInterpretation
148[M]⁺ (Molecular ion)
147[M-H]⁺
131[M-OH]⁺
103[M-COOH]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of trans-cinnamic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2][3][4] Before data acquisition, the magnetic field is shimmed to achieve homogeneity, and the solvent signal is used for locking.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples like trans-cinnamic acid, the KBr pellet method is common.[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a Nujol mull.[6]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the mulling agent is recorded first.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: For Electron Ionization (EI) mass spectrometry, a small amount of the solid sample is introduced into the instrument via a direct insertion probe. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10-100 μM).[7]

  • Instrument Setup: The mass spectrometer is tuned and calibrated using a known standard. For EI, the ionization energy is typically set to 70 eV. For ESI, the capillary voltage and other source parameters are optimized for the analyte.[7]

  • Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-cinnamic acid.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for an Organic Compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (e.g., trans-Cinnamic Acid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent or use Direct Inlet Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Ratioing IR_Acq->IR_Proc MS_Proc Peak Detection, Mass Calibration MS_Acq->MS_Proc NMR_Analysis Chemical Shift Analysis, Coupling Constant Interpretation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion & Fragment Ion Analysis MS_Proc->MS_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

References

The Solubility and Stability of 2-Propenoic Acid, 3-Phenyl- in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-propenoic acid, 3-phenyl-, commonly known as cinnamic acid. A thorough understanding of these properties is critical for its application in research, pharmaceuticals, and the development of new chemical entities. This document outlines quantitative solubility data in a range of common laboratory solvents, details experimental protocols for determining solubility and stability, and presents visual workflows for these procedures.

Core Data Presentation: Solubility of trans-Cinnamic Acid

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and reaction kinetics. The following tables summarize the quantitative solubility of trans-cinnamic acid in various common laboratory solvents at different temperatures.

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents and Water

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Water200.04
Water250.05
Water980.588[1]
Methanol2532.94
Ethanol2525.86
1-Propanol2519.29
2-Propanol2516.79
2-Butanone2522.46
Ethyl Acetate2513.05
Acetonitrile256.26
Chloroform155.9[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedUp to 29 mg/mL (~196 mM)[2]

Note: Cinnamic acid is also reported to be freely soluble in benzene, diethyl ether, and acetone, and insoluble in hexane.[1]

Stability Profile of Cinnamic Acid

The stability of cinnamic acid is influenced by several factors, including light, temperature, and pH. Understanding its degradation pathways is crucial for accurate experimental design and formulation development.

Photostability: The primary degradation pathway for trans-cinnamic acid upon exposure to ultraviolet (UV) light is isomerization to the cis-isomer.[3] In concentrated solutions or the solid state, it can also undergo [2+2] cycloaddition to form truxillic and truxinic acids. To minimize photodegradation, it is recommended to store solutions in amber glass vials or containers protected from light.

Thermal Stability: At elevated temperatures, cinnamic acid can undergo decarboxylation.[3] For instance, when distilled at 140°C, it can decompose to form styrene.[4] Therefore, prolonged exposure to high temperatures should be avoided during storage and experimentation.

pH Stability: Cinnamic acid is a weak acid with a pKa of approximately 4.44.[5] Its stability can be pH-dependent. While its solubility in aqueous solutions increases at a pH above its pKa due to the formation of the cinnamate (B1238496) anion, the stability of cinnamic acid and its derivatives can be compromised at higher pH values, which may accelerate oxidative degradation.[3]

Due to the limited availability of quantitative kinetic data for the degradation of cinnamic acid in various organic solvents, it is recommended to experimentally determine its stability under specific laboratory conditions. A detailed protocol for a stability-indicating HPLC method is provided in the following section.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This protocol outlines the widely used isothermal shake-flask method to determine the equilibrium solubility of cinnamic acid in a given solvent.

1. Materials:

  • trans-Cinnamic acid (high purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

  • Add an excess amount of solid cinnamic acid to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).

  • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Quantify the concentration of cinnamic acid in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

7. Quantification using UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of cinnamic acid of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinnamic acid (approximately 273 nm in methanol).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculate the solubility of cinnamic acid in the original undiluted sample, accounting for the dilution factor.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_materials Gather Materials: - Cinnamic Acid - Solvent - Glassware prep_solution Prepare Supersaturated Solution: Add excess cinnamic acid to solvent prep_materials->prep_solution equilibration Isothermal Agitation: Shake at constant temperature (24-48 hours) prep_solution->equilibration settle Settle Undissolved Solid equilibration->settle filter Filter Supernatant settle->filter analyze Quantify Concentration: (e.g., UV-Vis or HPLC) filter->analyze calculate Calculate Solubility analyze->calculate G Workflow for HPLC-Based Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Cinnamic Acid Stock Solution stress_thermal Thermal Stress (Oven) prep_stock->stress_thermal stress_photo Photochemical Stress (Light Chamber) prep_stock->stress_photo control Control Sample (Protected from stress) prep_stock->control sample_collection Collect Samples at Time Intervals stress_thermal->sample_collection stress_photo->sample_collection control->sample_collection hplc_analysis Analyze by HPLC sample_collection->hplc_analysis data_analysis Monitor Peak Areas and Calculate Degradation hplc_analysis->data_analysis

References

Characterization of Cis and Trans Isomers of 3-Phenyl-2-propenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-propenoic acid, commonly known as cinnamic acid, is an unsaturated carboxylic acid that plays a significant role in various biological processes and serves as a precursor in the synthesis of numerous pharmaceuticals and fragrances.[1][2][3] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical, chemical, and biological properties.[1][4] The trans isomer is the more stable and naturally abundant form, found in plants like the cinnamon tree.[1][4] This technical guide provides a comprehensive overview of the characterization of cis- and trans-cinnamic acid, detailing their properties, experimental protocols for their analysis, and relevant biochemical pathways.

Data Presentation: Physical and Spectroscopic Properties

The distinct spatial arrangements of the functional groups in cis- and trans-cinnamic acid lead to significant differences in their physical and spectroscopic properties. These differences are crucial for their identification, separation, and application in various scientific fields.

Physical Properties

The physical properties of the two isomers are summarized in Table 1. The trans isomer has a significantly higher melting point and boiling point, and lower solubility in water compared to the cis isomer, which can exist in several polymorphic forms with different melting points.[4]

Propertytrans-Cinnamic Acidcis-Cinnamic Acid
Molecular Weight ( g/mol ) 148.16[4]148.16[4]
Appearance White monoclinic crystals[1][4]Colorless to white prismatic crystals[4]
Melting Point (°C) 133[2][4]42, 58, or 68 (polymorphs)[4]
Boiling Point (°C) 300[2][4]265 (decomposes)[4]
Solubility in Water (g/L at 25°C) ~0.5[4]8.45[4]
Density (g/cm³) 1.2475[4]1.284 (at 4°C for the 42°C melting point polymorph)[4]
pKa 4.44[2]-
Spectroscopic Properties

Spectroscopic techniques are invaluable for distinguishing between the cis and trans isomers of cinnamic acid. The key spectroscopic data are presented in Table 2.

Spectroscopic Techniquetrans-Cinnamic Acidcis-Cinnamic Acid
¹H NMR (ppm) Vinyl Hα: 6.40 - 6.53 (d, J ≈ 16.0 Hz), Vinyl Hβ: 7.59 - 7.82 (d, J ≈ 16.0 Hz), Aromatic: 7.30 - 7.69 (m), Carboxylic Acid: 10.94 - 12.42 (br s)[5]Vinyl protons show a smaller coupling constant (J ≈ 10-12 Hz)[6]
¹³C NMR (ppm) Cα (vinyl): 117.4 - 119.2, Cβ (vinyl): 143.9 - 147.1, Aromatic C-H: 128.2 - 130.77, Aromatic C (ipso): 133.8 - 134.32, Carbonyl (C=O): 167.6 - 172.7[5]-
IR (cm⁻¹) O-H stretch (broad): ~2500–3300, C=O stretch: ~1680–1700, C=C stretch (alkene): ~1620, Aromatic C-H stretch: ~3030[6]The IR bands related to the COOH group differ in frequencies and band shape due to differences in hydrogen bonding between polymorphs.[7]
UV-Vis λmax (nm) ~270-273 (in Methanol (B129727) or Ethanol)[8][9]~262 (in Methanol or Ethanol)[8]

Experimental Protocols

Accurate characterization of cis- and trans-cinnamic acid relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Determination of Melting Point

Objective: To determine the temperature at which the solid isomer transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline cinnamic acid isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]

  • Heating: The sample is heated at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Solubility Assessment (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the isomers in a specific solvent.

Methodology:

  • Equilibration: An excess amount of the cinnamic acid isomer is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[4]

  • Filtration: The saturated solution is filtered to remove any undissolved solid.[4]

  • Quantification: The concentration of the dissolved cinnamic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify the cis and trans isomers in a mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a reversed-phase C18 column is used.[10]

  • Mobile Phase: A common mobile phase is a mixture of acidified water (e.g., with 0.1% acetic or phosphoric acid) and an organic modifier like methanol or acetonitrile.[10] The pH of the mobile phase is crucial and should be controlled.[10]

  • Sample Preparation: Cinnamic acid standards and samples are dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.[10]

  • Analysis: The sample is injected into the HPLC system, and the isomers are separated based on their differential partitioning between the stationary and mobile phases. The trans isomer is typically more retained and has a longer retention time in reversed-phase chromatography.[10] Detection is commonly performed between 270-325 nm.[10]

Isomer Interconversion

Objective: To convert one isomer to the other.

Methodology for trans to cis conversion:

  • UV Irradiation: A solution of trans-cinnamic acid in a suitable solvent (e.g., methanol or ethanol) is irradiated with UV light (e.g., 254 nm).[11] This process leads to the formation of the cis isomer.[11] The conversion rate can be monitored by techniques like HPLC.

Methodology for cis to trans conversion:

  • Iodine Catalysis: A trace amount of iodine can be used as a catalyst to completely convert the cis isomer to the more stable trans isomer in solution.[12]

Visualizations: Pathways and Workflows

Biosynthesis of Cinnamic Acid

Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites.[2] Its synthesis is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine.[2]

Biosynthesis_of_Cinnamic_Acid cluster_enzyme Enzymatic Conversion L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid NH₃ PAL Phenylalanine Ammonia-Lyase (PAL)

Caption: Biosynthesis of trans-Cinnamic Acid from L-Phenylalanine.

Experimental Workflow for Isomer Analysis

The characterization and quantification of cis and trans isomers of cinnamic acid often follow a systematic experimental workflow, starting from sample preparation to data analysis.

Isomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection and Quantification cluster_identification Isomer Identification Sample_Dissolution Dissolution in appropriate solvent Filtration Filtration (0.45 µm) Sample_Dissolution->Filtration HPLC HPLC Analysis (C18 Column) Filtration->HPLC UV_Detector UV-Vis Detector (270-325 nm) HPLC->UV_Detector Data_Analysis Data Analysis (Peak Integration) UV_Detector->Data_Analysis Spectroscopy Spectroscopic Analysis (NMR, IR) Data_Analysis->Spectroscopy

Caption: Workflow for the separation and analysis of cinnamic acid isomers.

Conclusion

The distinct characteristics of cis- and trans-3-phenyl-2-propenoic acid necessitate precise and comprehensive analytical methods for their differentiation and quantification. This guide provides foundational knowledge and detailed protocols essential for researchers and professionals in drug development and related scientific disciplines. The provided data and methodologies serve as a critical resource for the accurate characterization of these important isomeric compounds.

References

The Dual Reactivity of Cinnamic Acid's α,β-Unsaturated Carboxylic Acid Moiety: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the electrophilic and nucleophilic nature of the α,β-unsaturated carboxylic acid in cinnamic acid, detailing its synthetic utility and pharmacological relevance.

Cinnamic acid and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, largely owing to the versatile reactivity of the α,β-unsaturated carboxylic acid functional group. This moiety possesses a unique electronic structure, rendering it susceptible to both electrophilic and nucleophilic attack, thereby providing a rich platform for chemical modifications. This technical guide delves into the core reactivity of cinnamic acid, offering insights into its reaction mechanisms, quantitative data from key transformations, detailed experimental protocols, and its implications in drug development. Cinnamic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making a thorough understanding of their chemical reactivity paramount for the design of novel therapeutics.[1][2][3][4][5]

The Electronic Landscape of the α,β-Unsaturated System

The reactivity of cinnamic acid is dictated by the conjugated system formed by the phenyl ring, the alkene double bond, and the carbonyl group of the carboxylic acid. This conjugation results in a delocalization of π-electrons across the molecule, creating distinct electrophilic and nucleophilic centers. The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate addition or Michael addition). Conversely, the double bond itself is electron-rich compared to a simple alkene and can undergo electrophilic addition. The phenyl group, being in conjugation, influences the reactivity of the entire system and is itself subject to electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[6][7]

Key Reactions and Mechanistic Insights

The dual reactivity of cinnamic acid's α,β-unsaturated system allows for a variety of chemical transformations, which are fundamental to the synthesis of a diverse array of derivatives.

Electrophilic Addition to the Alkene

The carbon-carbon double bond in cinnamic acid can react with electrophiles. A classic example is the halogenation, such as the addition of bromine. This reaction proceeds via an electrophilic addition mechanism.[8][9][10] The reaction is initiated by the attack of the π-electrons of the double bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in the anti-addition of bromine across the double bond.[11][12]

Nucleophilic Conjugate Addition (Michael Addition)

The electron-deficient β-carbon of the α,β-unsaturated carbonyl system is a prime target for nucleophiles in a conjugate addition reaction, also known as the Michael reaction.[13][14][15] This reaction is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-position of cinnamic acid derivatives.

Cycloaddition Reactions

The double bond of cinnamic acid can participate in cycloaddition reactions, providing access to cyclic structures.

  • [2+2] Photodimerization: Upon irradiation with UV light, cinnamic acid can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) derivatives, known as truxillic and truxinic acids.[16][17][18][19] These reactions are often carried out in the solid state to control the stereochemistry of the resulting cyclobutane ring.[16][18]

  • [4+2] Cycloaddition (Diels-Alder Reaction): Cinnamic acid and its derivatives can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[20][21][22][23] The electron-withdrawing nature of the carboxyl group enhances the dienophilic character of the double bond.[24]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality itself can undergo various transformations, such as esterification, amidation, and reduction. Microwave-assisted synthesis can significantly accelerate these reactions, reducing reaction times from hours to minutes.[25] Furthermore, decarboxylative functionalization of cinnamic acids has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds.[26][27][28]

Quantitative Data on Cinnamic Acid Reactions

The efficiency of the various reactions involving cinnamic acid is highly dependent on the reaction conditions, catalysts, and substrates used. The following tables summarize quantitative data from selected key transformations.

ReactionReactantsCatalyst/ReagentTypical Reaction ConditionsYieldsReference(s)
Perkin Reaction Aromatic aldehyde, Acetic anhydride (B1165640)Anhydrous sodium acetate (B1210297)160-180°C, 3-4 hoursModerate[4][29]
Knoevenagel Condensation Aromatic aldehyde, Malonic acidPyridine, PiperidineReflux, 1.5-3 hoursGood[4]
[2+2] Photodimerization Cinnamic acid derivatives1,8-dihydroxynaphthalene (template)Solid state, UV irradiationUp to 99%[16][17]
Diels-Alder Reaction Cinnamic acid derivatives, CyclopentadieneToluene110°CVaries (analytical determination)[20]
Biocatalytic Reduction Cinnamic acidCarboxylic acid reductase (CAR)In vitro one-pot two-enzyme system75% conversion, 62% isolated yield[30]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for key reactions of cinnamic acid.

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction

Objective: To synthesize trans-cinnamic acid from benzaldehyde (B42025) and acetic anhydride.[29][31][32]

Materials:

  • Benzaldehyde (4 g)

  • Acetic anhydride (6 g)

  • Anhydrous sodium acetate (2 g)

  • Saturated sodium carbonate solution

  • Activated charcoal

  • Hydrochloric acid

  • Round-bottomed flask, air condenser, heating mantle, separatory funnel, Büchner funnel

Procedure:

  • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottomed flask fitted with an air condenser.

  • Heat the mixture in a heating mantle at 160-180°C for 3 hours.[4][32]

  • While still hot, pour the reaction mixture into a flask containing 50 mL of water.

  • Neutralize the mixture with a saturated sodium carbonate solution to convert cinnamic acid to its sodium salt.

  • Perform steam distillation to remove any unreacted benzaldehyde.[29]

  • Add activated charcoal to the remaining solution and heat to decolorize.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry.[29]

Protocol 2: Bromination of trans-Cinnamic Acid

Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via electrophilic addition of bromine to trans-cinnamic acid.[8][9][10][33]

Materials:

  • trans-Cinnamic acid (1.0 g, 6.75 mmol)

  • Dichloromethane (CH₂Cl₂) (20 mL)

  • 1.0 M solution of Bromine in CH₂Cl₂ (7.0 mL)

  • Cyclohexene (B86901)

  • Two-necked round-bottom flask, addition funnel, reflux condenser, heating mantle, ice bath

Procedure:

  • In a two-necked round-bottom flask, dissolve trans-cinnamic acid in dichloromethane.

  • Attach a reflux condenser and an addition funnel containing the bromine solution.

  • Heat the flask to a gentle reflux.

  • Add the bromine solution dropwise from the addition funnel. The red-brown color of bromine should fade as it reacts.

  • After the addition is complete, continue heating at reflux for an additional 10 minutes.

  • Add a few drops of cyclohexene to quench any unreacted bromine.

  • Cool the reaction flask in an ice bath to induce crystallization of the product.

  • Collect the product by vacuum filtration and wash with cold dichloromethane.

  • Air dry the product and determine its melting point to ascertain the stereochemistry of the addition.[10]

Visualizing Reaction Mechanisms and Workflows

Graphical representations of reaction pathways and experimental setups can significantly aid in understanding complex processes.

Electrophilic_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cinnamic_acid Cinnamic Acid (trans) bromonium_ion Bromonium Ion (cyclic) cinnamic_acid->bromonium_ion Electrophilic attack + Br⁻ Br2 Br₂ dibromo_product 2,3-Dibromo-3-phenylpropanoic acid (anti-addition) bromonium_ion->dibromo_product Nucleophilic attack by Br⁻ (backside)

Caption: Mechanism of electrophilic addition of bromine to cinnamic acid.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cinnamate_ester Cinnamate Ester (Michael Acceptor) enolate_intermediate Enolate Intermediate cinnamate_ester->enolate_intermediate Conjugate Addition nucleophile Nucleophile (Nu⁻) (e.g., Malonate enolate) nucleophile->enolate_intermediate Conjugate Addition adduct Michael Adduct enolate_intermediate->adduct Protonation Experimental_Workflow_Bromination start Dissolve trans-cinnamic acid in CH₂Cl₂ reflux Heat to reflux start->reflux add_br2 Add Br₂ solution dropwise reflux->add_br2 reflux_continue Continue reflux (10 min) add_br2->reflux_continue quench Quench with cyclohexene reflux_continue->quench cool Cool in ice bath quench->cool filter Vacuum filtration cool->filter dry Air dry product filter->dry NFkB_Inhibition_Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation stimulus->IKK IkB Phosphorylation of IκB IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release translocation NF-κB Translocation to Nucleus NFkB_release->translocation transcription Transcription of Pro-inflammatory Genes translocation->transcription cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->IKK Inhibition

References

The Pivotal Role of Cinnamic Acid and Its Derivatives in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its extensive family of derivatives, synthesized through the phenylpropanoid pathway, are central to the survival, development, and defense of plants. These phenolic compounds are not merely metabolic intermediates but also crucial signaling molecules and structural components that govern a plant's interaction with its environment. This technical guide provides an in-depth exploration of the biosynthesis, biological functions, and mechanisms of action of cinnamic acid and its derivatives. It summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the complex signaling and metabolic pathways in which they are involved. This document serves as a comprehensive resource for researchers aiming to understand and harness the multifaceted roles of these compounds in plant science and their potential applications in drug development and agriculture.

Introduction

Cinnamic acid, an unsaturated carboxylic acid, is the parent compound of a vast array of phenylpropanoids found throughout the plant kingdom.[1] Derived from the deamination of the amino acid L-phenylalanine, it serves as a critical precursor to thousands of secondary metabolites, including flavonoids, isoflavonoids, coumarins, stilbenes, lignans, and the complex polymer lignin.[1][2] These molecules are indispensable for plant life, contributing to structural integrity, protection against biotic and abiotic stresses, and reproductive success.[1][3] This guide will systematically dissect the biological significance of cinnamic acid and its derivatives, offering a technical overview for advanced research and development.

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of cinnamic acid and its derivatives is orchestrated by the phenylpropanoid pathway, a highly conserved metabolic route in higher plants.[4] This pathway begins with the conversion of L-phenylalanine to trans-cinnamic acid.

Core Biosynthetic Steps
  • Phenylalanine Ammonia-Lyase (PAL): This is the committed and often rate-limiting step of the pathway, where PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4][5][6]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[2][4] This is a key branching point in the pathway.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[4] This activated intermediate is then channeled into various downstream branches of the phenylpropanoid pathway, leading to the synthesis of a diverse array of compounds.

The following diagram illustrates the initial steps of the phenylpropanoid pathway.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Derivatives Downstream Derivatives (Flavonoids, Lignin, etc.) pCoumaroylCoA->Derivatives

Caption: Core reactions of the phenylpropanoid pathway.

Biological Roles and Mechanisms of Action

Cinnamic acid and its derivatives perform a multitude of functions in plants, ranging from structural support to defense and signaling.

Plant Growth and Development

While trans-cinnamic acid is channeled into the biosynthesis of various metabolites, its isomer, cis-cinnamic acid, exhibits distinct biological activity. cis-Cinnamic acid, formed by the photo-isomerization of the trans-isomer, has been identified as a natural plant growth promoter.[7][8] It functions as an auxin efflux inhibitor, leading to localized auxin accumulation that can promote lateral root formation and overall biomass.[9][10][11] This suggests a sophisticated mechanism by which plants can modulate their development in response to light cues.

Defense Against Biotic Stress

The phenylpropanoid pathway is a cornerstone of plant immunity. Upon pathogen attack, plants often exhibit a rapid increase in the production of cinnamic acid derivatives, which contribute to defense in several ways:

  • Antimicrobial Activity: Many hydroxycinnamic acids and their derivatives, such as ferulic acid, caffeic acid, and p-coumaric acid, possess direct antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria.[4][12]

  • Cell Wall Reinforcement: Phenylpropanoid derivatives, particularly lignin, are deposited into the cell wall, creating a physical barrier that is more resistant to enzymatic degradation by invading pathogens.[2][13] This process of lignification is a common defense response.

  • Signaling: Cinnamic acid and its derivatives can act as signaling molecules, inducing the expression of defense-related genes and contributing to systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[2][14]

Response to Abiotic Stress

Plants accumulate phenylpropanoids in response to a variety of abiotic stressors, including UV radiation, drought, and high salinity.

  • UV Protection: Flavonoids and other cinnamic acid derivatives accumulate in the epidermal layers of leaves and act as a sunscreen, absorbing harmful UV-B radiation and protecting the photosynthetic machinery.[3][15]

  • Antioxidant Activity: Abiotic stress often leads to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Cinnamic acid and its derivatives are potent antioxidants that can scavenge ROS, thereby mitigating oxidative stress.[14][16]

The following diagram illustrates the central role of cinnamic acid in mediating plant stress responses.

Stress_Response_Signaling cluster_stress Environmental Stress Biotic Stress (Pathogens) Biotic Stress (Pathogens) CinnamicAcid Cinnamic Acid & Derivatives Biotic Stress (Pathogens)->CinnamicAcid Abiotic Stress (UV, Drought) Abiotic Stress (UV, Drought) Abiotic Stress (UV, Drought)->CinnamicAcid GeneExpression Defense Gene Expression CinnamicAcid->GeneExpression CellWall Cell Wall Reinforcement (Lignin) CinnamicAcid->CellWall Antioxidant Antioxidant Activity (ROS Scavenging) CinnamicAcid->Antioxidant Growth Growth Regulation (Auxin Signaling) CinnamicAcid->Growth PlantResponse Enhanced Plant Resistance & Survival GeneExpression->PlantResponse CellWall->PlantResponse Antioxidant->PlantResponse Growth->PlantResponse

Caption: Cinnamic acid derivatives in plant stress signaling.

Crosstalk with Phytohormone Signaling Pathways

The signaling functions of cinnamic acid derivatives are intricately linked with other phytohormone pathways, creating a complex regulatory network.

  • Auxin: As mentioned, cis-cinnamic acid modulates auxin transport.[9][10]

  • Salicylic Acid (SA) and Jasmonic Acid (JA): The phenylpropanoid pathway is involved in the biosynthesis of SA, a key hormone in defense against biotrophic pathogens.[5][6] There is often an antagonistic relationship between the SA and JA signaling pathways, and cinnamic acid derivatives can influence this crosstalk, allowing the plant to fine-tune its defense response to different types of pathogens.[6][17][18]

Quantitative Data Summary

The concentration of cinnamic acid and its derivatives, as well as the activity of key biosynthetic enzymes, can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following tables provide a summary of representative quantitative data from the literature.

Table 1: Concentration of Cinnamic Acid Derivatives in Various Plant Tissues

Plant SpeciesTissueDerivativeConcentration (µg/g fresh weight)ConditionReference
Solanum lycopersicum (Tomato)LeavesChlorogenic acid1500 - 2500Control[19]
Solanum lycopersicum (Tomato)LeavesChlorogenic acid3000 - 5000Pathogen infection[19]
Glycine max (Soybean)RootsCinnamic acid~5Control[20]
Glycine max (Soybean)RootsCinnamic acid~15Exogenous application[20]
Kaempferia galangaRhizomeEthyl-p-methoxy cinnamate0.41 - 2.63 (% v/w)Genetic variation[21]
Taraxacum formosanumWhole plantCaffeic acid10870.4 µg/gNormal[22]
Taraxacum formosanumWhole plantp-Coumaric acid14.1 µg/gNormal[22]

Table 2: Changes in Phenylpropanoid Pathway Enzyme Activity Under Stress

Plant SpeciesStressorEnzymeChange in ActivityReference
Capsicum annuumDroughtPALIncreased[23]
Capsicum annuumDroughtC4HIncreased[23]
Glycine max (Soybean)UV-B RadiationPAL~2-fold increase[24]
Glycine max (Soybean)UV-B RadiationC4H~1.5-fold increase[24]
Nicotiana tabacum (Tobacco)C4H antisensePALDecreased[25]

Table 3: Bioactivity of Cinnamic Acid Derivatives

DerivativeBioactivityOrganism/AssayValue (MIC or IC₅₀)Reference
Sinapic acidAntibacterialStaphylococcus aureus558 µM (MIC)[26]
4-hydroxycinnamic acid derivativeAntimycobacterialMycobacterium marinum64 µM (IC₅₀)[12]
Cinnamic acidAntioxidantDPPH radical scavengingVaries by extract[27]
Ferulic acidAntioxidantFRAP assayVaries by extract[27]

Experimental Protocols

The study of cinnamic acid and its derivatives involves a range of analytical and biochemical techniques. This section provides detailed methodologies for key experiments.

Extraction and Quantification

A typical workflow for the analysis of cinnamic acid and its derivatives from plant tissue is as follows:

Analysis_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N₂) Grind Grinding to a Fine Powder Start->Grind Extract Extraction with Solvent (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtering through 0.22 µm Syringe Filter Supernatant->Filter Analysis LC-MS/MS or HPLC-UV Analysis Filter->Analysis Quantify Quantification against Standard Curve Analysis->Quantify

Caption: General workflow for quantification of cinnamic acid derivatives.

Protocol 5.1.1: HPLC-UV Quantification of Cinnamic Acid

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[16]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 40:60, v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at 270-280 nm for cinnamic acid, or 310-330 nm for hydroxycinnamic acids like p-coumaric and ferulic acid.[16]

  • Quantification: Prepare a calibration curve using a series of standard solutions of known concentrations (e.g., 0.5 to 50 µg/mL). The concentration in the sample is determined from the regression equation of the calibration curve.

Enzyme Activity Assays

Protocol 5.2.1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpolypyrrolidone (PVPP) to remove phenolics.[4]

  • Assay Mixture: In a total volume of 3.0 mL, combine 15 µmol L-phenylalanine, 30 µmol sodium borate (B1201080) buffer (pH 8.8), and the enzyme extract.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1 hour.[7]

  • Measurement: Stop the reaction with 6 M HCl.[4] Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[4][7]

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[4] One unit of activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute.

Protocol 5.2.2: Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires the preparation of microsomal fractions as C4H is a membrane-bound enzyme.

  • Microsome Preparation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Assay Mixture: The reaction mixture (total volume of 50 µL) contains microsomal protein, 50 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM DTT, a NADPH regenerating system (10 mM glucose-6-phosphate and 0.5 units of glucose-6-phosphate dehydrogenase), and radiolabeled [¹⁴C]-cinnamic acid.[2]

  • Reaction: Start the reaction by adding 0.5 mM NADPH and incubate at 30°C for 7.5-30 minutes.[2][12] Stop the reaction with 4 N HCl.[2]

  • Analysis: The product, [¹⁴C]-p-coumaric acid, is separated from the substrate by thin-layer chromatography (TLC) or HPLC and quantified by liquid scintillation counting.

Bioactivity Assays

Protocol 5.3.1: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Reagent: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 2.4 mg in 100 mL).

  • Procedure: Add a small volume of the plant extract to the DPPH solution. After incubation in the dark for 30 minutes, measure the absorbance at 515 nm.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The results are often expressed as IC₅₀ (the concentration of the extract required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.[11]

Protocol 5.3.2: Broth Microdilution Assay (Antimicrobial Activity)

  • Procedure: A two-fold serial dilution of the plant extract is prepared in a 96-well microtiter plate with a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[24]

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL).[24]

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[24]

Conclusion

Cinnamic acid and its derivatives are far more than simple secondary metabolites; they are fundamental to the intricate workings of plant life. From providing the structural backbone of terrestrial plants to orchestrating complex defense and signaling networks, their importance cannot be overstated. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the biological roles of these fascinating compounds. A deeper understanding of the phenylpropanoid pathway and its products holds immense potential for the development of novel pharmaceuticals, more resilient crops, and natural alternatives to synthetic pesticides and preservatives. The continued exploration of this diverse class of molecules will undoubtedly yield significant advancements in plant science, medicine, and biotechnology.

References

Cinnamic Acid: A Versatile Building Block in Organic Synthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, stands as a cornerstone in the field of organic synthesis. Its unique structural features—a phenyl group, an α,β-unsaturated carboxylic acid moiety, and a reactive double bond—provide a versatile platform for a vast array of chemical transformations. This technical guide offers an in-depth exploration of cinnamic acid as a pivotal building block, detailing key synthetic methodologies, quantitative data, and its significant role in the development of pharmacologically active compounds.

Core Synthetic Transformations of Cinnamic Acid

The reactivity of cinnamic acid's functional groups—the carboxylic acid, the alkene, and the aromatic ring—allows for a multitude of synthetic manipulations. Key reactions include esterification, amidation, and transformations involving the double bond and aromatic ring, making it a precursor to a diverse range of molecules, from flavors and fragrances to complex pharmaceutical agents.[1][2][3]

Synthesis of Cinnamic Acid and its Derivatives

Several classical and modern organic reactions are employed for the synthesis of the cinnamic acid scaffold itself. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Table 1: Comparison of Key Synthetic Routes to Cinnamic Acid Derivatives [1][3][4][5]

ReactionKey ReactantsCatalyst/ReagentTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Perkin Reaction Aromatic aldehyde, Acetic anhydrideAnhydrous sodium acetate (B1210297)160-180°C, 3-4 hours40-70Simple, readily available materialsHigh temperatures, long reaction times, potential for side products
Knoevenagel Condensation Aromatic aldehyde, Malonic acidPyridine, PiperidineReflux, 1.5-3 hours70-90Milder conditions than Perkin, good yieldsUse of toxic pyridine
Claisen-Schmidt Condensation Aromatic aldehyde, EsterStrong base (e.g., NaOEt)Room temperature to reflux60-80Good for preparing esters directlyRequires strong base
Heck Reaction Aryl halide, Acrylic acidPalladium catalyst, Base80-140°C, 2-24 hours70-95High yields, good functional group toleranceExpensive catalyst, potential for metal contamination

Detailed Experimental Protocols

Protocol 1: Esterification of Cinnamic Acid (Fischer Esterification)[6][7][8][9]

This protocol describes the synthesis of various alkyl cinnamates from cinnamic acid and an alcohol using an acid catalyst.

Materials:

  • trans-Cinnamic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol (B145695), propanol, excess, serves as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data for Esterification: [6][7]

AlcoholCatalystReaction TimeYield (%)
MethanolH₂SO₄1 hour (reflux)94
EthanolH₂SO₄2 hours (reflux)85
n-PropanolH₂SO₄3 hours (reflux)82
n-ButanolNovozym 435-46
Benzyl alcoholLipozyme TLIM-79.88
Protocol 2: Amide Coupling of Cinnamic Acid[10][11]

This protocol outlines the synthesis of cinnamamides using a peptide coupling agent.

Materials:

Procedure:

  • To a stirred solution of cinnamic acid and the desired amine in dichloromethane, add the BOP reagent and triethylamine.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the dichloromethane under reduced pressure.

  • Add ethyl acetate to the residue and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of a Chalcone (B49325) from a Cinnamic Acid Derivative[9]

This protocol describes the synthesis of a chalcone, a key intermediate for various heterocyclic compounds.

Materials:

Procedure:

  • Dissolve the substituted acetophenone and benzaldehyde in ethanol in a flask.

  • Add a solution of KOH in ethanol dropwise to the mixture with stirring at room temperature.

  • Continue stirring for 2-4 hours, during which the product may precipitate.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).

Spectroscopic Data for a Representative Cinnamic Acid Derivative (Ethyl Cinnamate): [8][9]

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.69 (d, J=16.0 Hz, 1H), 7.52-7.49 (m, 2H), 7.37-7.34 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 4.27 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 166.8, 144.8, 134.5, 130.3, 128.9, 128.1, 118.2, 60.5, 14.3.

  • IR (KBr, cm⁻¹): 1715 (C=O), 1635 (C=C), 1170 (C-O).

Cinnamic Acid Derivatives in Drug Discovery and Development

Cinnamic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] Their anti-inflammatory, anticancer, and neuroprotective properties are often attributed to their ability to modulate key cellular signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

A primary mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. Cinnamic acid derivatives can prevent the activation of NF-κB, thereby reducing the production of inflammatory mediators.

NF_kB_Inhibition LPS Inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB degradation of IκB NFkB_IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK inhibits

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Modulation of Oncogenic Signaling Pathways

Cinnamic acid derivatives have also been shown to interfere with signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and JAK/STAT pathways.[2][11][12][13][14][15] By inhibiting these pathways, they can induce apoptosis and inhibit the proliferation of cancer cells.

Cancer_Signaling_Inhibition cluster_PI3K_Akt PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway Growth_Factor_PI3K Growth Factor Receptor PI3K PI3K Growth_Factor_PI3K->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation_PI3K Cell Survival & Proliferation Akt->Cell_Survival_Proliferation_PI3K Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Nucleus_STAT Nucleus STAT->Nucleus_STAT Gene_Expression_STAT Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression_STAT Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->PI3K inhibits Cinnamic_Acid->JAK inhibits

Inhibition of PI3K/Akt and JAK/STAT pathways by cinnamic acid derivatives.

Experimental and Synthetic Workflows

The versatility of cinnamic acid lends itself to various experimental workflows, from the synthesis of derivative libraries to high-throughput screening for biological activity.

General Synthetic and Purification Workflow

A typical workflow for the synthesis and purification of a cinnamic acid derivative involves the reaction, workup, and purification steps.

Synthetic_Workflow Start Cinnamic Acid + Reactant Reaction Reaction (e.g., Esterification) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Cinnamic Acid Derivative Characterization->Final_Product

A general workflow for the synthesis and purification of cinnamic acid derivatives.
High-Throughput Screening (HTS) Workflow

For the discovery of new drug candidates, libraries of cinnamic acid derivatives can be synthesized and screened for biological activity using a high-throughput workflow.[16][17][18][19]

HTS_Workflow Library_Synthesis Synthesis of Cinnamic Acid Derivative Library Plate_Preparation Assay Plate Preparation (Compounds + Cells/Target) Library_Synthesis->Plate_Preparation Incubation Incubation Plate_Preparation->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis and Hit Identification Signal_Detection->Data_Analysis Hit_Validation Hit Validation and Confirmation Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

A workflow for high-throughput screening of a cinnamic acid derivative library.

Conclusion

Cinnamic acid is an exceptionally versatile and valuable building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide array of molecular architectures. The diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of the synthetic utility of cinnamic acid, offering detailed protocols and insights into its pharmacological applications, thereby serving as a critical resource for researchers in the field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cinnamate (B1238496), the methyl ester of cinnamic acid, is a naturally occurring compound found in a variety of plants.[1] It is widely recognized for its characteristic sweet, balsamic, and fruity aroma, reminiscent of cinnamon and strawberry, which has led to its extensive use in the flavor and perfume industries.[1] Beyond its sensory attributes, methyl cinnamate exhibits a range of chemical and physical properties that are of significant interest to researchers in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl cinnamate, detailed experimental protocols for their determination and for its synthesis, and a summary of its known biological activities.

Physical Properties

Methyl cinnamate is a white to colorless crystalline solid at room temperature.[1] Its key physical properties are summarized in the tables below.

Table 1: General Physical Properties of Methyl Cinnamate
PropertyValueReference(s)
Appearance White to colorless crystalline solid[1]
Odor Sweet, balsamic, fruity, reminiscent of cinnamon and strawberry[1]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Melting Point 34-38 °C[3]
Boiling Point 260-263 °C[3]
Density 1.092 g/cm³[3]
Refractive Index (n_D^20) 1.5771[3]
Table 2: Solubility of Methyl Cinnamate
SolventSolubilityReference(s)
Water Insoluble[1]
Ethanol (B145695) Soluble[3]
Diethyl Ether Soluble[3]
Methanol (B129727) Soluble[4]
Most Organic Solvents Soluble[5]

Chemical Properties and Reactivity

The chemical reactivity of methyl cinnamate is primarily dictated by its ester functional group and the carbon-carbon double bond in conjugation with the benzene (B151609) ring.

Fischer Esterification: Synthesis of Methyl Cinnamate

Methyl cinnamate is commonly synthesized via the Fischer esterification of trans-cinnamic acid with methanol, using a strong acid catalyst such as sulfuric acid.[3] This is a reversible reaction where the equilibrium is driven towards the product by using an excess of the alcohol.[6]

Hydrolysis

As an ester, methyl cinnamate can be hydrolyzed back to cinnamic acid and methanol. This reaction can be catalyzed by either an acid or a base.[7][8] Base-catalyzed hydrolysis, or saponification, is an irreversible process.[7]

Reactions of the Alkene Group

The double bond in methyl cinnamate can undergo various addition reactions, such as hydrogenation to yield methyl 3-phenylpropanoate. It can also participate in polymerization reactions, although it is less reactive than conventional monomers like styrene (B11656) or methyl acrylate.[9] Radical copolymerization of methyl cinnamate with other vinyl monomers has been explored to create polymers with increased glass transition temperatures.[9]

Spectroscopic Data

Table 3: Spectroscopic Data for Methyl Cinnamate
Spectroscopy Key Peaks/Shifts (Solvent: CDCl₃) Reference(s)
¹H NMR δ 7.70 (d, J=16.0 Hz, 1H), 7.53 (m, 2H), 7.38 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 3.81 (s, 3H)[7]
¹³C NMR δ 167.59, 145.03, 134.52, 130.45, 129.04, 128.23, 117.95, 51.86[7]
Infrared (IR) C=O stretch: ~1735-1745 cm⁻¹, C=C stretch: ~1635 cm⁻¹, C-O stretch: ~1000-1300 cm⁻¹[5]

Experimental Protocols

Synthesis of Methyl Cinnamate via Fischer Esterification

This protocol describes the synthesis of methyl cinnamate from trans-cinnamic acid and methanol using a sulfuric acid catalyst.[3][10]

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[3]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl cinnamate.[3]

  • The product can be further purified by recrystallization or distillation if necessary.

G Workflow for Synthesis and Characterization of Methyl Cinnamate cluster_synthesis Synthesis cluster_characterization Characterization reactants trans-Cinnamic Acid + Methanol (excess) + H₂SO₄ (cat.) reflux Reflux (1-4h) reactants->reflux workup Work-up: 1. Dilute with Ether 2. NaHCO₃ wash 3. Brine wash 4. Dry (MgSO₄) 5. Evaporate solvent reflux->workup product Crude Methyl Cinnamate workup->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir mp Melting Point Determination product->mp

Synthesis and Characterization Workflow
Hydrolysis of Methyl Cinnamate

This protocol outlines the base-catalyzed hydrolysis (saponification) of methyl cinnamate to cinnamic acid.[7]

Materials:

  • Methyl cinnamate

  • Ethanol

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve methyl cinnamate in ethanol in a round-bottom flask.

  • Add 3 M NaOH solution and heat the mixture at 80°C for 1.5 hours.[7]

  • After the reaction is complete, cool the solution and neutralize it with 2 N HCl.

  • Extract the mixture three times with a 1:1 mixture of water and ethyl acetate.[7]

  • Separate the organic (ethyl acetate) layer and dry it using a rotary evaporator to obtain crystalline cinnamic acid.[7]

G Chemical Reactions of Methyl Cinnamate cluster_hydrolysis Hydrolysis cluster_hydrogenation Hydrogenation cluster_polymerization Polymerization mc Methyl Cinnamate ca Cinnamic Acid mc->ca H₃O⁺ or OH⁻ meoh Methanol mc->meoh H₃O⁺ or OH⁻ mp Methyl 3-phenylpropanoate mc->mp H₂, Pd/C poly Poly(methyl cinnamate) mc->poly Radical Initiator

Key Chemical Reactions
Standard Protocol for Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[11] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11][12]

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline methyl cinnamate.

  • Pack a small amount of the powder into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to about 1-2°C per minute.[11]

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid melts (the end of melting). This range is the melting point.

General Protocol for NMR Spectral Acquisition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[13]

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of methyl cinnamate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[15]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically run with 8-16 scans.[14]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required.[14]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[14]

Biological Activity and Relevance to Drug Development

While primarily used in the fragrance industry, methyl cinnamate and its derivatives have demonstrated several biological activities that may be of interest to drug development professionals.

  • Antimicrobial Activity: Methyl cinnamate has shown activity against various bacteria and fungi.[5][7]

  • Anti-inflammatory Properties: Studies have indicated that methyl cinnamate possesses anti-inflammatory properties.[2][16][17] It has been shown to suppress the expression of pro-inflammatory markers such as Cox2, Nos2, and Tnfα induced by lipopolysaccharide.[16]

  • Tyrosinase Inhibition: Methyl cinnamate acts as a tyrosinase inhibitor, which has implications for preventing food browning and potentially in applications related to hyperpigmentation.[18]

  • Antiadipogenic Activity: Methyl cinnamate has been found to inhibit adipocyte differentiation in 3T3-L1 cells. This effect is mediated, at least in part, through the activation of the CaMKK2-AMPK signaling pathway, which leads to the attenuation of adipogenic transcription factors like PPARγ and C/EBPα.[18]

G Proposed Antiadipogenic Signaling Pathway of Methyl Cinnamate mc Methyl Cinnamate camkk2 CaMKK2 mc->camkk2 Activates ampk AMPK camkk2->ampk Activates pparg PPARγ / C/EBPα (Adipogenic Transcription Factors) ampk->pparg Inhibits adipo Adipocyte Differentiation pparg->adipo Promotes

Antiadipogenic Signaling Pathway

Conclusion

Methyl cinnamate is a versatile organic compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity allows for a variety of chemical transformations. The spectroscopic data provide a clear fingerprint for its identification and characterization. Furthermore, its emerging biological activities, particularly its anti-inflammatory and antiadipogenic effects, suggest that methyl cinnamate and its derivatives may hold potential as lead compounds in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this intriguing molecule.

References

A Technical Guide to Phenylacrylic Acid: IUPAC Nomenclature, CAS Registry, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylacrylic acid, with a focus on its isomers: trans-cinnamic acid, cis-cinnamic acid, and 2-phenylacrylic acid. This document details their IUPAC nomenclature, CAS Registry Numbers, and key physicochemical properties. Furthermore, it offers detailed experimental protocols for their synthesis and analysis, along with a workflow for evaluating their potential as anti-cancer agents.

IUPAC Nomenclature and CAS Registry Number

Phenylacrylic acid is a term that can refer to several isomers, each with distinct chemical and physical properties. The most common isomers are trans- and cis-3-phenyl-2-propenoic acid (cinnamic acid) and 2-phenyl-2-propenoic acid (atropic acid). A clear understanding of their nomenclature is crucial for accurate scientific communication and database searches.

Common NameSystematic IUPAC NameOther NamesCAS Registry Number
trans-Cinnamic acid(2E)-3-Phenylprop-2-enoic acid(E)-Cinnamic acid, 3-Phenylacrylic acid, Phenylacrylic acid140-10-3[1][2]
cis-Cinnamic acid(2Z)-3-Phenylprop-2-enoic acid(Z)-Cinnamic acid, Allocinnamic acid, Isocinnamic acid102-94-3[3]
2-Phenylacrylic acid2-Phenylprop-2-enoic acidAtropic acid492-38-6

Quantitative Data: Physicochemical Properties

The isomeric form of phenylacrylic acid significantly influences its physical properties. These differences are critical in the context of drug development, as they can affect solubility, bioavailability, and interaction with biological targets.

Propertytrans-Cinnamic Acidcis-Cinnamic Acid2-Phenylacrylic Acid
Molecular Formula C₉H₈O₂C₉H₈O₂C₉H₈O₂
Molecular Weight ( g/mol ) 148.16148.16148.16
Appearance White crystalline solid[1]Solid-
Melting Point (°C) 133[1][2]68[3]-
Boiling Point (°C) 300[1][2]218.2 (at 760 mmHg)[3]-
Solubility in Water Slightly soluble (0.5 g/L)[1]0.57 mg/mL at 25 °C[4]-
pKa 4.44[1]--
UV λmax (in MeOH) 273 nm[2]262 nm[5]-

Experimental Protocols

Synthesis of trans-Cinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[6]

Materials:

  • Benzaldehyde (B42025)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium carbonate solution

  • Concentrated hydrochloric acid

  • Activated charcoal

  • Round-bottom flask, reflux condenser, heating mantle/oil bath, separatory funnel, Büchner funnel.[6][7]

Procedure:

  • In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[7]

  • Attach a reflux condenser and heat the mixture in an oil bath at 170-190°C for one hour with stirring.[8]

  • Allow the mixture to cool slightly and then pour it into a beaker containing water.

  • Add a 10% sodium carbonate solution until the mixture is alkaline, which converts the cinnamic acid to its soluble sodium salt.

  • Remove any unreacted benzaldehyde by steam distillation.[6]

  • To the remaining solution, add activated charcoal and heat to decolorize.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the trans-cinnamic acid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry.[6]

Isomerization of trans- to cis-Cinnamic Acid

cis-Cinnamic acid can be prepared by the photoisomerization of the more stable trans-isomer.[9]

Materials:

Procedure:

  • Dissolve trans-cinnamic acid in methanol in a quartz flask to prepare a saturated solution.[10]

  • Irradiate the solution with a 254 nm UV lamp overnight.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once a significant amount of the cis-isomer has formed, remove the methanol using a rotary evaporator.

  • The resulting mixture of cis- and trans-isomers can be separated by fractional crystallization or column chromatography.[11]

Determination of pKa by Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of an acidic compound in solution.

Materials:

  • Phenylacrylic acid isomer

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Buret, beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh a sample of the phenylacrylic acid isomer and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Fill a buret with the standardized NaOH solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the graph. The half-equivalence point is half the volume of NaOH required to reach the equivalence point.[12]

  • The pH at the half-equivalence point is equal to the pKa of the acid.[13][14]

Mandatory Visualizations

Signaling Pathway: trans-Cinnamic Acid and the p38-MAPK Pathway

trans-Cinnamic acid has been shown to induce fibroblast migration through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15][16] This pathway is a key regulator of cellular processes such as inflammation, cell differentiation, and cell death.

p38_MAPK_Pathway trans_CA trans-Cinnamic Acid Receptor Cell Surface Receptor trans_CA->Receptor PKA PKA Receptor->PKA p38_MAPK p38 MAPK PKA->p38_MAPK Activation Migration Fibroblast Migration p38_MAPK->Migration Induces

Caption: trans-Cinnamic acid-induced fibroblast migration via the PKA/p38-MAPK signaling pathway.

Experimental Workflow: In Vitro Anti-Cancer Activity Screening

A systematic workflow is essential for the preliminary evaluation of the anti-cancer potential of phenylacrylic acid derivatives.

anticancer_workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, HCT116) start->cell_culture drug_treatment 2. Treatment with Phenylacrylic Acid Derivative cell_culture->drug_treatment mtt_assay 3. Cell Viability Assay (MTT Assay) drug_treatment->mtt_assay ic50 4. Determine IC50 Value mtt_assay->ic50 migration_assay 5. Cell Migration Assay (Scratch Assay) ic50->migration_assay If potent, proceed analysis 6. Data Analysis and Interpretation migration_assay->analysis end End analysis->end

Caption: Experimental workflow for the in vitro screening of the anti-cancer activity of phenylacrylic acid derivatives.

References

Methodological & Application

Synthesis of Cinnamic Acid via Perkin Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry, serving as key building blocks for a wide range of therapeutic agents, including anticoagulants and anticancer drugs.[1][2] The Perkin reaction, a classic organic synthesis method discovered by William Henry Perkin, provides an effective route to synthesize α,β-unsaturated aromatic acids like cinnamic acid.[1] This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride, typically acetic anhydride, in the presence of a weak base, usually the alkali salt of the corresponding carboxylic acid (e.g., sodium acetate).[1][3]

This document provides detailed protocols for the synthesis of trans-cinnamic acid using the Perkin reaction, offering insights into various methodologies and reaction conditions to guide researchers in optimizing their experimental setups.

Data Presentation: Quantitative Analysis of Reaction Parameters

The yield of cinnamic acid in the Perkin reaction is influenced by several factors, including reaction time, temperature, and the choice of catalyst. The following table summarizes quantitative data from various studies, allowing for a comparative analysis.

MethodologyReactantsCatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
Conventional HeatingBenzaldehyde, Acetic AnhydrideSodium Acetate1804~20[4]
Conventional HeatingBenzaldehyde, Acetic AnhydrideSodium Acetate180870-72[4][5]
Conventional HeatingBenzaldehyde, Acetic AnhydridePotassium Acetate180870-72[4][5]
Conventional HeatingBenzaldehyde, Acetic AnhydrideSodium Acetate150870-75[4]
Sonochemical MethodBenzaldehyde, Acetic AnhydrideSodium Acetate7014.98[6]

Experimental Protocols

This section details the methodologies for the synthesis of cinnamic acid via the Perkin reaction using conventional heating.

Materials and Reagents:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Saturated Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

  • Activated Charcoal (optional)

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

  • pH paper

Procedure: Conventional Heating Method

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.[7]

  • Heating: Attach an air condenser to the flask and heat the mixture in a heating mantle or oil bath to approximately 180°C for 3 hours.[3][7]

  • Work-up: Allow the reaction mixture to cool slightly before pouring it into a flask containing 50 mL of water.[1]

  • Neutralization: Slowly add a saturated sodium carbonate solution until the mixture is alkaline. This converts the cinnamic acid to its soluble sodium salt.[1]

  • Removal of Unreacted Benzaldehyde: Perform steam distillation to remove any unreacted benzaldehyde. Continue the distillation until the distillate runs clear.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture. Filter the hot solution to remove the charcoal.[1][7]

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic. Cinnamic acid will precipitate as white crystals.[7]

  • Isolation and Purification: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with cold water to remove any inorganic impurities.

  • Drying: Dry the purified cinnamic acid crystals. The melting point of pure trans-cinnamic acid is 133°C.[6]

Visualizations

Reaction Mechanism

The Perkin reaction proceeds through several key steps, including the formation of a carbanion from the anhydride, nucleophilic attack on the aldehyde, and subsequent dehydration and hydrolysis.

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Hydrolysis Ac2O Acetic Anhydride Enolate Enolate (Carbanion) Ac2O->Enolate Deprotonation NaOAc Sodium Acetate (Base) Enolate_ref Enolate Benzaldehyde Benzaldehyde Intermediate1 Alkoxide Intermediate Benzaldehyde->Intermediate1 Intermediate1_ref Alkoxide Intermediate Enolate_ref->Benzaldehyde Attack on carbonyl UnsaturatedAnhydride Unsaturated Anhydride Intermediate1_ref->UnsaturatedAnhydride Dehydration CinnamicAcid Cinnamic Acid UnsaturatedAnhydride->CinnamicAcid Hydrolysis

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Experimental Workflow

The following diagram outlines the key steps in the laboratory synthesis and purification of cinnamic acid.

Experimental_Workflow Reactants 1. Mix Reactants (Benzaldehyde, Acetic Anhydride, Sodium Acetate) Heating 2. Heat Mixture (180°C, 3 hours) Reactants->Heating Workup 3. Work-up (Add water) Heating->Workup Neutralization 4. Neutralization (Add Na2CO3 solution) Workup->Neutralization Distillation 5. Steam Distillation (Remove unreacted Benzaldehyde) Neutralization->Distillation Decolorization 6. Decolorization (Optional: Activated Charcoal) Distillation->Decolorization Precipitation 7. Precipitation (Add HCl) Decolorization->Precipitation Filtration 8. Isolation (Vacuum Filtration) Precipitation->Filtration Drying 9. Drying (Purified Cinnamic Acid) Filtration->Drying

Caption: Experimental workflow for cinnamic acid synthesis.

References

Application Note: High-Purity trans-Cinnamic Acid via Ethanol/Water Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-Cinnamic acid is a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. Purity of this compound is critical for downstream applications. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate a compound from its impurities. This application note provides a detailed protocol for the purification of trans-cinnamic acid using a mixed-solvent system of ethanol (B145695) and water. This method is effective because trans-cinnamic acid is soluble in ethanol and has low solubility in water.[1][2][3] By carefully manipulating the solvent composition and temperature, high-purity crystals of trans-cinnamic acid can be obtained with good recovery.

Quantitative Data Summary

The efficiency of recrystallization is highly dependent on the solubility of the solute in the chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and poorly at a lower temperature, maximizing the recovery of the purified solid upon cooling.[4]

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents

Solvent SystemTemperature (°C)SolubilityNotes
Water25~0.51 g/LSlightly soluble at room temperature.[4][5]
Water98~5.9 g/LSolubility increases with temperature, but may not be sufficient for efficient recrystallization alone.[4]
Ethanol25230 g/LHighly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[4][5]
Ethanol/Water25Varies with ratioThe addition of ethanol to water significantly increases the solubility of trans-cinnamic acid.[4][6]

Table 2: Physical Properties of trans-Cinnamic Acid

PropertyValue
Melting Point133 °C[1][2][5]
AppearanceWhite monoclinic prisms[2][5]

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of trans-cinnamic acid from an ethanol/water solvent system.

Materials:

  • Crude trans-cinnamic acid

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar or boiling chips

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude trans-cinnamic acid into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol to the flask.[1]

    • Gently heat the mixture on a hot plate with stirring until the trans-cinnamic acid is fully dissolved.[1][4] Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of these impurities into the final crystals.

  • Inducing Crystallization:

    • Once the trans-cinnamic acid is fully dissolved, turn off the heat.

    • Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.[1] This indicates that the solution is saturated.

    • To redissolve the precipitate and ensure a homogeneous solution for slow crystal growth, add a few drops of hot ethanol until the solution becomes clear again.[3]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.[1] Slow cooling is essential for the formation of large, pure crystals.[7][8]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1][4]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.[1][4]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[4]

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be accomplished by leaving them under vacuum on the filter funnel, followed by air drying or drying in a desiccator.[1][4]

  • Analysis:

    • Determine the mass of the recovered trans-cinnamic acid and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. The melting point of pure trans-cinnamic acid is 133 °C.[1] A sharp melting point range close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude trans-Cinnamic Acid dissolve Dissolve in minimal hot 95% Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_rt Slowly cool to room temperature add_ethanol->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold Ethanol/Water vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point) dry->analyze

References

Application Note: Quantification of 2-Propenoic acid, 3-phenyl- (Cinnamic Acid) in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid, is a naturally occurring organic acid found in a variety of plants. It serves as a central intermediate in the biosynthesis of a vast array of natural products, including lignols, flavonoids, and other phenylpropanoids.[1] The presence and concentration of cinnamic acid and its derivatives are often linked to the medicinal properties of plant extracts, including antioxidant, anti-inflammatory, and antimicrobial activities.[2] Accurate and reliable quantification of cinnamic acid is therefore crucial for the quality control and standardization of herbal products, as well as for research in pharmacology and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the precise quantification of cinnamic acid in complex matrices like plant extracts, owing to its high resolution, sensitivity, and reproducibility.[2]

This application note provides a detailed protocol for the quantification of cinnamic acid in plant extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle of the Method

The quantification of cinnamic acid is typically performed using a nonpolar C18 stationary phase. The mobile phase generally consists of a mixture of an acidified aqueous solution (e.g., with acetic acid, formic acid, or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile.[2][3] The acidic nature of the mobile phase ensures that cinnamic acid, a weak acid, remains in its protonated form, which enhances its retention on the nonpolar stationary phase and improves peak shape.[2][3] Detection is commonly achieved using a UV detector set at a wavelength where cinnamic acid exhibits maximum absorbance, typically in the range of 270-280 nm.[2]

Experimental Protocols

1. Materials and Reagents

  • Cinnamic acid reference standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Plant material (dried and powdered)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of cinnamic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.[2]

4. Sample Preparation (Plant Extract)

  • Accurately weigh approximately 1 g of the dried, powdered plant material into a suitable extraction vessel.[2]

  • Add a known volume of extraction solvent (e.g., 20 mL of methanol).

  • Sonication or reflux extraction can be employed. For sonication, place the vessel in an ultrasonic bath for 30-60 minutes. For reflux, heat the mixture at a controlled temperature for 1-2 hours.[1]

  • After extraction, centrifuge the mixture to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. HPLC Conditions

A typical set of HPLC conditions for the analysis of cinnamic acid is provided in the table below. These conditions may require optimization depending on the specific plant matrix and available instrumentation.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of methanol, acetonitrile, and 2% glacial acetic acid in water (e.g., 10:22:70 v/v/v)[4] or a gradient elution with acidified water and an organic solvent.[1][5]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10-20 µL[3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 35°C)[3]
Detection Wavelength 270-280 nm[2][3] or 254 nm[4]

6. Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to international guidelines. Key validation parameters include:

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be >0.999.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

  • Precision: The precision of the method is assessed by performing repeated injections of the same standard solution (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should typically be less than 5%.[6][7]

  • Accuracy: The accuracy is determined by recovery studies, where a known amount of cinnamic acid standard is spiked into a plant extract sample and the recovery percentage is calculated. Recoveries are often expected to be in the range of 90-110%.[6][7]

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often assessed by comparing the chromatograms of a blank sample, a standard solution, and a plant extract sample.

Data Presentation

The quantitative data for cinnamic acid in various plant extracts from different studies are summarized in the table below for easy comparison.

Table 1: Quantitative Data of Cinnamic Acid in Various Plant Extracts

Plant SpeciesPlant PartExtraction MethodCinnamic Acid Content (mg/g of extract)Reference
Cinnamomum loureiriiBarkMethanol reflux16.97[1]
Cinnamomum japonicumLeafMethanol reflux0.10[1]
Cinnamomum japonicumHeartwoodMethanol reflux0.10[1]
Commercial Cinnamon Powder A-Methanol reflux47.60[1]
Commercial Cinnamon Powder C-Methanol reflux22.87[1]
Cinnamon verum--4.33 (4330 µg/g)[8]

Mandatory Visualization

Cinnamic Acid Biosynthesis Pathway

Cinnamic acid is a key intermediate in the phenylpropanpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants. The pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[4][6]

G Cinnamic Acid Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid Deamination Downstream_Products Downstream Phenylpropanoids (Lignins, Flavonoids, etc.) Cinnamic_Acid->Downstream_Products PAL Phenylalanine Ammonia-Lyase (PAL) PAL->Phenylalanine PAL->Cinnamic_Acid G Experimental Workflow for HPLC Quantification Start Start Sample_Prep Sample Preparation (Extraction & Filtration) Start->Sample_Prep Standard_Prep Standard Preparation (Stock & Working Solutions) Start->Standard_Prep HPLC_Analysis HPLC Analysis (Injection & Separation) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram & Peak Area) HPLC_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Cinnamic Acid Data_Acquisition->Quantification Calibration_Curve->Quantification End End Quantification->End

References

Application Notes and Protocols for the Esterification of 3-Phenyl-2-propenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 3-phenyl-2-propenoic acid, commonly known as cinnamic acid. Cinnamate (B1238496) esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries, with applications ranging from sunscreens to potential therapeutic agents.[1][2][3] The protocols outlined below cover classical and modern methods for esterification, offering flexibility in terms of reaction time and equipment.

Introduction

The esterification of 3-phenyl-2-propenoic acid is a fundamental organic transformation that involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The most common method is the Fischer esterification, which is an equilibrium-driven process.[4][5] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[5] Alternative methods, such as microwave-assisted synthesis and sonochemistry, have been developed to accelerate the reaction and improve efficiency.[3][6]

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of 3-phenyl-2-propenoic acid with various alcohols using different catalytic methods.

Ester ProductAlcoholCatalystReaction MethodReaction TimeYield (%)
Methyl CinnamateMethanol (B129727)H₂SO₄Reflux>12 hours~68%
Ethyl CinnamateEthanol (B145695)H₂SO₄Reflux45-60 minutes-
Phenyl CinnamatePhenolThionyl Chloride/HeatReflux~1 hour63-75%
Methyl CinnamateMethanolH₂SO₄ or p-TSAMicrowave2 minutesHigh
Ethyl CinnamateEthanolH₂SO₄Sonication40 minutes96.61%
Phenyl CinnamatePhenolHeteropolyacidReflux6 hours92%
4-Chlorophenyl Cinnamate4-ChlorophenolHeteropolyacidReflux5 hours94%
4-Methoxyphenyl Cinnamate4-MethoxyphenolHeteropolyacidReflux4 hours95%

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes a general and widely used method for synthesizing simple alkyl cinnamates.[6]

Materials and Reagents:

  • trans-Cinnamic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of the desired alcohol (e.g., for 1 mmol of cinnamic acid, use at least 10 mL of alcohol).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.5 mL per 1 mmol of cinnamic acid) to the solution while stirring.[7]

  • Heat the reaction mixture to reflux and maintain this temperature for 1 to 4 hours.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dilute the residue with ethyl acetate or diethyl ether (approximately 20-30 mL).

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate as the eluent.[4][5]

Protocol 2: Microwave-Assisted Esterification

This method significantly reduces the reaction time compared to conventional heating.[1][6]

Materials and Reagents:

  • trans-Cinnamic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Microwave reaction vessel

  • Microwave reactor

  • Work-up reagents as listed in Protocol 1

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid (e.g., 1 mmol), methanol (to achieve a concentration of approximately 0.45 M), and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 50 mol %).[6]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 110 °C and hold for 2 minutes.[6]

  • After the reaction, allow the vessel to cool to a safe temperature (below 55 °C).

  • Follow the work-up procedure as described in Protocol 1 (steps 5-10) to isolate and purify the methyl cinnamate.

Protocol 3: Sonochemical Synthesis of Ethyl Cinnamate

This protocol utilizes ultrasonic irradiation to promote the esterification reaction, often leading to high yields in a short time.[3]

Materials and Reagents:

  • Cinnamic acid (0.03 mol)

  • Ethanol (25 mL)

  • Concentrated sulfuric acid (1 mL)

  • Ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Conical flask

  • Ultrasonic bath (sonicator)

  • Rotary evaporator

Procedure:

  • In a conical flask, mix cinnamic acid (0.03 mol), 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[3]

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at 60°C.[3]

  • After sonication, evaporate the excess ethanol under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue until the pH is between 8 and 10 to neutralize the acid.

  • Extract the product with ether.

  • Dry the ether phase with anhydrous magnesium sulfate.

  • Evaporate the ether using a rotary evaporator to obtain the pure ethyl cinnamate.[3]

Visualizations

The following diagrams illustrate the Fischer esterification mechanism and the general experimental workflow for the synthesis of cinnamate esters.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 3-Phenyl-2-propenoic Acid (Cinnamic Acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (from H₂SO₄) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Ester Cinnamate Ester Tetrahedral_Intermediate->Ester Proton Transfer & Water Elimination Water Water Tetrahedral_Intermediate->Water Ester->Ester Water->Water

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Reactants 1. Mix Cinnamic Acid, Alcohol, and Acid Catalyst Reaction 2. Heat Reaction Mixture (Reflux, Microwave, or Sonication) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Workup 4. Quench and Extract with Organic Solvent Cooling->Workup Washing 5. Wash Organic Layer (NaHCO₃, Brine) Workup->Washing Drying 6. Dry Organic Layer (e.g., MgSO₄) Washing->Drying Evaporation 7. Remove Solvent (Rotary Evaporation) Drying->Evaporation Purification 8. Purify Crude Product (Column Chromatography, if needed) Evaporation->Purification Characterization 9. Characterize Final Product (NMR, IR, GC-MS) Purification->Characterization

Caption: General Experimental Workflow.

References

Cinnamic Acid Derivatives: A Promising Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Cinnamic acid, a naturally occurring organic compound found in various plants, and its derivatives have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities.[1][2][3][4] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a versatile scaffold for chemical modification to enhance their potency and spectrum of activity against a wide range of bacteria and fungi.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of cinnamic acid derivatives.

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamic acid and its derivatives is multifaceted, primarily targeting the integrity of the microbial cell membrane. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[4]

Furthermore, some derivatives have been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic microorganisms.[4][6][7] Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotics. By disrupting biofilm formation, cinnamic acid derivatives can render pathogens more susceptible to treatment.

Some cinnamic acid derivatives have also been found to interfere with specific cellular processes. For instance, they can cause a drop in intracellular pH, which disrupts essential cellular processes like DNA transcription and protein synthesis.[4] In fungi, certain derivatives act by inhibiting ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of cinnamic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following tables summarize the reported MIC values for various cinnamic acid derivatives against a selection of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaMycobacterium tuberculosisReference(s)
Cinnamic Acid>5000602708>200040 - 100[5][9][10]
p-Coumaric Acid->2000>2000--[11]
Caffeic Acid----64 - 512[11]
Ferulic Acid-----[11]
4-Chlorocinnamic acid-708708--[5]
DM2 (Catechol derivative)16 - 64----[6][7]
1-Cinnamoylpyrrolidine0.50.50.50.5-[10]

Table 2: Antifungal Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

DerivativeCandida albicansAspergillus nigerReference(s)
Cinnamic Acid->100[12]
Cinnamic acid derivatives (general)EffectiveEffective[13]
Compound 6 (Butyl substituent)626.62 µM-[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for determining the MIC of cinnamic acid derivatives against bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the cinnamic acid derivative stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland standard suspension of the test microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, the positive control, and the growth control. The negative control well should receive 100 µL of sterile broth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Cinnamic Acid Derivative Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h for bacteria; 35°C, 24-48h for fungi) inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC Determination.

Protocol 2: Agar (B569324) Well Diffusion Assay for Preliminary Screening

This method is a simpler, qualitative assay to screen for the antimicrobial activity of cinnamic acid derivatives.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Stock solution of the cinnamic acid derivative

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

  • Creating Wells:

    • Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.

  • Application of Test Compound:

    • Pipette a fixed volume (e.g., 50-100 µL) of the cinnamic acid derivative solution into each well.

  • Incubation:

    • Incubate the plates under the same conditions as for the broth microdilution method.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanism of Action: Cell Membrane Disruption

The primary mode of action for many cinnamic acid derivatives is the disruption of the microbial cell membrane's integrity. This can be visualized as a multi-step process.

membrane_disruption cluster_mechanism Proposed Mechanism of Action start Cinnamic Acid Derivative (Lipophilic) interaction Interaction with Lipid Bilayer start->interaction 1. Approach permeability Increased Membrane Permeability interaction->permeability 2. Insertion & Disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage 3. Pore Formation death Cell Death leakage->death 4. Loss of Homeostasis

Caption: Cell Membrane Disruption Pathway.

Conclusion

Cinnamic acid and its derivatives represent a rich source for the development of novel antimicrobial agents.[1][2] Their broad-spectrum activity, coupled with their potential to combat drug-resistant strains and biofilms, makes them attractive candidates for further research and development. The protocols and data presented here provide a foundation for scientists to explore the therapeutic potential of this versatile class of compounds. Further investigations into structure-activity relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

Application Notes and Protocols for the Synthesis of Substituted Cinnamic Acids via the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] This powerful carbon-carbon bond-forming reaction has proven invaluable in the synthesis of a wide array of complex molecules, including pharmaceuticals and fine chemicals.[1] A particularly significant application of the Heck reaction is the synthesis of substituted cinnamic acids. These compounds and their derivatives are of great interest to the pharmaceutical industry due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[3]

The reaction typically involves the coupling of an aryl halide (iodide, bromide, or triflate) with acrylic acid in the presence of a palladium catalyst and a base.[2] The versatility of the Heck reaction allows for the introduction of a wide variety of substituents on the aromatic ring, enabling the creation of diverse libraries of cinnamic acid derivatives for drug discovery and development. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of substituted cinnamic acids utilizing the Heck reaction.

Data Presentation

The following table summarizes the yields of various substituted cinnamic acids synthesized via the Heck reaction between substituted aryl bromides and acrylic acid. This data provides a comparative overview of the reaction's efficiency with different substrates.

Aryl BromideProductYield (%)
4-Bromotoluene4-Methylcinnamic acid85
4-Bromoanisole (B123540)4-Methoxycinnamic acid>80
4-Bromobenzonitrile4-Cyanocinnamic acidHigh
4-Bromobenzaldehyde4-Formylcinnamic acidGood
4-Bromoacetophenone4-Acetylcinnamic acidGood
4-Chlorobromobenzene4-Chlorocinnamic acidGood
4-Nitrobromobenzene4-Nitrocinnamic acidHigh

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted cinnamic acids via the Heck reaction. The following protocols are representative examples and can be adapted for various substituted aryl halides.

Protocol 1: Synthesis of 4-Methoxycinnamic Acid from 4-Bromoanisole and 2-Ethylhexyl Acrylate (B77674)

This protocol is adapted from a procedure for the synthesis of a cinnamic acid ester, a common derivative. The final product can be obtained by hydrolysis of the resulting ester.

Materials:

  • 4-Bromoanisole

  • 2-Ethylhexyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • N-phenyl urea (B33335)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene (B28343)

  • Ionic Liquid (e.g., a morpholine-based ionic liquid)

  • Sodium sulphate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask containing 2 g of the ionic liquid, add 4-bromoanisole (0.5 g, 2.7 mmol) and 2-ethylhexyl acrylate (0.73 g, 4.0 mmol).

  • Add palladium(II) acetate (0.006 g, 0.027 mmol), N-phenyl urea (0.007 g, 0.054 mmol), and sodium bicarbonate (0.336 g, 4.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 180°C with stirring.

  • Maintain the reaction at this temperature for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with hot toluene (3 x 10 mL).

  • Combine the organic extracts and treat with anhydrous sodium sulphate to remove any residual water.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-ethylhexyl-4-methoxycinnamate.

  • The cinnamic acid can be obtained by subsequent hydrolysis of the ester.

Protocol 2: General Procedure for the Heck Reaction of Aryl Halides with Sodium Acrylate in a Biphasic System.[3]

This protocol offers an environmentally friendly approach using a water-toluene biphasic system, which facilitates catalyst recycling and product isolation.[3]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Sodium acrylate

  • Palladacycle catalyst

  • Base (e.g., sodium carbonate, Na₂CO₃)

  • Toluene

  • Water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure autoclave, dissolve the aryl halide (3 mmol) and the palladacycle catalyst (0.003 mmol) in toluene (15 mL).

  • In a separate vessel, mix sodium acrylate (3.3 mmol), the base (3.0 mmol), and water (15 mL).

  • Add the aqueous solution to the autoclave containing the organic phase.

  • Seal the autoclave and heat the reaction mixture to 150°C with vigorous stirring (1450 rpm) for 30 minutes.[3]

  • After the reaction, cool the mixture to room temperature.

  • Separate the aqueous layer and treat it with dilute HCl until it is acidic to litmus (B1172312) paper.

  • The substituted cinnamic acid will precipitate out of the solution.

  • Filter the precipitate, wash it with water (3 x 5 mL), and dry it under a vacuum to obtain the pure product.[3]

Protocol 3: Microscale Synthesis of (E)-4-Acetylcinnamic Acid in Water

This protocol highlights a green chemistry approach by utilizing water as the solvent.

Materials:

  • 4-Iodoacetophenone

  • Acrylic acid

  • Palladium(0) catalyst

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • This reaction is performed in water, replacing traditional organic solvents like acetonitrile.

  • Sodium carbonate is used as the base instead of triethylamine.

  • The reaction involves the palladium-catalyzed coupling of 4-iodoacetophenone and acrylic acid.

  • Detailed procedural steps for this specific microscale synthesis can be found in the supporting materials of the cited literature.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex Ar-Pd(II)-X (Ln)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH-CH(Ar)-Pd(II)-X (Ln) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex H-Pd(II)-X (Ln)(Product) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination product Substituted Alkene (Cinnamic Acid Derivative) product_complex->product reductive_elimination->pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Synthesis

Heck_Workflow start Start reagents Combine Aryl Halide, Acrylic Acid, Base, and Pd Catalyst in Solvent start->reagents reaction Heat Reaction Mixture with Stirring reagents->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Cool to RT - Extraction/Filtration monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification analysis Product Characterization: - NMR - MS - IR purification->analysis end End analysis->end

Caption: General experimental workflow for the Heck synthesis.

References

Application Notes: Studying the Enzymatic Activity of Phenylalanine Ammonia-Lyase in Cinnamic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is a pivotal enzyme that marks the entry point into the phenylpropanoid pathway in plants, fungi, and some bacteria.[1] It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2] This reaction is the first committed step in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are crucial for plant development, defense mechanisms, and environmental interactions.[2] Given its central role, the study of PAL's enzymatic activity is fundamental in plant physiology, phytopathology, and for the development of drugs targeting metabolic pathways.

Principle of Analysis

The enzymatic activity of PAL is primarily determined by monitoring the rate of formation of its product, trans-cinnamic acid. Two common methods are employed:

  • Spectrophotometric Assay: This method leverages the distinct ultraviolet (UV) absorbance of trans-cinnamic acid. The formation of trans-cinnamic acid from L-phenylalanine leads to an increase in absorbance at approximately 290 nm.[2] The rate of this increase is directly proportional to the PAL activity in the sample. This method is rapid and suitable for high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for quantifying cinnamic acid, especially in complex mixtures like crude plant extracts.[3] This technique separates cinnamic acid from other components in the reaction mixture, and its concentration is determined by comparing its peak area to that of a known standard, typically using a UV detector set between 270-280 nm.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of PAL Activity

This protocol provides a standardized method for determining PAL activity in plant extracts.

1. Materials and Reagents

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol. Prepare fresh.[2]

  • Substrate Solution: 15 mM L-phenylalanine dissolved in 0.1 M Tris-HCl buffer (pH 8.8).[2]

  • Stop Solution: 6 M HCl.[2]

  • Plant tissue (e.g., leaves, stems).

  • Liquid nitrogen, mortar, and pestle.

  • Refrigerated centrifuge.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

  • Ice bath.

2. Procedure

  • Enzyme Extraction:

    • Weigh approximately 0.1 g of fresh plant tissue and immediately freeze in liquid nitrogen.[4]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold Extraction Buffer and homogenize thoroughly.[4]

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.[2]

  • Enzymatic Reaction:

    • Set up two tubes: "Sample" and "Blank".

    • To each tube, add 800 µL of the Substrate Solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.[5]

    • To the "Sample" tube, add 200 µL of the enzyme extract to initiate the reaction.

    • To the "Blank" tube, add 200 µL of the Extraction Buffer.

    • Incubate both tubes at 37°C for 30-60 minutes.[5]

    • Stop the reaction by adding 100 µL of 6 M HCl to each tube.[2]

  • Measurement and Calculation:

    • Measure the absorbance of the "Sample" and "Blank" at 290 nm.

    • Calculate the PAL activity. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

    • The activity is calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹).[2]

Protocol 2: Quantification of Cinnamic Acid by HPLC

This protocol is for the precise quantification of cinnamic acid produced in the PAL enzymatic reaction.

1. Materials and Reagents

  • Reaction mixture from Protocol 1 (after incubation and before adding stop solution).

  • Cinnamic Acid Standard: Prepare a stock solution (e.g., 1 mg/mL) in methanol (B129727) and create a series of dilutions for a calibration curve.[3]

  • Mobile Phase: A typical mobile phase consists of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile). An example is methanol–acetonitrile–2% glacial acetic acid (10:22:70, v/v).[6]

  • HPLC System: Equipped with a C18 column and a UV detector.

  • Syringe filters (0.45 µm).

2. Procedure

  • Sample Preparation:

    • After the enzymatic reaction incubation (Protocol 1, step 6), stop the reaction by adding an equal volume of methanol to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1 mL/min).

    • Set the UV detector to the maximum absorbance wavelength for cinnamic acid (approx. 270-280 nm).[3]

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the cinnamic acid peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of cinnamic acid in the sample by using the calibration curve generated from the standards.

Data Presentation

Quantitative data regarding PAL's enzymatic properties are crucial for comparative studies and for understanding its function under various conditions.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase from Various Sources

Enzyme SourceSubstrateK_m_ (mM)V_max_ (units/mg)Reference
Rhodotorula aurantiaca KM-1L-Phenylalanine1.75 ± 0.443.01 ± 0.43[7]
Musa cavendishii (Banana)L-Phenylalanine1.450.15[8]
Annona cherimola (Cherimoya)L-Phenylalanine0.11 - 0.230.016 - 0.023[9]
Streptomyces maritimus (EncP)L-Phenylalanine0.038 ± 0.003-[10]

Table 2: Optimal Conditions for Phenylalanine Ammonia-Lyase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Cyathobasis fruticulosa8.837[5]
Spirulina CPCC-6958.030[11]
Musa cavendishii (Banana)8.830[8]
Rhodotorula glutinis8.840[12]
General Range8.2 - 9.520 - 35[11][13]

Visualizations

Diagrams help to visualize the biochemical pathway and the experimental process.

Phenylpropanoid_Pathway cluster_secondary Phenylpropanoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid   PAL (EC 4.3.1.24) Ammonia NH₃ p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Other_Phenylpropanoids Flavonoids, Lignin, Stilbenes, etc. p_Coumaric_Acid->Other_Phenylpropanoids Multiple Steps

Caption: The role of PAL in the Phenylpropanoid Pathway.

PAL_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction & Analysis cluster_analysis cluster_result Data Interpretation Start Plant Tissue Collection Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge Centrifuge (10,000 x g, 4°C) Homogenize->Centrifuge Extract Collect Supernatant (Crude Enzyme Extract) Centrifuge->Extract Reaction Incubate Extract with L-Phenylalanine (37°C) Extract->Reaction Stop Stop Reaction (e.g., with HCl or Methanol) Reaction->Stop Measure Analysis Stop->Measure Spectro Spectrophotometry (Absorbance at 290 nm) Measure->Spectro Method 1 HPLC HPLC Analysis (Quantify Cinnamic Acid) Measure->HPLC Method 2 Calc Calculate Specific Activity (U/mg protein) Spectro->Calc HPLC->Calc

Caption: Experimental workflow for PAL activity determination.

References

Troubleshooting & Optimization

Low yield in the bromination of trans-cinnamic acid troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of trans-cinnamic acid, particularly concerning low product yield.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-cinnamic acid.

Question: My reaction yields are consistently low (<30%). What are the potential causes and how can I improve the yield?

Answer: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The disappearance of the bromine color is a good indicator of consumption, but the reaction may still be incomplete. Ensure you are following the recommended reaction time and temperature.[1][2] Some procedures recommend heating the mixture to ensure the reaction goes to completion.[2][3][4]

  • Loss of Product During Workup: The product, 2,3-dibromo-3-phenylpropanoic acid, has some solubility in the reaction and washing solvents.

    • Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[2][5][6]

    • When washing the crystals, use ice-cold solvents to minimize dissolution of the product.[3][6]

  • Suboptimal Reagents or Solvents:

    • The purity of your trans-cinnamic acid is crucial. Impurities can interfere with the reaction.

    • The solvent choice can impact the reaction. While glacial acetic acid and dichloromethane (B109758) are commonly used, ensure they are anhydrous, as water can interfere with the reaction mechanism.[1][3]

  • Improper Stoichiometry: An incorrect ratio of bromine to trans-cinnamic acid can lead to an incomplete reaction. Ensure accurate measurements of your starting materials.

Question: The product is not precipitating out of the solution after cooling. What should I do?

Answer: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching the flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of the pure product from a previous successful reaction, add a tiny crystal to the solution to induce crystallization.

  • Extended Cooling: Allow the flask to remain in the ice bath for a longer period.[2]

Question: My final product has a reddish or yellowish tint. What does this indicate and how can I fix it?

Answer: A persistent color in your product usually indicates the presence of unreacted bromine.[1]

  • Removal of Excess Bromine: To quench the excess bromine, a small amount of cyclohexene (B86901) can be added dropwise until the color disappears.[1] The resulting 1,2-dibromocyclohexane (B1204518) is typically soluble in the workup solvents and will be removed during filtration.[1]

  • Thorough Washing: Ensure the collected crystals are washed adequately with a suitable solvent, such as cold methanol (B129727) or dichloromethane, to remove any adsorbed bromine.[1]

Question: The melting point of my product is lower than the literature value and has a broad range. What does this suggest?

Answer: A depressed and broad melting point range is a classic sign of an impure product.[2][7]

  • Residual Acetic Acid: If glacial acetic acid is used as the solvent, it can be difficult to remove completely.[1][8] Thoroughly wash the product with cold water or another suitable solvent to remove any remaining acid.[8]

  • Presence of Stereoisomers: The bromination of trans-cinnamic acid is stereospecific, leading to the erythro enantiomeric pair with a melting point of around 202-204°C.[2] The threo diastereomers have a much lower melting point (around 94-95°C).[2] If your starting material was contaminated with cis-cinnamic acid, you might have a mixture of diastereomers, leading to a lowered and broadened melting point.[9]

  • Recrystallization: To obtain a pure product with a sharp melting point, recrystallization is often necessary.[4][8] A mixed solvent system of ethanol (B145695) and water is commonly used for this purpose.[4]

Data Summary

The following table summarizes key quantitative data related to the bromination of trans-cinnamic acid.

ParameterValueSource(s)
Molecular Weight of trans-Cinnamic Acid148.16 g/mol [10]
Molecular Weight of 2,3-dibromo-3-phenylpropanoic acid307.97 g/mol [2][10]
Melting Point of trans-Cinnamic Acid133°C[2]
Melting Point of (2R, 3S) & (2S, 3R) enantiomers (erythro)202-204°C[2]
Melting Point of (2R, 3R) & (2S, 3S) enantiomers (threo)93.5-95°C[2]

Experimental Protocol

This section provides a representative experimental protocol for the bromination of trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • 1.0 M solution of Bromine in acetic acid

  • Cyclohexene (optional, for quenching)

  • Ice-water bath

  • Filtration apparatus (Buchner funnel, filter flask)

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a fume hood, dissolve a known quantity of trans-cinnamic acid in a minimal amount of glacial acetic acid in a suitable flask. Gentle heating in a water bath (around 50°C) may be necessary to facilitate dissolution.[2]

  • Once the trans-cinnamic acid is fully dissolved, slowly add a 1.0 M solution of bromine in acetic acid dropwise while stirring. The red-brown color of the bromine should fade as it reacts.[1][2]

  • Continue adding the bromine solution until a faint orange or yellow color persists, indicating a slight excess of bromine.

  • Stir the reaction mixture at the appropriate temperature (e.g., 50°C) for an additional 15-30 minutes to ensure the reaction goes to completion.[2][6]

  • (Optional) If a strong bromine color remains, add a drop or two of cyclohexene to quench the excess bromine until the color disappears.[1]

  • Cool the reaction mixture in an ice-water bath for at least 10-15 minutes to induce crystallization of the product.[2][5]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold water to remove residual acetic acid, followed by another wash with a cold solvent like methanol or dichloromethane to remove any remaining impurities.[1][3]

  • Allow the product to air dry.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[4]

  • Once dry, determine the yield and melting point of the purified 2,3-dibromo-3-phenylpropanoic acid.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.

G start Low Yield in Bromination check_precipitation Is there product precipitation? start->check_precipitation incomplete_reaction Incomplete Reaction loss_during_workup Loss During Workup impure_reagents Impure Reagents/Solvents check_color Is the product colored? check_precipitation->check_color Yes no_precipitation_issue No Precipitation check_precipitation->no_precipitation_issue No check_mp Is the melting point low/broad? check_color->check_mp No unreacted_bromine Unreacted Bromine check_color->unreacted_bromine Yes impure_product Impure Product check_mp->impure_product Yes end Improved Yield check_mp->end No scratch_flask Scratch Flask / Seed no_precipitation_issue->scratch_flask scratch_flask->incomplete_reaction quench_wash Quench with Cyclohexene & Wash unreacted_bromine->quench_wash quench_wash->check_mp recrystallize Recrystallize Product impure_product->recrystallize recrystallize->end G Reaction Mechanism: Bromination of trans-Cinnamic Acid cinnamic_acid trans-Cinnamic Acid p1 cinnamic_acid->p1 bromine Br₂ bromine->p1 bromonium_ion Bromonium Ion Intermediate p2 bromonium_ion->p2 bromide_ion Br⁻ bromide_ion->p2 product 2,3-dibromo-3-phenylpropanoic acid (erythro) p1->bromonium_ion Electrophilic Attack p2->product Nucleophilic Attack (anti-addition)

References

Optimizing reaction conditions for the synthesis of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cinnamic acid derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing cinnamic acid and its derivatives?

A1: The most widely employed and effective methods for synthesizing cinnamic acid and its derivatives with high yields are the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation.[1] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, like malonic acid, catalyzed by a base such as an amine.[1][3][4] The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[5]

Q2: What are the critical parameters to control for maximizing the yield in a Perkin reaction?

A2: To maximize the yield in a Perkin reaction, it is crucial to control the reaction temperature, reaction time, and the choice of the base catalyst. The reaction typically requires high temperatures, often in the range of 180-190°C, for several hours.[1][6] The selection of the base, commonly the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, also significantly influences the yield.[5][6]

Q3: How can I minimize side reactions in a Knoevenagel condensation?

A3: A common side reaction is the self-condensation of the enolizable ketone or aldehyde. To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde (B42025), which lacks α-hydrogens. Another potential side reaction is the Michael addition of the malonic acid enolate to the product.[1] Using milder basic conditions and controlling the reaction temperature can help suppress these unwanted reactions.

Q4: What are common impurities in cinnamic acid synthesis and how can they be removed?

A4: Common impurities include unreacted starting materials like benzaldehyde, and byproducts from side reactions. Benzaldehyde can oxidize to benzoic acid if exposed to air.[1] Purification can often be achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent when hot and allowing it to crystallize as it cools, leaving the impurities in the solution.[7] A mixed solvent system, such as ethanol/water, can be effective.[7]

Troubleshooting Guides

Low Reaction Yield

Q: My Perkin reaction for cinnamic acid synthesis has a low yield. What are the possible causes and solutions?

A: Low yields in the Perkin reaction can stem from several factors:

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]

  • Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is advisable to use freshly distilled benzaldehyde.[1]

  • Suboptimal Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[1] Ensure the reaction is heated adequately and for a sufficient duration.[1]

  • Inactive Catalyst: The presence of moisture can deactivate the alkali salt catalyst. Use anhydrous sodium or potassium acetate.[5]

  • Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.[1]

Formation of Byproducts

Q: I am observing the formation of a dark, tar-like substance in my Perkin reaction. What is it and how can I avoid it?

A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often attributed to the self-condensation of the aromatic aldehyde or other side reactions at high temperatures.[1] To minimize this:

  • Ensure the reaction temperature does not significantly exceed the recommended range.[1]

  • Use purified benzaldehyde to avoid impurities that might catalyze polymerization.[1]

  • Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature.[5]

Q: My Knoevenagel condensation is producing significant amounts of a Michael addition byproduct. How can I prevent this?

A: The Michael addition of the active methylene compound to the α,β-unsaturated product is more likely to occur with strong bases. To minimize this side reaction, consider the following:

  • Use a weaker base, such as pyridine (B92270) or piperidine, in catalytic amounts.[1]

  • Carefully control the stoichiometry of the reactants to avoid a large excess of the active methylene compound.

  • Monitor the reaction progress and stop it once the desired product has formed to prevent further reaction.

Purification Challenges

Q: My synthesized cinnamic acid derivative is difficult to purify by recrystallization. What are some alternative purification strategies?

A: If recrystallization is ineffective, other purification techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column with a suitable solvent system (e.g., hexane (B92381) and ethyl acetate) can be used to isolate the desired product.[8][9]

  • Acid-Base Extraction: If your derivative is an acid, you can dissolve the crude product in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The cinnamic acid derivative will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.[8]

Data Presentation

Table 1: Optimizing Perkin Reaction Conditions for Cinnamic Acid Synthesis

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
AldehydeBenzaldehydeBenzaldehydeBenzaldehyde-[6]
AnhydrideAcetic AnhydrideAcetic AnhydrideAcetic Anhydride-[6]
BaseSodium AcetatePotassium Acetate--[6]
Temperature (°C)180180145-15070-72[6]
Time (h)88947[6][10]

Table 2: Knoevenagel-Doebner Condensation of Benzaldehydes with Malonic Acid

Benzaldehyde DerivativeCatalystSolventYield (%)Reference
BenzaldehydePiperidinePyridineHigh[11]
p-HydroxybenzaldehydeProlineEthanol60-80[11]
VanillinProlineEthanolGood[11]

Experimental Protocols

Perkin Reaction for the Synthesis of Cinnamic Acid
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 10.5 g of freshly distilled benzaldehyde, 15 g of acetic anhydride, and 6 g of anhydrous potassium acetate.[12]

  • Reaction: Heat the mixture in an oil bath to approximately 180°C for 3-5 hours.[1][13]

  • Work-up: Allow the mixture to cool slightly and then pour it into a large volume of water while stirring. The cinnamic acid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure cinnamic acid.[5][7]

Knoevenagel Condensation for the Synthesis of Cinnamic Acid (Doebner Modification)
  • Setup: In a round-bottom flask, dissolve 10.4 g of malonic acid in 20 mL of pyridine. Add 10.6 g of benzaldehyde and a few drops of piperidine.[1]

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Collect the precipitated cinnamic acid by vacuum filtration, wash with cold water, and recrystallize from hot water.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Reactants (Aldehyde, Anhydride/Active Methylene) reaction Reaction (Perkin/Knoevenagel) start->reaction Catalyst, Heat quench Quenching (e.g., add water) reaction->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying characterization Characterization (NMR, MS, IR) drying->characterization final_product Pure Cinnamic Acid Derivative characterization->final_product

Caption: General experimental workflow for cinnamic acid derivative synthesis.

troubleshooting_flow start Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yes side_products Side Products Observed? start->side_products No optimize_conditions Optimize Temperature & Reaction Time check_reagents->optimize_conditions check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst check_catalyst->side_products side_products->optimize_conditions Yes purification_issue Purification Difficulty? side_products->purification_issue No column_chrom Consider Column Chromatography purification_issue->column_chrom Yes end Successful Synthesis purification_issue->end No acid_base_extraction Try Acid-Base Extraction column_chrom->acid_base_extraction acid_base_extraction->end

Caption: Troubleshooting flowchart for cinnamic acid synthesis.

signaling_pathway cinnamic_acid Cinnamic Acid Derivative receptor Cellular Receptor/ Enzyme Target cinnamic_acid->receptor Binds/Inhibits downstream_kinase Downstream Kinase (e.g., MAPK) receptor->downstream_kinase transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response

Caption: Generic signaling pathway involving a cinnamic acid derivative.

References

Technical Support Center: Purification of Crude Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude cinnamic acid product synthesized via the Perkin reaction?

A1: Crude cinnamic acid synthesized via the Perkin reaction can contain several impurities.[1] These typically include unreacted starting materials like benzaldehyde (B42025) and acetic anhydride, the cis-isomer of cinnamic acid, and side-products from condensation reactions.[2][3][4] Dark, resinous byproducts can also form due to self-condensation of benzaldehyde under the basic, high-temperature conditions of the reaction.[4]

Q2: Which purification methods are most effective for crude cinnamic acid?

A2: The most common and effective method for purifying crude cinnamic acid is recrystallization, often from a mixed solvent system like ethanol (B145695)/water or methanol (B129727)/water.[5] This technique is excellent for removing most common impurities. For separating compounds with very similar solubility profiles or for achieving very high purity, column chromatography is a suitable alternative.[6][7]

Q3: How do I choose the best solvent for recrystallizing my synthetic cinnamic acid?

A3: The ideal solvent should dissolve the cinnamic acid readily at high temperatures but poorly at low temperatures to maximize crystal recovery.[5] It should either not dissolve the impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.[5] Cinnamic acid is highly soluble in alcohols like ethanol and methanol and poorly soluble in water, making alcohol-water mixtures excellent choices for recrystallization.[8][9][10] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific crude product.[5]

Q4: What is the purpose of using a mixed solvent system for recrystallization?

A4: A mixed solvent system is used when no single solvent has the ideal solubility properties. In the case of cinnamic acid, an alcohol (the "soluble solvent") is used to dissolve the acid when hot.[8] Then, water (the "insoluble solvent" or "anti-solvent") is added to the hot solution until it becomes slightly cloudy. This brings the solution to its saturation point. As the solution cools slowly, the solubility of cinnamic acid decreases dramatically, leading to the formation of pure crystals.[5][8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of cinnamic acid.

Problem 1: My crude cinnamic acid is not dissolving, even in the hot solvent during recrystallization.

  • Possible Cause: You may not have added enough solvent, or the solvent is not hot enough.

  • Solution: Ensure your solvent is at or near its boiling point. Continue to add small portions of the hot "soluble" solvent (e.g., ethanol) until the solid completely dissolves.[5] Avoid adding a large excess, as this will reduce your final yield.[5]

Problem 2: No crystals are forming after the hot solution has cooled.

  • Possible Cause 1: Too much solvent was used. The solution may not be saturated enough for crystals to form.

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[11]

  • Possible Cause 2: The solution is supersaturated. Crystallization may need to be induced.

  • Solution 2: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5] Alternatively, add a "seed crystal" of pure cinnamic acid to the solution to initiate crystallization.[5]

Problem 3: The product "oiled out" instead of forming solid crystals.

  • Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[5]

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional "soluble" solvent (e.g., ethanol) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help slow the cooling rate.[5][11] If the problem persists, you may need to select a different solvent system with a lower boiling point.[5]

Problem 4: The yield of recrystallized cinnamic acid is very low.

  • Possible Cause 1: Using excessive solvent. This is a common reason for low yields, as a significant amount of the product will remain dissolved in the mother liquor.[5]

  • Solution 1: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[5]

  • Possible Cause 2: Premature crystallization. If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost.

  • Solution 2: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[5]

  • Possible Cause 3: Incomplete crystallization.

  • Solution 3: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.[8][10]

  • Possible Cause 4: Washing with warm solvent.

  • Solution 4: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the purified product.[5]

Problem 5: The final product is colored.

  • Possible Cause: The presence of colored, resinous impurities that are not effectively removed by a single recrystallization.[4]

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12]

Data Presentation: Cinnamic Acid Solubility

The selection of an appropriate solvent is critical for successful purification by recrystallization.[5] The following table summarizes the solubility of trans-cinnamic acid in various solvents.

SolventTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.04[13]Cinnamic acid is only slightly soluble in water at room temperature.[13][14]
Water98~0.59[15]Solubility in water increases with temperature, but may not be sufficient for efficient recrystallization alone.[15]
Ethanol2525.86 ± 0.85[13]Highly soluble, making it a good "soluble solvent" in a mixed-solvent system.[15]
Methanol2532.94 ± 0.27[13]Highly soluble, also a good "soluble solvent".[15]
Ethanol + Water25Varies with ratioThe addition of ethanol significantly increases the aqueous solubility of cinnamic acid.[9]
Methanol + Water25Varies with ratioThe addition of methanol also increases aqueous solubility, though ethanol has a more pronounced effect.[9]

Experimental Protocols

Protocol 1: Recrystallization of Crude Cinnamic Acid using a Mixed Solvent System (Ethanol-Water)

This protocol details a common and effective method for purifying crude cinnamic acid.

Materials:

  • Crude cinnamic acid

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar (optional)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude cinnamic acid (e.g., 0.5 g) into a 25-mL Erlenmeyer flask.[10] Add a small volume of 95% ethanol (e.g., 4 mL) and heat the mixture on a hot plate with gentle stirring until the solid dissolves.[10] Add more ethanol in small portions only if necessary to fully dissolve the solid. Use the minimum amount of hot solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Inducing Saturation: Once the solid is dissolved, remove the flask from the heat. Add deionized water dropwise to the hot solution while swirling until a faint cloudiness (turbidity) persists.[8][10] This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the yield.[8][10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities remaining on the surface.[16]

  • Drying: Leave the crystals under vacuum on the funnel for a period to air dry. For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a desiccator.[5]

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying cinnamic acid using silica (B1680970) gel column chromatography.

Materials:

  • Crude cinnamic acid

  • Silica gel (for column chromatography)

  • Solvents (e.g., Hexane (B92381), Ethyl Acetate)

  • Chromatography column

  • Separatory funnel (for work-up)

  • Beakers and test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Initial Work-up (if necessary): Before chromatography, it's often beneficial to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities (cinnamic acid will move to the aqueous layer as its salt). Re-acidify the aqueous layer with HCl to precipitate the cinnamic acid, which can then be filtered or extracted back into an organic solvent.[2][17]

  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (B1210297).[17] The exact ratio will depend on the polarity of the impurities and should be determined by preliminary TLC analysis.

  • Loading the Sample: Dissolve the crude cinnamic acid in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.[17]

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will travel down the column and elute first. Cinnamic acid is more polar than some impurities (like unreacted benzaldehyde) but less polar than others. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective.[17]

  • Fraction Collection: Collect the eluent in a series of separate test tubes or flasks (fractions).[17]

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure cinnamic acid.[17]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid cinnamic acid.[17]

Mandatory Visualizations

G Troubleshooting Workflow for Cinnamic Acid Recrystallization start Start Recrystallization: Dissolve Crude Product in Minimum Hot Solvent check_dissolved Is the Solid Completely Dissolved? start->check_dissolved add_solvent Add More Hot 'Soluble' Solvent in Small Portions check_dissolved->add_solvent No cool_solution Allow Solution to Cool Slowly check_dissolved->cool_solution Yes add_solvent->check_dissolved oiled_out Did the Product 'Oil Out'? cool_solution->oiled_out check_crystals Are Crystals Forming? induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal check_crystals->induce_xtal No, solution is clear concentrate Too Much Solvent: - Reheat Solution - Boil Off Some Solvent check_crystals->concentrate No, very few crystals collect_crystals Cool in Ice Bath, Collect Crystals via Vacuum Filtration check_crystals->collect_crystals Yes oiled_out->check_crystals No fix_oil Fix Oiling Out: - Reheat to Redissolve - Add a Little More 'Soluble' Solvent - Cool Very Slowly oiled_out->fix_oil Yes induce_xtal->check_crystals concentrate->cool_solution fix_oil->cool_solution check_yield Is Yield Acceptable? collect_crystals->check_yield end Purification Complete check_yield->end Yes troubleshoot_yield Low Yield Troubleshooting: - Check Mother Liquor - Ensure Minimum Solvent was Used - Ensure Ice-Cold Wash check_yield->troubleshoot_yield No

Caption: Troubleshooting logic for cinnamic acid recrystallization.

G Experimental Workflow for Mixed-Solvent Recrystallization step1 1. Dissolve Crude Cinnamic Acid in Minimum Hot Ethanol insoluble_impurities Insoluble Impurities Present? step1->insoluble_impurities step2 2. Add Hot Water Dropwise Until Solution is Cloudy step3 3. Add Drops of Hot Ethanol to Re-clarify Solution step2->step3 step4 4. Cool Slowly to Room Temperature step3->step4 step5 5. Cool in Ice Bath for 15+ Minutes step4->step5 step6 6. Collect Crystals by Vacuum Filtration step5->step6 step7 7. Wash Crystals with Ice-Cold Water step6->step7 step8 8. Dry Purified Crystals step7->step8 insoluble_impurities->step2 No hot_filtration Perform Hot Gravity Filtration insoluble_impurities->hot_filtration Yes hot_filtration->step2

Caption: Workflow for mixed-solvent recrystallization of cinnamic acid.

References

Technical Support Center: Perkin Synthesis of 2-Propenoic acid, 3-phenyl- (Cinnamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the Perkin synthesis of 2-propenoic acid, 3-phenyl- (cinnamic acid).

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding side reactions in the Perkin synthesis.

Q1: What are the primary side reactions in the Perkin synthesis of cinnamic acid?

A1: The main side reactions that can occur during the Perkin synthesis of cinnamic acid include:

  • Self-condensation of Benzaldehyde (B42025): Under the high temperatures and basic conditions of the reaction, benzaldehyde can undergo self-condensation, leading to the formation of resinous, dark-colored byproducts.[1]

  • Self-condensation of Acetic Anhydride (B1165640): Although less common, acetic anhydride can undergo self-condensation, particularly at elevated temperatures.[1]

  • Decarboxylation of Intermediates: A minor side reaction involves the decarboxylation of the β-acetoxy carboxylate intermediate, which can lead to the formation of stilbene (B7821643) derivatives.[2]

  • Hydrolysis of Acetic Anhydride: The presence of moisture can lead to the hydrolysis of acetic anhydride to acetic acid, which reduces the availability of the reagent for the main reaction and can impact the overall yield.[1]

Q2: My reaction mixture has turned dark and resinous. What is the cause and how can I prevent it?

A2: The formation of dark, resinous materials is a common issue and is often attributed to the self-condensation of benzaldehyde at high temperatures.[1]

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature does not significantly exceed the optimal range of 180-190°C.[3] Overheating promotes polymerization and resinification.

    • Purity of Benzaldehyde: Use freshly distilled benzaldehyde to remove any benzoic acid impurities, which can catalyze polymerization.[1]

    • Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to high temperatures can increase the formation of resinous byproducts.[4]

Q3: The yield of my cinnamic acid is lower than expected. What are the potential causes and solutions?

A3: Low yields in the Perkin reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Troubleshooting Workflow:

    Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup reagent_purity Impure Benzaldehyde? (oxidized to benzoic acid) check_reagents->reagent_purity anhydrous_conditions Anhydrous Conditions Maintained? check_reagents->anhydrous_conditions molar_ratio Correct Molar Ratios? (Aldehyde:Anhydride:Base) check_reagents->molar_ratio temp_time Optimal Temperature & Time? check_conditions->temp_time mixing Sufficient Mixing? check_conditions->mixing hydrolysis Complete Hydrolysis of Intermediate? check_workup->hydrolysis extraction Efficient Extraction of Product? check_workup->extraction solution_reagent Solution: Use freshly distilled benzaldehyde. reagent_purity->solution_reagent Yes solution_anhydrous Solution: Use anhydrous sodium acetate (B1210297) and dry glassware. anhydrous_conditions->solution_anhydrous No solution_ratio Solution: Adjust to optimal stoichiometry. molar_ratio->solution_ratio No solution_temp_time Solution: Optimize temperature (180-190°C) and time (8-12h). temp_time->solution_temp_time No solution_mixing Solution: Ensure vigorous and consistent stirring. mixing->solution_mixing No solution_hydrolysis Solution: Ensure sufficient water and heating during work-up. hydrolysis->solution_hydrolysis No solution_extraction Solution: Optimize pH and solvent for extraction. extraction->solution_extraction No

    Troubleshooting workflow for low yield in Perkin synthesis.

Q4: How can I minimize the formation of byproducts and maximize the yield of cinnamic acid?

A4: To optimize the synthesis for a high yield of cinnamic acid while minimizing side reactions, consider the following:

  • Reagent Purity: Use freshly distilled benzaldehyde to avoid impurities that can catalyze side reactions.[1] Ensure that the sodium acetate is anhydrous, as moisture will hydrolyze the acetic anhydride.[1][5]

  • Reaction Conditions: Maintain the reaction temperature in the optimal range of 180-190°C.[3] Lower temperatures can lead to incomplete reaction, while higher temperatures promote the formation of resinous byproducts.[1][3] The reaction time should also be optimized; typically, 8-12 hours is sufficient for good conversion.[3]

  • Catalyst Choice: While sodium acetate is commonly used, potassium acetate may lead to higher yields under the same conditions.[3]

Data Presentation

The following tables summarize quantitative data regarding the impact of various experimental parameters on the yield of cinnamic acid in the Perkin synthesis.

Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield

Temperature (°C)Reaction Time (hours)Yield (%)
145-150947
180870-72
180-190980
180-19012Moderate to High

Data compiled from multiple sources.[3][4]

Table 2: Effect of Catalyst on Cinnamic Acid Yield

CatalystYield (%)
Sodium AcetateLower Yields
Potassium Acetate70-72

Reaction conditions: Benzaldehyde with acetic anhydride at 180°C for 8 hours.[3]

Experimental Protocols

This section provides a detailed methodology for the Perkin synthesis of cinnamic acid, with a focus on minimizing side reactions.

High-Yield Synthesis of Cinnamic Acid

This protocol is designed to maximize the yield of cinnamic acid while minimizing the formation of byproducts.

  • Materials:

    • Benzaldehyde (freshly distilled)

    • Acetic anhydride

    • Anhydrous potassium acetate

    • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

    • Heating mantle or oil bath

    • Apparatus for steam distillation

    • Saturated sodium carbonate solution

    • Concentrated hydrochloric acid

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous potassium acetate in a molar ratio of approximately 1:1.5:1.

    • Reaction: Heat the mixture to 180°C under constant stirring for 8 hours.[3]

    • Work-up: a. Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water. b. Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus (B1172312) paper. This step neutralizes any remaining acids and converts cinnamic acid to its soluble sodium salt. c. Perform steam distillation to remove any unreacted benzaldehyde. d. Cool the remaining solution and filter to remove any resinous byproducts. e. Acidify the filtrate with concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.

    • Purification: a. Collect the crude cinnamic acid by vacuum filtration and wash it with cold water. b. Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure trans-cinnamic acid.

  • Workflow Diagram:

    Experimental_Workflow start Start reagents Combine Benzaldehyde, Acetic Anhydride, and Anhydrous Potassium Acetate start->reagents reaction Heat at 180°C for 8 hours with stirring reagents->reaction workup Work-up: 1. Cool and add water. 2. Basify with Na2CO3 soln. 3. Steam distill unreacted aldehyde. reaction->workup filtration1 Filter to remove resinous byproducts workup->filtration1 acidification Acidify filtrate with HCl to precipitate cinnamic acid filtration1->acidification filtration2 Collect crude product by vacuum filtration acidification->filtration2 recrystallization Recrystallize from hot water or ethanol/water filtration2->recrystallization end Pure Cinnamic Acid recrystallization->end

    Experimental workflow for high-yield Perkin synthesis.

References

Technical Support Center: High-Resolution HPLC Analysis of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC separation of cinnamic acid isomers. Here, you will find troubleshooting guidance and frequently asked questions to help you achieve optimal resolution and accurate quantification in your analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between cis- and trans-Cinnamic Acid Isomers

Question: I am observing poor or no baseline separation between the cis- and trans-cinnamic acid peaks. How can I improve the resolution?

Answer: Achieving baseline resolution between geometric isomers like cis- and trans-cinnamic acid can be challenging. The following strategies can help enhance separation:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Cinnamic acid is an acidic compound with a pKa of approximately 4.4.[1][2] Controlling the mobile phase pH is critical for good peak shape and resolution.[1] It is recommended to work at a pH at least one to two units away from the pKa.[1] Acidifying the mobile phase with modifiers like 0.1% acetic acid or phosphoric acid is a common and effective strategy.[1][3][4] A pH of 2.5-3.0 is often effective.[4]

    • Organic Modifier: The choice and concentration of the organic solvent significantly impact selectivity.[4] Acetonitrile (B52724) is often preferred due to its low viscosity and favorable UV transmittance.[1] Experiment by varying the percentage of the organic modifier (e.g., acetonitrile or methanol) in small increments.[1] Sometimes, switching from methanol (B129727) to acetonitrile, or vice versa, can alter elution order and improve separation.[4]

  • Adjust Column Temperature: Temperature can affect the selectivity of the separation.[1] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to see if the resolution improves.[1][5]

  • Change Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different column chemistry. A phenyl-based stationary phase may offer alternative selectivity for aromatic compounds like cinnamic acid compared to a standard C18 column.[1][6]

  • Reduce Flow Rate: Lowering the flow rate can enhance column efficiency and, consequently, improve resolution, though it will lead to longer run times.[1][7]

Issue 2: Peak Tailing in Cinnamic Acid Analysis

Question: My cinnamic acid peaks are exhibiting significant tailing. What can I do to achieve more symmetrical peaks?

Answer: Peak tailing for acidic compounds like cinnamic acid is often due to secondary interactions with the stationary phase.[1] Here are some solutions:

  • Adjust Mobile Phase pH: Tailing can occur if the mobile phase pH is too close to the pKa of cinnamic acid.[1] Ensure the pH is low enough to maintain the acid in its protonated form, which minimizes interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[1][4]

  • Check for Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.[4] Try flushing the column with a strong solvent or replacing it if performance does not improve.[4]

  • Reduce Sample Overload: Injecting a sample that is too concentrated can cause peak distortion.[1][4] Try reducing the injection volume or the sample concentration.[1][4]

Issue 3: Shifting Retention Times

Question: The retention times for my cinnamic acid isomers are inconsistent between runs. What could be the cause?

Answer: Unstable retention times can compromise the reliability of your analysis.[4] Consider the following:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run.[1] Minor variations in the organic-to-aqueous ratio or buffer concentration can cause shifts.[1] The use of a buffer is recommended to maintain a stable pH.[1]

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as changes in ambient lab temperature can affect retention times.[1][2]

  • Column Equilibration: It is crucial to ensure the column is fully equilibrated with the mobile phase before injecting your sample, especially when using gradient elution.[1]

Data Presentation: Mobile Phase Composition and Resolution

The following table summarizes various mobile phase compositions that have been successfully employed for the separation of cinnamic acid and related compounds.

Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v/v)0.8292[8]
C18Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient)1.0272[2][9]
Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[3]
C18Methanol and Acetic Acid Aqueous Solution (pH 2.4) (Gradient)0.8279 and 320[10]

Experimental Protocols

Detailed HPLC Method for the Separation of cis- and trans-Cinnamic Acid Isomers

This protocol provides a general method that can be used as a starting point for the separation of cis- and trans-cinnamic acid isomers. Method validation for your specific application is recommended.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid to adjust the pH to approximately 2.5. A typical starting gradient could be:[2]

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 272 nm.[2][9]

  • Injection Volume: 10-20 µL.[1][2]

2. Sample Preparation:

  • Dissolve cinnamic acid standards and samples in methanol.[1]

  • Filter the solutions through a 0.45 µm syringe filter before injection.[1]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of Cinnamic Acid Isomers optimize_mp Optimize Mobile Phase (pH, Organic Modifier %) start->optimize_mp check_resolution1 Resolution Improved? optimize_mp->check_resolution1 adjust_temp Adjust Column Temperature (e.g., 30-50°C) check_resolution1->adjust_temp No end_good End: Resolution Achieved check_resolution1->end_good Yes check_resolution2 Resolution Improved? adjust_temp->check_resolution2 change_column Change Stationary Phase (e.g., Phenyl Column) check_resolution2->change_column No check_resolution2->end_good Yes check_resolution3 Resolution Improved? change_column->check_resolution3 reduce_flow Reduce Flow Rate check_resolution3->reduce_flow No check_resolution3->end_good Yes end_bad Further Method Development Required reduce_flow->end_bad Cinnamic_Acid_Isomers cluster_trans trans-Cinnamic Acid cluster_cis cis-Cinnamic Acid trans_struct C6H5-CH=CH-COOH label_trans More Stable Isomer cis_struct C6H5-CH=CH-COOH label_cis Less Stable Isomer

References

Technical Support Center: Stability of 2-Propenoic Acid, 3-phenyl- (Cinnamic Acid) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-propenoic acid, 3-phenyl- (commonly known as cinnamic acid) in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving cinnamic acid solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solution

Question: My cinnamic acid solution, which was initially clear, has become cloudy or has formed a precipitate. What is the cause and how can I resolve this?

Answer: Precipitation of cinnamic acid from aqueous solutions is a common issue primarily related to its low water solubility and pH-dependent solubility.[1][2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Aqueous Solubility Cinnamic acid is only slightly soluble in water.[3][4] Consider using co-solvents such as ethanol, methanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol to enhance solubility.[1][5]
pH Below pKa The pKa of cinnamic acid is approximately 4.44.[6] Below this pH, it exists predominantly in its less soluble protonated form.[1] Adjusting the pH to be at or above the pKa will increase the concentration of the more soluble cinnamate (B1238496) anion.[1][2] However, be aware that higher pH can promote other degradation pathways.[1]
Temperature Fluctuation Solubility of cinnamic acid is temperature-dependent, generally increasing with higher temperatures.[2][7] If the solution was prepared at an elevated temperature, a decrease to room temperature could cause precipitation. Maintain a constant and appropriate temperature for your experiment.
Issue 2: Discoloration (Yellowing or Browning) of the Solution

Question: My solution containing cinnamic acid has turned yellow or brown over time. What is causing this and how can I prevent it?

Answer: Discoloration often indicates chemical degradation, particularly oxidation, especially for cinnamic acid derivatives with hydroxyl groups.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxidation Phenolic compounds are susceptible to oxidation, which can be accelerated by high pH and the presence of metal ions.[1] Maintain a pH range of 3 to 5 for improved stability against oxidation, though this may impact solubility.[1] Incorporate chelating agents like EDTA to bind metal ions.[1] The addition of antioxidants such as ascorbic acid or tocopherol can also help prevent oxidation.[1]
Photodegradation Exposure to light, particularly UV light, can cause degradation.[8] Store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[8]
Microbial Contamination Microorganisms can metabolize cinnamic acid, leading to discoloration and degradation.[1][9] If not essential for the experiment, consider sterile filtering the solution or adding a suitable preservative.
Issue 3: Unexpected Loss of Cinnamic Acid Concentration

Question: I am observing a decrease in the concentration of cinnamic acid in my samples over time, as determined by HPLC analysis. What are the potential reasons?

Answer: A decrease in concentration points to degradation. The specific cause can be identified by examining the experimental conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Photodegradation Cinnamic acid is susceptible to photodegradation via cis-trans isomerization and [2+2] cycloaddition.[8] Conduct experiments under amber or UV-filtered light and use amber glassware for storage and analysis.[8]
Thermal Degradation Although less common at ambient temperatures, prolonged exposure to high temperatures can lead to decarboxylation.[1][10] Avoid unnecessary heating of cinnamic acid solutions.
Microbial Degradation Various microorganisms can degrade cinnamic acid through pathways like side-chain reduction and ring hydroxylation.[9][11] Ensure solutions are sterile if microbial activity is not the subject of study.
pH-Mediated Degradation While trans-cinnamic acid is relatively stable across a pH range of 3-11, extreme pH values combined with other stressors like heat can accelerate degradation.[12][13] An optimal pH should be determined to balance stability and solubility.
Oxidative Degradation Degassing solvents prior to use can minimize oxidative degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cinnamic acid in solution?

A1: Cinnamic acid can degrade through several pathways depending on the conditions:

  • Photodegradation: Upon exposure to UV light, trans-cinnamic acid can isomerize to the cis-isomer or undergo [2+2] cycloaddition to form dimers like truxillic and truxinic acids.[8]

  • Microbial Degradation: Microorganisms can metabolize cinnamic acid through various enzymatic reactions, including reduction of the side chain, hydroxylation of the aromatic ring, decarboxylation, and a β-oxidation-like pathway.[9]

  • Thermal Degradation: At elevated temperatures, cinnamic acid can undergo decarboxylation to form styrene.[1][10]

  • Oxidative Degradation: Especially for hydroxylated derivatives, oxidation can lead to the formation of quinone-type structures.[1]

Q2: How does pH affect the stability of cinnamic acid solutions?

A2: The pH of the solution has a significant impact on both the solubility and stability of cinnamic acid.

  • Solubility: At a pH below its pKa of ~4.44, cinnamic acid is in its less soluble protonated form.[1][6] Increasing the pH above the pKa deprotonates the carboxylic acid, forming the more soluble cinnamate anion.[1][2]

  • Stability: While trans-cinnamic acid itself shows resistance to major pH-induced degradation in the range of 3-11, higher pH can accelerate the photodegradation and oxidative degradation of cinnamic acid and its derivatives.[12][13][14][15] For derivatives like ferulic acid, a pH of 7 or above can lead to rapid discoloration.[1]

Q3: What are the recommended storage conditions for cinnamic acid solutions?

A3: To minimize degradation, cinnamic acid solutions should be stored in a cool, dark place.[8] It is highly recommended to use amber glass vials or containers wrapped in aluminum foil to protect them from light.[8] For long-term storage, consider refrigeration and degassing the solvent before preparation to reduce oxidative degradation.[8]

Q4: What analytical methods are suitable for assessing the stability of cinnamic acid in solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of cinnamic acid.[6] This method should be able to separate the intact cinnamic acid from its potential degradation products.[6] UV detection is typically used, with a wavelength of around 270-280 nm.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and properties of cinnamic acid.

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at Different Temperatures [4]

SolventSolubility at 298.2 K ( g/100g solvent)Solubility at 313.2 K ( g/100g solvent)
Water0.042 ± 0.0010.083 ± 0.001
Methanol32.94 ± 0.2745.70 ± 0.07
Ethanol25.86 ± 0.8536.47 ± 0.08
1-Propanol19.29 ± 0.6828.47 ± 0.53
2-Propanol16.79 ± 0.5529.18 ± 0.62
Ethyl Acetate13.05 ± 0.2419.86 ± 0.27

Table 2: Effect of pH on the Photodegradation of Cinnamic Acid in Aqueous Solution [14]

pHDegradation Rate Equation
3.60y = -0.001x + 0.099
4.50y = -0.0008x + 0.098
5.20y = -0.0006x + 0.097
7.40y = -0.0004x + 0.096
Note: A decrease in the absolute value of the slope indicates a decrease in the degradation rate.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Cinnamic Acid

This protocol provides a general method for assessing the stability of cinnamic acid in solution. Method optimization may be required for specific formulations.

1. Materials and Reagents:

  • Cinnamic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Sample solutions (stressed and unstressed)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions:

  • Accurately weigh a known amount of cinnamic acid reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Withdraw samples at specified time points from the stability study.

  • Dilute the samples with the mobile phase to a concentration within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of cinnamic acid in the samples by interpolating their peak areas from the calibration curve.

6. Stability Assessment:

  • Analyze samples at an initial time point (t=0) and after storage under specified conditions (e.g., different temperatures, light exposure) at various time intervals.

  • Calculate the percentage of cinnamic acid remaining at each time point and identify any degradation products by the appearance of new peaks in the chromatogram.

Visualizations

Diagram 1: Troubleshooting Workflow for Cinnamic Acid Precipitation

G start Precipitation Observed check_solubility Is the concentration above the solubility limit? start->check_solubility check_ph Is the pH below the pKa (~4.44)? check_solubility->check_ph No sol_cosolvent Use co-solvents (e.g., ethanol, methanol) check_solubility->sol_cosolvent Yes check_temp Was the solution prepared at a higher temperature? check_ph->check_temp No sol_adjust_ph Adjust pH to > pKa (be mindful of stability) check_ph->sol_adjust_ph Yes sol_maintain_temp Maintain constant and appropriate temperature check_temp->sol_maintain_temp Yes end_resolved Issue Resolved check_temp->end_resolved No sol_cosolvent->end_resolved sol_adjust_ph->end_resolved sol_maintain_temp->end_resolved

Caption: Troubleshooting workflow for precipitation issues.

Diagram 2: Major Degradation Pathways of Cinnamic Acid

G cluster_photodegradation Photodegradation (UV Light) cluster_microbial Microbial Degradation cluster_thermal Thermal Degradation cinnamic_acid trans-Cinnamic Acid cis_isomer cis-Cinnamic Acid cinnamic_acid->cis_isomer Isomerization dimers Cyclobutane Dimers (Truxillic/Truxinic Acids) cinnamic_acid->dimers [2+2] Cycloaddition reduced_side_chain 3-Phenylpropionic Acid cinnamic_acid->reduced_side_chain Side-chain reduction hydroxylated_ring Hydroxylated Derivatives cinnamic_acid->hydroxylated_ring Ring hydroxylation styrene_decarboxylation Styrene cinnamic_acid->styrene_decarboxylation Decarboxylation styrene_thermal Styrene cinnamic_acid->styrene_thermal Decarboxylation

Caption: Overview of cinnamic acid degradation pathways.

Diagram 3: Experimental Workflow for Stability Testing

G prep_solution Prepare Cinnamic Acid Solution stress_conditions Expose to Stress Conditions (Light, Temp, pH) prep_solution->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Degradation) hplc_analysis->data_analysis

Caption: Workflow for a typical stability study.

References

Troubleshooting poor solubility of cinnamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of cinnamic acid in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cinnamic acid not dissolving in water?

Cinnamic acid is an organic compound with limited solubility in water due to its chemical structure, which includes a non-polar benzene (B151609) ring.[1][2] It is classified as slightly soluble in water.[1][3] The solubility is affected by temperature and the pH of the solution.[2][4]

Q2: I've prepared a stock solution of cinnamic acid in an organic solvent, but it precipitates when I add it to my aqueous buffer. What is happening?

This phenomenon, often called "crashing out," occurs when the concentration of cinnamic acid in the final aqueous solution exceeds its solubility limit.[5] Organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can dissolve high concentrations of cinnamic acid, but when this stock solution is diluted into an aqueous medium, the overall solvent environment becomes predominantly aqueous, leading to precipitation if the cinnamic acid concentration is too high.[5]

Q3: How does pH influence the solubility of cinnamic acid in aqueous solutions?

The aqueous solubility of cinnamic acid is highly dependent on pH.[5] Cinnamic acid is a weak acid with a pKa of approximately 4.44.[4][5]

  • At a pH below its pKa (pH < 4.44) , cinnamic acid exists primarily in its protonated, neutral form (C₆H₅CH=CHCOOH), which is less soluble in water.[5]

  • At a pH above its pKa (pH > 4.44) , the carboxylic acid group deprotonates to form the cinnamate (B1238496) anion (C₆H₅CH=CHCOO⁻). This ionic form is significantly more soluble in water.[4][5]

Therefore, increasing the pH of the aqueous solution can substantially enhance the solubility of cinnamic acid.[2][5]

Troubleshooting Guide

Issue: Cinnamic acid precipitates out of my aqueous solution.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit Decrease the final working concentration of cinnamic acid in your aqueous medium.[5]
Low pH of the Solution If your experimental conditions permit, increase the pH of the aqueous solution to be above the pKa of cinnamic acid (~4.44).[5] This will convert the less soluble acid form to the more soluble cinnamate salt.
Insufficient Temperature The solubility of cinnamic acid in water increases with temperature.[4] Gentle warming and agitation of the solution can help dissolve the compound, but be cautious to avoid degradation of cinnamic acid or other components in the medium.[5]
Inadequate Solvent Composition For stock solutions diluted into aqueous media, a slight and controlled increase in the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility.[5] Always include a vehicle control in your experiments to account for any effects of the solvent.[5]

Quantitative Solubility Data

The solubility of cinnamic acid is influenced by the solvent and temperature. Below are tables summarizing its solubility in water and various organic solvents.

Table 1: Solubility of trans-Cinnamic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
200.4[4]
250.5[4]
980.588[4]

Table 2: Solubility of trans-Cinnamic Acid in Different Solvents at 298.2 K (25.05 °C) and 313.2 K (40.05 °C)

SolventSolubility at 298.2 K ( g/100g solvent)Solubility at 313.2 K ( g/100g solvent)
Water0.042 ± 0.001[4]0.083 ± 0.001[4]
Methanol32.94 ± 0.27[4]45.70 ± 0.07[4]
Ethanol25.86 ± 0.85[4]36.47 ± 0.08[4]
1-Propanol19.29 ± 0.68[4]28.47 ± 0.53[4]
2-Propanol16.79 ± 0.55[4]29.18 ± 0.62[4]
2-Butanone22.46 ± 0.15[4]31.93 ± 1.00[4]
Ethyl Acetate13.05 ± 0.24[4]19.86 ± 0.27[4]
Acetonitrile6.26 ± 0.01[4]11.42 ± 0.03[4]

Experimental Protocols

1. Isothermal Shake-Flask Method for Solubility Determination

This method is a reliable technique to determine the equilibrium solubility of a solid in a liquid.[4]

  • Preparation of Saturated Solution:

    • Add an excess amount of cinnamic acid to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).[4]

    • Place the container in a constant-temperature water bath or incubator and agitate it for an extended period (e.g., 18-24 hours) to ensure equilibrium is reached.[4] The temperature should be precisely controlled.[4]

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the solution to stand at the constant temperature for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.[4]

  • Quantification of Dissolved Solute:

    • Determine the concentration of cinnamic acid in the filtered saturated solution using an appropriate analytical method, such as UV/Vis spectrophotometry or gravimetric analysis.[4]

2. Quantification by UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a sensitive method for quantifying compounds that absorb ultraviolet or visible light, like cinnamic acid.[4]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of cinnamic acid with known concentrations in the chosen solvent.[4]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinnamic acid (approximately 273 nm in methanol).[4]

    • Construct a calibration curve by plotting absorbance versus concentration.[4]

  • Sample Analysis:

    • Dilute the saturated solution obtained from the shake-flask method with the solvent to a concentration that falls within the linear range of the calibration curve.[4]

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of cinnamic acid in the diluted sample and then calculate the concentration in the original saturated solution.

Visualizations

G Troubleshooting Workflow for Cinnamic Acid Dissolution start Start: Dissolve Cinnamic Acid in Aqueous Solution dissolved Does it dissolve completely? start->dissolved success Success: Solution Prepared dissolved->success Yes troubleshoot Precipitate Forms or Incomplete Dissolution dissolved->troubleshoot No check_conc Is the concentration too high? troubleshoot->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_ph Is the pH < 4.44? check_conc->check_ph No re_evaluate Re-evaluate dissolution lower_conc->re_evaluate increase_ph Increase pH > 4.44 (if possible) check_ph->increase_ph Yes check_temp Is the solution at room temp? check_ph->check_temp No increase_ph->re_evaluate warm_solution Gently warm and agitate check_temp->warm_solution Yes check_temp->re_evaluate No warm_solution->re_evaluate

Caption: Troubleshooting workflow for dissolving cinnamic acid.

G pH Effect on Cinnamic Acid Aqueous Solubility cluster_acidic Acidic Conditions (pH < pKa ~4.44) cluster_basic Basic Conditions (pH > pKa ~4.44) protonated Cinnamic Acid (Protonated Form) C₆H₅CH=CHCOOH low_solubility Poor Aqueous Solubility protonated->low_solubility equilibrium pH Dependent Equilibrium protonated->equilibrium deprotonated Cinnamate Anion (Deprotonated Form) C₆H₅CH=CHCOO⁻ high_solubility Increased Aqueous Solubility deprotonated->high_solubility equilibrium->deprotonated

Caption: Relationship between pH, pKa, and cinnamic acid solubility.

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenyl-2-Propenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-phenyl-2-propenoic acid (cinnamic acid) for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-phenyl-2-propenoic acid on a pilot scale?

A1: The most common and well-established methods for synthesizing 3-phenyl-2-propenoic acid are the Perkin reaction and the Knoevenagel condensation. The Perkin reaction involves the condensation of benzaldehyde (B42025) and acetic anhydride (B1165640) in the presence of a weak base like sodium acetate.[1][2] The Knoevenagel condensation utilizes benzaldehyde and malonic acid with a weak base catalyst, such as piperidine (B6355638) or pyridine.[3][4]

Q2: Which synthesis method, Perkin or Knoevenagel, is generally preferred for pilot-scale production and why?

A2: The choice between the Perkin and Knoevenagel reactions depends on several factors, including desired yield, reaction conditions, and environmental considerations. The Knoevenagel condensation often offers milder reaction conditions and can produce higher yields (typically 73-90%) compared to the Perkin reaction (yields can range from 4.98-72%).[5] However, the Perkin reaction uses readily available and less toxic reagents.[5] For pilot-scale production, the Knoevenagel condensation is often favored due to its higher efficiency, though process optimization is crucial to minimize the use of potentially hazardous bases like pyridine.[6]

Q3: What are the critical parameters to monitor during the scale-up of 3-phenyl-2-propenoic acid synthesis?

A3: Key parameters to monitor during scale-up include reaction temperature, mixing efficiency, rate of reagent addition, and reaction progress.[7][8] Exothermic reactions, in particular, require careful temperature control to prevent thermal runaway.[9] Inadequate mixing can lead to localized "hotspots" and the formation of impurities.[7] Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10][11]

Q4: How can I purify the crude 3-phenyl-2-propenoic acid at a pilot scale?

A4: Common purification methods for 3-phenyl-2-propenoic acid at the pilot scale include recrystallization and steam distillation. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, is effective for removing most impurities.[12][13] Steam distillation is particularly useful for removing volatile impurities like unreacted benzaldehyde.[2]

Q5: What are the expected impurities in the synthesis of 3-phenyl-2-propenoic acid?

A5: In the Perkin reaction, common impurities include unreacted benzaldehyde and resinous by-products from self-condensation of benzaldehyde.[14] For the Knoevenagel condensation, potential side products can arise from Michael addition of the malonic acid enolate to the product.[14] In both methods, the presence of the cis-isomer of cinnamic acid is a possibility, though the trans-isomer is the major product.

Data Presentation: Comparison of Synthesis Methods

ParameterPerkin ReactionKnoevenagel Condensation
Key Reactants Benzaldehyde, Acetic AnhydrideBenzaldehyde, Malonic Acid
Catalyst/Reagent Sodium Acetate or Potassium AcetatePiperidine, Pyridine, or Ammonium Salts
Typical Reaction Temperature 70 - 180°C[5]Room Temperature to 140°C[5]
Typical Reaction Time 1 - 8 hours[5]Minutes to several hours[5]
Typical Yield 4.98 - 72%[5]73 - 90%[5]

Troubleshooting Guides

Issue 1: Low Yield of 3-Phenyl-2-Propenoic Acid
Potential Cause Troubleshooting Steps
Incomplete Reaction - Perkin Reaction: Ensure the reaction temperature is maintained at the optimal level (around 170-180°C) for a sufficient duration (typically 3-5 hours).[1][15] - Knoevenagel Condensation: Verify the activity of the base catalyst. If the reaction stalls, consider adding a small additional amount of catalyst. Monitor the reaction by TLC to confirm the consumption of starting materials.[16]
Impure Reactants - Use freshly distilled benzaldehyde to avoid benzoic acid impurities, which can inhibit the reaction. - Ensure acetic anhydride is of high purity and not hydrolyzed.
Side Reactions - Perkin Reaction: Avoid excessively high temperatures, which can lead to the formation of resinous by-products.[14] - Knoevenagel Condensation: Use of a milder base or careful control of stoichiometry can minimize Michael addition side products.[14]
Product Loss During Workup - During extraction, ensure the pH of the aqueous layer is sufficiently acidic to precipitate all the cinnamic acid. - In recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[17][18]
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Unreacted Benzaldehyde - After the reaction, perform steam distillation to effectively remove volatile unreacted benzaldehyde.[2] - Alternatively, wash the crude product with a sodium bisulfite solution to form the water-soluble bisulfite adduct of benzaldehyde.
Formation of Resinous By-products (Perkin Reaction) - Maintain strict temperature control during the reaction. - Purify the crude product by dissolving it in a basic solution and filtering off the insoluble resinous material before acidification.[19]
Product is Oiling Out During Recrystallization - This can occur if the boiling point of the solvent is higher than the melting point of the product or if cooling is too rapid. - Ensure slow cooling. If oiling persists, reheat the solution and add more of the "good" solvent (e.g., ethanol in an ethanol/water system) before allowing it to cool again.[17]
Product is colored - Add activated charcoal to the hot solution before filtration during the workup or recrystallization to remove colored impurities.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Pilot Scale Synthesis start Start: Reactant Preparation reaction Reaction Step (Perkin or Knoevenagel) start->reaction monitoring In-Process Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Neutralization/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Distillation) workup->purification drying Drying of Final Product purification->drying analysis Final Product Analysis (Purity, Yield, etc.) drying->analysis end End: Pilot Scale Product analysis->end troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Analyze Crude Product (TLC, HPLC, NMR) start->check_reaction start_material Significant Starting Material Remaining? check_reaction->start_material side_products Major Side Products Present? start_material->side_products No incomplete_reaction Action: Incomplete Reaction - Extend reaction time - Increase temperature - Check catalyst activity start_material->incomplete_reaction Yes workup_loss Product Loss During Work-up/Purification? side_products->workup_loss No optimize_conditions Action: Side Reactions - Optimize temperature - Use purer reactants - Adjust stoichiometry side_products->optimize_conditions Yes refine_workup Action: Refine Work-up - Check pH during extraction - Use minimal solvent for recrystallization - Ensure slow cooling workup_loss->refine_workup Yes

References

Technical Support Center: Refinement of Cinnamic Acid Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of cinnamic acid from natural sources.

Troubleshooting Guides

This section is designed to help users identify and resolve specific issues that may arise during their extraction experiments.

Problem Encountered Potential Causes Recommended Solutions
Low Yield of Cinnamic Acid Incomplete Extraction: Insufficient extraction time, inappropriate solvent, or suboptimal temperature.[1][2]- Increase extraction time or switch to a more efficient method like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[2][3]- Ensure the solvent used is appropriate for cinnamic acid's solubility (e.g., ethanol (B145695), methanol).[4][5][6]- Optimize the extraction temperature; higher temperatures generally increase solubility but be cautious of potential degradation.[5][7]
Degradation of Cinnamic Acid: Exposure to high temperatures for prolonged periods or presence of oxidizing agents.[2][8]- Employ "green" extraction methods like MAE or UAE which use shorter extraction times.[2]- Use a rotary evaporator at a controlled temperature (e.g., 45°C) for solvent removal.[3]- Ensure the absence of strong oxidizing agents in the extraction and purification steps.
Loss During Work-up/Purification: Significant product loss during solvent partitioning, filtration, or recrystallization.[1][9]- During liquid-liquid extraction, ensure proper phase separation and minimize the formation of emulsions.- When washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, be careful not to make the aqueous phase too basic, which could lead to the loss of cinnamic acid as its salt.[1]- In recrystallization, use the minimum amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.[9][10]
Presence of Impurities in Final Product Co-extraction of Similar Compounds: Natural sources contain various related compounds like cinnamaldehyde (B126680), cinnamyl alcohol, and other phenolic acids that may be co-extracted.[11][12]- Employ purification techniques like column chromatography to separate cinnamic acid from other compounds.[13][14]- Perform recrystallization using a suitable solvent system (e.g., ethanol/water) to purify the final product.[10]- Use activated charcoal to remove colored impurities.[10]
Residual Solvents: Incomplete removal of extraction or purification solvents.[11]- Dry the final product thoroughly under vacuum.[10]
Contamination from Synthetic Processes (if applicable): Presence of catalysts (e.g., palladium, copper) or by-products from synthetic routes.[15]- For synthetically derived cinnamic acid, a purification process involving alkali hydrolysis, active carbon adsorption, and solvent extraction can be employed to remove metallic catalysts.[15]
"Oiling Out" During Recrystallization Solution is Supersaturated: The solute is coming out of solution at a temperature above its melting point.[9][10]- Reheat the solution and add more of the "soluble" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level.[9][10]- Ensure the cooling process is slow to allow for proper crystal lattice formation.
Presence of Impurities: Impurities can lower the melting point of the mixture and interfere with crystallization.[9]- Consider a pre-purification step like washing the crude extract or using activated charcoal to remove impurities before recrystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting cinnamic acid?

A1: The ideal solvent for cinnamic acid extraction depends on the chosen method and the source material. Cinnamic acid is slightly soluble in water but freely soluble in many organic solvents.[16] Ethanol and methanol (B129727) are commonly used and effective solvents.[4][5][6][17] For modern techniques like Microwave-Assisted Extraction (MAE) from cinnamon, a 59% ethanol solution has been shown to be optimal.[2][3]

Q2: How can I improve the efficiency of my extraction?

A2: To improve efficiency, consider switching from conventional methods like maceration or reflux extraction to modern "green" techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[2][3] These methods offer significantly shorter extraction times and reduced solvent consumption.[2] Optimizing parameters like solvent concentration, temperature, and time is also crucial.[2][18]

Q3: My final product is colored. How can I decolorize it?

A3: If your cinnamic acid solution is colored, it indicates the presence of impurities. You can use decolorizing carbon (activated charcoal). Add a small amount to the hot solution before filtration during the recrystallization process. This will help adsorb the colored impurities, resulting in a colorless final product.[10]

Q4: What are the key parameters to monitor for HPLC quantification of cinnamic acid?

A4: For accurate quantification of cinnamic acid using HPLC, a robust method should be validated. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.[19] A C18 stationary phase is typically used with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector in the range of 270-280 nm.[19]

Q5: Can I extract cinnamic acid from mushrooms?

A5: Yes, cinnamic acid is a bioactive compound found in some medicinal mushrooms.[20] Extraction methods like pressurized liquid extraction (PLE) have been used to isolate phenolic acids, including cinnamic acid, from mushrooms such as Pleurotus sajor-caju.[20]

Quantitative Data Presentation

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents
SolventSolubility at 298.2 K (25.05 °C) ( g/100g solvent)Solubility at 313.2 K (40.05 °C) ( g/100g solvent)
Water0.042 ± 0.0010.083 ± 0.001
Methanol32.94 ± 0.2745.70 ± 0.07
Ethanol25.86 ± 0.8536.47 ± 0.08
1-Propanol19.29 ± 0.6828.47 ± 0.53
2-Propanol16.79 ± 0.5529.18 ± 0.62
Ethyl Acetate13.05 ± 0.2419.86 ± 0.27
Data sourced from BenchChem Technical Support.[4]
Table 2: Comparison of Extraction Methods for Cinnamic Acid from Cinnamon
Extraction MethodOptimized ConditionsCinnamic Acid Yield (mg/100 mL)
Microwave-Assisted Extraction (MAE)59% ethanol, 147.5 W, 3.4 min6.48
Ultrasound-Assisted Extraction (UAE)-Lower than MAE
Reflux Extraction (RE)-Comparable to MAE but with higher time and energy consumption
Data adapted from a study on green extraction methods.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Cinnamic Acid from Cinnamon

This protocol is adapted from a study optimizing green extraction methods.[2]

  • Sample Preparation: Accurately weigh 2.5 g of powdered cinnamon bark and place it into a microwave-safe extraction vessel.

  • Solvent Addition: Add 50 mL of 59% ethanol to the vessel.

  • Extraction: Place the vessel in a microwave extractor operating at 2450 MHz. Apply a microwave power of 147.5 W for 3.4 minutes.

  • Cooling and Filtration: After extraction, carefully remove the vessel and allow it to cool to room temperature. Filter the extract through Whatman No. 41 filter paper.

  • Final Volume Adjustment: Adjust the final volume of the filtrate to 50 mL with the extraction solvent.

  • Storage: Store the extract at 4 ± 1 °C until further analysis.

Protocol 2: Maceration Extraction of Cinnamic Acid from Styrax (Benzoin Gum)

This protocol is based on the traditional maceration technique.[21]

  • Sample Preparation: Weigh 400 g of 80-mesh Styrax benzoin (B196080) powder.

  • Extraction: Place the powder in a suitable container and add ethanol at a 1:2 ratio (powder to solvent).

  • Maceration: Allow the mixture to stand for 3 days (72 hours) at room temperature with periodic stirring.

  • Filtration and Concentration: Filter the solution. The resulting filtrate can be concentrated using a rotary evaporator to obtain the crude extract.

  • Purification (Liquid-Liquid Extraction): To isolate cinnamic acid, an acid-base extraction can be performed. Add a basic solution like 0.4 M NaOH to the crude extract. The sodium cinnamate (B1238496) will be in the aqueous phase.[22]

  • Acidification: Separate the aqueous phase and acidify it with an acid like H2SO4 to precipitate the cinnamic acid.[22]

  • Final Steps: The precipitated cinnamic acid can then be washed with water and dried.[22]

Protocol 3: Recrystallization for Purification of Cinnamic Acid

This is a general protocol for purifying crude cinnamic acid.[10]

  • Solvent Selection: Choose a suitable solvent system, such as an ethanol/water mixture, where cinnamic acid is soluble in the hot solvent but less soluble in the cold solvent.

  • Dissolution: Place the crude cinnamic acid in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot gravity filtration. If decolorization is needed, add a small amount of activated charcoal to the hot solution before filtering.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the point of saturation). Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for Low Cinnamic Acid Yield start Low Cinnamic Acid Yield check_extraction Review Extraction Protocol start->check_extraction check_workup Review Work-up & Purification start->check_workup incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation Potential Degradation? check_extraction->degradation loss_during_workup Loss During Work-up? check_workup->loss_during_workup incomplete_extraction->degradation No solution1 Increase extraction time Optimize solvent & temperature Consider MAE or UAE incomplete_extraction->solution1 Yes degradation->check_workup No solution2 Use milder conditions Reduce extraction time Employ rotary evaporator at low temp. degradation->solution2 Yes solution3 Optimize phase separation Careful pH adjustment Minimize solvent in recrystallization loss_during_workup->solution3 Yes end Yield Improved loss_during_workup->end No, review starting material solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for diagnosing and resolving low yields in cinnamic acid extraction experiments.

G General Experimental Workflow for Cinnamic Acid Extraction and Purification raw_material Natural Source (e.g., Cinnamon, Styrax) extraction Extraction (MAE, Maceration, etc.) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Recrystallization or Chromatography) crude_extract->purification pure_cinnamic_acid Pure Cinnamic Acid purification->pure_cinnamic_acid analysis Analysis (HPLC, etc.) pure_cinnamic_acid->analysis quantification Quantification analysis->quantification

References

Common experimental errors in the handling of pyridinium tribromide with cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of cinnamic acid using pyridinium (B92312) tribromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product, 2,3-dibromo-3-phenylpropanoic acid?

The bromination of trans-cinnamic acid with pyridinium tribromide proceeds via an anti-addition mechanism.[1] This results in the formation of the erythro diastereomer, a racemic mixture of (2R, 3S) and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid.

Q2: Why is pyridinium tribromide used as a brominating agent instead of elemental bromine?

Pyridinium tribromide is a solid and is considered a safer and "greener" alternative to elemental bromine, which is a volatile, highly corrosive, and toxic liquid.[2][3] Pyridinium tribromide slowly releases bromine in solution, making it easier to handle.[2]

Q3: What are the key safety precautions when handling pyridinium tribromide?

Pyridinium tribromide is corrosive and can cause severe skin burns and eye damage.[4][5] It is also a lachrymator.[4] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][5][6]

Q4: My reaction mixture remains orange/yellow even after the specified reaction time. What could be the issue?

A persistent orange or yellow color indicates the presence of unreacted bromine. This could be due to several factors, including insufficient heating, impure starting materials, or incorrect stoichiometry. Ensure the reaction is maintained at the appropriate temperature to facilitate the reaction.

Q5: What is a suitable solvent for this reaction?

Glacial acetic acid is a commonly used solvent for the bromination of cinnamic acid with pyridinium tribromide.[1][7]

Troubleshooting Guide

This guide addresses common experimental errors encountered during the bromination of cinnamic acid with pyridinium tribromide.

Issue Observation Potential Cause(s) Recommended Solution(s)
Low Product Yield The mass of the isolated product is significantly lower than the theoretical yield.- Incomplete reaction. - Loss of product during filtration or transfer.[8] - Inefficient precipitation of the product.- Ensure the reaction goes to completion by monitoring the color change. - Carefully transfer the product and wash the reaction flask with cold solvent to recover all the product. - Ensure the precipitation is carried out at a sufficiently low temperature (e.g., in an ice bath).
Impure Product The melting point of the product is lower than the literature value and/or the melting range is broad.[9]- Presence of unreacted starting materials. - Presence of side-products. - Incomplete removal of the solvent (acetic acid).[10]- Recrystallize the product from a suitable solvent system (e.g., ethanol-water).[11] - Ensure the product is thoroughly washed with cold water to remove any residual acetic acid. - Dry the product thoroughly under vacuum.
Reaction Fails to Initiate No noticeable change in the reaction mixture (e.g., color change) after the addition of reagents.- Low reaction temperature. - Inactive pyridinium tribromide (due to decomposition).- Gently warm the reaction mixture to the recommended temperature.[1] - Use fresh or properly stored pyridinium tribromide.
Product "Oils Out" During Recrystallization The product separates as an oil instead of forming crystals upon cooling.- The solution is too concentrated. - The cooling rate is too rapid.[12]- Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocol: Bromination of Cinnamic Acid

This protocol is a representative procedure for the bromination of trans-cinnamic acid using pyridinium tribromide.

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine trans-cinnamic acid and glacial acetic acid.[13]

  • Add pyridinium tribromide to the flask.

  • Add a magnetic stir bar to the flask.

  • Set up the apparatus for reflux in a fume hood.[13]

  • Heat the reaction mixture with stirring. A typical temperature is around 60-80°C.[1][13]

  • Continue heating under reflux for the specified time (e.g., 20-60 minutes), or until the orange color of the bromine fades to a persistent pale yellow.[1][7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.[1][7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected crystals with a small amount of ice-cold water to remove any remaining acetic acid and pyridinium salts.[7]

  • Allow the product to air dry or dry in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[11]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_error Potential Error Points A Combine Cinnamic Acid & Glacial Acetic Acid B Add Pyridinium Tribromide A->B C Heat and Stir (Reflux) B->C D Cool Reaction Mixture C->D err1 Incomplete Reaction C->err1 E Precipitate in Ice-Cold Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G err2 Product Loss F->err2 H Dry Product G->H I Recrystallize (Optional) H->I err3 Impure Product H->err3 troubleshooting_logic Problem Low Melting Point & Broad Melting Range Cause1 Incomplete Reaction Problem->Cause1 Cause2 Residual Acetic Acid Problem->Cause2 Cause3 Co-precipitation of Impurities Problem->Cause3 Solution1 Increase Reaction Time or Temperature Cause1->Solution1 Solution2 Thoroughly Wash with Cold Water Cause2->Solution2 Solution3 Recrystallize Product Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- vs. trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more thermodynamically stable and commonly found form in nature. However, emerging research indicates that the cis-isomer can exhibit distinct and often more potent biological activities. This guide provides an objective comparison of the biological activities of these two isomers, focusing on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the biological activities of cis- and trans-cinnamic acid.

Table 1: Antimicrobial Activity
Microorganism trans-Cinnamic Acid (MBC) *
Mycobacterium tuberculosis (MDR strain)2.0 mM[1]
Table 2: Anticancer Activity
Cell Line Activity Metric
Human Lung Adenocarcinoma (A549)Inhibition of Invasion

Key Biological Activities: A Detailed Comparison

Antimicrobial Activity

One of the most striking differences between the two isomers is observed in their antimicrobial effects. Notably, cis-cinnamic acid has demonstrated significantly greater potency against a multidrug-resistant strain of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The minimum bactericidal concentration (MBC) for the cis-isomer was found to be approximately 120 times lower than that of the trans-isomer, highlighting a profound stereospecificity in its antibacterial action.[1][2] This suggests that the spatial arrangement of the functional groups in the cis-configuration is crucial for its interaction with bacterial targets.

Anticancer Activity

In the realm of oncology, both isomers have shown promise in inhibiting cancer cell invasion, a critical step in metastasis. A comparative study on human lung adenocarcinoma (A549) cells revealed that both trans- and cis-cinnamic acid could dose-dependently reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9).[1] These enzymes are crucial for breaking down the extracellular matrix, facilitating cancer cell invasion.[1] Importantly, cis-cinnamic acid exhibited this inhibitory effect at a lower concentration (50 µM) compared to its trans-counterpart (100 µM), suggesting a higher potency in preventing cancer cell motility and invasion.[1]

Anti-inflammatory Activity
Antioxidant Activity

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This method is used to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Mycobacterium tuberculosis) is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Stock solutions of cis- and trans-cinnamic acid are prepared and serially diluted (typically 2-fold) in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound and no bacteria) are included. The plate is incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

  • Determination of MIC: Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound with no visible bacterial growth (turbidity).

  • Subculturing for MBC: An aliquot from the wells showing no growth (at and above the MIC) is plated onto an appropriate agar (B569324) medium.

  • Incubation and Colony Counting: The agar plates are incubated to allow for the growth of any surviving bacteria. The number of colonies on each plate is then counted.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the ability of cancer cells to invade through a basement membrane matrix.

  • Cell Culture: Human lung adenocarcinoma (A549) cells are cultured in an appropriate medium.

  • Preparation of Transwell Inserts: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix solution (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding: A549 cells are harvested and resuspended in a serum-free medium. A defined number of cells (e.g., 2.5 x 10⁴ cells) are seeded into the upper chamber of the prepared Transwell inserts. The cells are treated with various concentrations of cis- or trans-cinnamic acid.

  • Chemoattractant: The lower chamber of the Transwell is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

  • Incubation: The plate is incubated for a specific period (e.g., 22-24 hours) to allow for cell invasion through the Matrigel and the porous membrane.

  • Removal of Non-invasive Cells: After incubation, the non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Toluidine Blue).

  • Quantification: The number of stained, invaded cells is counted under a microscope in several random fields. The results are expressed as the number of invading cells per field or as a percentage of the control.

Visualizations

Experimental_Workflow_MBC cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination start Bacterial Culture inoculum Prepare Inoculum (1-10x10^5 CFU/mL) start->inoculum inoculate Inoculate Microplate inoculum->inoculate compounds Serial Dilution of Cinnamic Acid Isomers compounds->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic plate Plate from Clear Wells read_mic->plate incubate_agar Incubate Agar Plates plate->incubate_agar count Count Colonies incubate_agar->count calc_mbc Calculate MBC count->calc_mbc

Workflow for MBC determination.

Experimental_Workflow_Invasion cluster_setup Assay Setup cluster_procedure Invasion Procedure cluster_analysis Data Analysis coat Coat Transwell Insert with Matrigel seed Seed Cells in Upper Chamber with Cinnamic Acid Isomers coat->seed cells Culture A549 Cells cells->seed incubate Incubate (e.g., 24h) seed->incubate chemo Add Chemoattractant to Lower Chamber chemo->incubate remove Remove Non-invasive Cells incubate->remove fix_stain Fix and Stain Invasive Cells remove->fix_stain count Count Invaded Cells fix_stain->count compare Compare Treatment Groups count->compare

Workflow for Cancer Cell Invasion Assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Contains IkB_NFkB->NFkB Releases Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits Ub Ubiquitination IkB_p->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Leads to DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription

Inhibition of NF-κB Signaling by Cinnamic Acid.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Propenoic Acid, 3-phenyl- (Cinnamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid, utilizing a certified reference standard. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical procedures. This document adheres to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines for analytical method validation.[1][2][3]

Introduction to Cinnamic Acid and the Importance of Method Validation

Cinnamic acid is a naturally occurring organic acid found in various plants, playing a crucial role as a primary active metabolite of compounds like cinnamaldehyde (B126680).[4] Its diverse pharmacological properties have spurred significant interest in its therapeutic potential. Accurate and precise quantification of cinnamic acid is paramount in pharmaceutical research and development, from pharmacokinetic studies to quality control of drug products.

Method validation is a critical component of the analytical development process, demonstrating that an analytical procedure is suitable for its intended purpose.[2] This involves a thorough evaluation of various performance characteristics to ensure the reliability, reproducibility, and accuracy of the analytical data.[5]

Certified Reference Standard

The use of a certified reference material (CRM) is fundamental for the validation of an analytical method, providing a benchmark for accuracy and traceability.[6] For the validation of analytical methods for cinnamic acid, a pharmaceutical secondary standard, traceable to a primary standard such as USP, is recommended.[6][7] These standards are produced and certified under ISO 17034 and ISO/IEC 17025, ensuring their quality and suitability for calibration and qualification purposes.[6]

Properties of trans-Cinnamic Acid Certified Reference Standard:

PropertyValue
Linear FormulaC₆H₅CH=CHCOOH
CAS Number140-10-3
Molecular Weight148.16 g/mol [6][8]
Assay≥98.0% (HPLC)
FormPowder[6]
Storage Temperature2-30°C[6]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for the quantification of cinnamic acid due to its specificity, sensitivity, and robustness.[4][9] Other techniques such as Gas Chromatography (GC) and UV-Vis Spectroscopy also find applications, each with its own advantages and limitations.

Method_Comparison cluster_methods Analytical Methods for Cinnamic Acid cluster_attributes Performance Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate Sample_Prep Sample Preparation HPLC->Sample_Prep Moderate GC GC-MS GC->Specificity Very High GC->Sensitivity Very High GC->Speed Slow GC->Cost High GC->Sample_Prep Complex (Derivatization) UV_Vis UV-Vis Spectroscopy UV_Vis->Specificity Low UV_Vis->Sensitivity Low UV_Vis->Speed Fast UV_Vis->Cost Low UV_Vis->Sample_Prep Simple

Comparison of analytical methods for cinnamic acid.
Data Presentation: Summary of Validation Parameters

The following tables summarize the typical validation parameters for the quantification of cinnamic acid using different analytical methods.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterTypical ResultAcceptance Criteria (ICH Q2)
Linearity (R²)> 0.999[9]≥ 0.995
Accuracy (% Recovery)98.5 - 101.2%98.0 - 102.0%
Precision (%RSD)< 2.0%≤ 2.0%
Limit of Detection (LOD)1.0 ng/mL[9]Method Dependent
Limit of Quantitation (LOQ)1.0 ng/mL[9]Method Dependent
SpecificityNo interference from endogenous components[4]Peak purity > 0.99

Table 2: UV-Vis Spectrophotometry Method Validation Summary

Validation ParameterTypical ResultAcceptance Criteria (ICH Q2)
Linearity (R²)> 0.999≥ 0.995
Accuracy (% Recovery)98.5 - 101.2%98.0 - 102.0%
Precision (%RSD)< 2.0%≤ 2.0%
Limit of Detection (LOD)0.108 µg/mLMethod Dependent
Limit of Quantitation (LOQ)0.328 µg/mLMethod Dependent
SpecificityProne to interference from other UV-absorbing compoundsMethod Dependent

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Validated HPLC-UV Method for Cinnamic Acid in Human Plasma

This protocol describes a validated HPLC method for the quantification of cinnamic acid in human plasma, suitable for pharmacokinetic studies.[4]

1. Instrumentation and Chemicals:

  • HPLC system with a UV-Vis detector and autosampler.[4]

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • HPLC grade acetonitrile (B52724) and methanol.[4]

  • Certified reference standard of cinnamic acid.[4]

  • Deionized water.[4]

  • 2% Acetic Acid solution.[4]

2. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm[4]
Mobile PhaseAcetonitrile : Methanol : 2% Acetic Acid (22:10:70, v/v/v)[4]
Flow Rate1.0 mL/min[4]
Injection Volume20 µL[4]
Detection Wavelength270 nm[4]
Column TemperatureAmbient (25°C)[4]
Run Time10 minutes[4]

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.[4]

  • Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean autosampler vial.[4]

  • Inject 20 µL of the supernatant into the HPLC system.[4]

4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, selectivity, and stability.[4][5]

HPLC_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis Inject Supernatant data_acquisition Data Acquisition hplc_analysis->data_acquisition UV Detection at 270 nm data_processing Data Processing & Quantification data_acquisition->data_processing Chromatogram end End data_processing->end

Experimental workflow for HPLC-UV analysis of cinnamic acid.
Protocol 2: UV-Vis Spectrophotometric Method

This protocol outlines a simple and cost-effective UV spectrophotometric method for the quantification of cinnamic acid.

1. Instrumentation and Chemicals:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Certified reference standard of cinnamic acid.

  • Methanol or Ethanol (UV-transparent solvent).[10]

2. Sample Preparation:

  • Prepare a stock solution of cinnamic acid of a known concentration in the chosen solvent.[10]

  • Prepare a series of dilutions from the stock solution to construct a calibration curve.[10]

3. Data Acquisition:

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.[10]

  • Replace the blank with a cuvette containing the cinnamic acid solution.[10]

  • Scan the absorbance over a wavelength range of 200-400 nm.[10]

  • Identify the wavelength of maximum absorbance (λmax), which is typically around 270 nm for trans-cinnamic acid.[4][10]

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Conclusion

The choice of an analytical method for the quantification of cinnamic acid depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method stands out as a robust and reliable technique for most applications, offering a good balance of specificity, sensitivity, and speed. For high-throughput screening or in situations where a high degree of specificity is not required, UV-Vis spectrophotometry can be a viable, cost-effective alternative. Regardless of the method chosen, rigorous validation using a certified reference standard is essential to ensure the quality and integrity of the analytical data.

References

A Comparative Guide to the Antioxidant Activity of Cinnamic Acid and Its Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of cinnamic acid and its principal phenolic derivatives, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. By examining experimental data from various antioxidant assays, this document aims to furnish researchers with a comprehensive understanding of their respective free-radical scavenging capabilities, underpinned by their structural differences.

The antioxidant capacity of cinnamic acid and its derivatives is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring. These substituents enhance the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical, which is the primary mechanism of their antioxidant action.[1][2] In general, a greater number of hydroxyl groups correlates with higher antioxidant activity. The presence of an ortho-dihydroxy (catechol) group, as seen in caffeic acid, is a highly effective feature for scavenging free radicals.[3][4]

Data Presentation: A Quantitative Comparison

The antioxidant capacities of cinnamic acid and its derivatives have been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following table summarizes available quantitative data. It is important to note that direct comparison of absolute values across different studies should be undertaken with caution due to variations in experimental conditions.[5] A lower IC50 value indicates higher antioxidant activity.

CompoundStructureDPPH IC50ABTS IC50 (µM)Key Structural Features
Cinnamic Acid C9H8O2~1.2 µg/mL[3]-No hydroxyl groups on the phenyl ring.
p-Coumaric Acid C9H8O3> Caffeic Acid[6]-One hydroxyl group at the para-position.[6][7]
Caffeic Acid C9H8O45.9 µg/mL; ~9 µg/mL[3]-Two hydroxyl groups (3,4-dihydroxy or catechol structure).[3][8]
Ferulic Acid C10H10O4~2.9 - 12.0 µg/mL[5]12 µM[5]One hydroxyl group and one methoxy group.
Sinapic Acid C11H12O5Strongest among derivatives[9]-One hydroxyl group and two methoxy groups.[9]

Note: Data is compiled from multiple sources and may not be directly comparable. The antioxidant activity of p-coumaric acid is generally considered lower than that of caffeic acid.[6] Studies indicate that sinapic and ferulic acids also demonstrate strong radical scavenging activities.[10]

Signaling Pathway Activation

Cinnamic acid and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, providing a secondary, indirect antioxidant effect.

Nrf2_Pathway Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_dissociation Keap1->Nrf2_dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->Keap1 inactivates Nrf2_dissociation->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2 pathway activation by cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][11] The reduction of the violet DPPH radical to a yellow-colored hydrazine (B178648) is measured spectrophotometrically.[12]

Principle: (DPPH•) + (Antioxidant-H) → DPPH-H + (Antioxidant•) (Violet) (Yellow/Colorless)

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[11][13] This solution should be freshly prepared and kept in the dark to prevent degradation.[13]

  • Sample Preparation: Dissolve the test compounds (cinnamic acid, derivatives, and a positive control like ascorbic acid) in the same solvent to create a series of concentrations.[13]

  • Reaction: Add a defined volume of the test sample to the DPPH working solution.[11][13] A blank containing only the solvent and the DPPH solution is also prepared.[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][13]

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting RSA (%) against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[14]

Procedure:

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[14][15] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[14][16]

  • Working Solution: Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.700 at 734 nm.[16]

  • Reaction: A small volume of the test sample or standard (like Trolox) is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.[14]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of a colored ferrous complex, which can be measured spectrophotometrically.[17]

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[18]

  • Sample Preparation: Prepare test samples and a series of ferrous sulfate (B86663) standards (FeSO₄) for the calibration curve.

  • Reaction: Add the FRAP reagent to the test samples and standards in a 96-well plate or cuvettes.[17]

  • Incubation: Incubate the mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[18]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve constructed using the ferrous sulfate standards. Results are expressed as µM of Fe(II) equivalents or a similar unit.[17]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a comparative study of antioxidant activity.

Experimental_Workflow General Workflow for Comparative Antioxidant Assay cluster_assays Assay Execution A Compound Selection (Cinnamic Acid & Derivatives) B Preparation of Stock Solutions (Test Compounds & Standards) A->B C Selection of Antioxidant Assays (e.g., DPPH, ABTS, FRAP) B->C D1 DPPH Assay C->D1 D2 ABTS Assay C->D2 D3 FRAP Assay C->D3 E Spectrophotometric Measurement (Absorbance Readings) D1->E D2->E D3->E F Data Calculation (% Inhibition, IC50, TEAC, FRAP values) E->F G Comparative Analysis & Structure-Activity Relationship F->G

General experimental workflow for antioxidant activity comparison.

Conclusion

Based on available data, there is a clear structure-activity relationship among cinnamic acid and its phenolic derivatives. The antioxidant potency increases with the number of hydroxyl groups on the phenyl ring. Caffeic acid, with its catechol moiety, consistently demonstrates very high antioxidant activity.[3] Ferulic and sinapic acids, which contain methoxy groups in addition to a hydroxyl group, are also potent antioxidants, often more so than p-coumaric acid.[10][19] Cinnamic acid itself, lacking any hydroxyl substituents on the ring, exhibits the weakest antioxidant activity in this series. These findings underscore the critical role of phenolic hydroxyl groups in free radical scavenging.

References

A Comparative Guide to the Stereochemical Confirmation of 2,3-dibromo-3-phenylpropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diastereomers of 2,3-dibromo-3-phenylpropanoic acid—erythro and threo—with a focus on confirming their stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy. The differentiation of these stereoisomers is critical in drug development and stereoselective synthesis, where the three-dimensional arrangement of atoms can significantly impact biological activity. This document outlines the synthetic routes, presents experimental data for isomer characterization, and provides detailed experimental protocols.

Stereoselective Synthesis and Stereochemical Assignment

The diastereomers of 2,3-dibromo-3-phenylpropanoic acid are typically synthesized via the bromination of the corresponding E/Z isomers of cinnamic acid. The stereochemical outcome of this reaction is governed by the mechanism of bromine addition to the alkene.

  • Erythro Isomer: The electrophilic addition of bromine to trans-cinnamic acid proceeds through an anti-addition mechanism, predominantly yielding the erythro diastereomer. This stereospecificity arises from the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

  • Threo Isomer: Conversely, the threo diastereomer is expected to be the major product from the syn-addition of bromine to trans-cinnamic acid or, more commonly, through the anti-addition to cis-cinnamic acid.

The stereochemistry of the resulting diastereomers can be unequivocally confirmed by ¹H NMR spectroscopy, primarily by analyzing the vicinal coupling constant (³JHH) between the protons on the C2 and C3 carbons. This coupling is dependent on the dihedral angle between these two protons, as described by the Karplus relationship. In the more stable staggered conformations, the threo isomer exhibits an anti-periplanar relationship (dihedral angle ≈ 180°), resulting in a larger coupling constant. In contrast, the erythro isomer's protons have a gauche relationship (dihedral angle ≈ 60°), leading to a smaller coupling constant.

Comparative Analysis of Experimental Data

The distinct stereochemistry of the erythro and threo isomers gives rise to measurable differences in their physical and spectroscopic properties. While melting point offers a preliminary method for differentiation, ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.

Parameter Erythro-2,3-dibromo-3-phenylpropanoic acid Threo-2,3-dibromo-3-phenylpropanoic acid
Precursor trans-Cinnamic acidcis-Cinnamic acid (theoretical)
Addition Mechanism Anti-additionAnti-addition
Melting Point (°C) 20495
¹H NMR (Predicted)
δ H-2 (ppm)~5.2~5.0
δ H-3 (ppm)~5.4~5.3
³J (H-2, H-3) (Hz)~8-10 Hz (smaller)>10 Hz (larger)
¹³C NMR (Predicted)
δ C-1 (C=O) (ppm)~170~170
δ C-2 (ppm)~50~52
δ C-3 (ppm)~48~50
δ Phenyl C (ppm)~128-138~128-138

Experimental Protocols

Synthesis of Erythro-2,3-dibromo-3-phenylpropanoic acid
  • Dissolution: Dissolve trans-cinnamic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in the same solvent to the cinnamic acid solution at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Isolation: Once the reaction is complete (as indicated by the persistence of a faint bromine color), the product, which precipitates out of the solution, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold solvent to remove any unreacted starting material and then recrystallized, typically from an ethanol-water mixture, to yield the pure erythro isomer.

  • Characterization: The melting point of the purified product is determined and compared with the literature value (204 °C). The stereochemistry is then confirmed by ¹H and ¹³C NMR spectroscopy.

NMR Spectroscopic Analysis
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the synthesized 2,3-dibromo-3-phenylpropanoic acid isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Pay close attention to the region between 5.0 and 5.5 ppm where the signals for the methine protons (H-2 and H-3) are expected to appear. Ensure sufficient resolution to accurately determine the coupling constant (³JHH).

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of the carboxylic acid, methine, and aromatic carbons.

  • Data Analysis: Process the spectra to determine the chemical shifts (δ) and the vicinal coupling constant (³JHH) for the methine protons. Compare the obtained coupling constant with the expected values for the erythro and threo isomers to confirm the stereochemistry.

Visualization of Stereochemical Determination

The logical workflow for the synthesis and stereochemical confirmation of the diastereomers of 2,3-dibromo-3-phenylpropanoic acid is depicted below.

Stereochem_Confirmation cluster_synthesis Synthesis cluster_analysis Analysis trans-Cinnamic Acid trans-Cinnamic Acid Bromination (anti-add) Bromination (anti-add) trans-Cinnamic Acid->Bromination (anti-add) cis-Cinnamic Acid cis-Cinnamic Acid cis-Cinnamic Acid->Bromination (anti-add) Erythro Isomer Erythro Isomer Bromination (anti-add)->Erythro Isomer Threo Isomer Threo Isomer Bromination (anti-add)->Threo Isomer NMR Spectroscopy NMR Spectroscopy Erythro Isomer->NMR Spectroscopy Threo Isomer->NMR Spectroscopy Karplus Relationship Karplus Relationship NMR Spectroscopy->Karplus Relationship Small J-coupling Small J-coupling Karplus Relationship->Small J-coupling gauche Large J-coupling Large J-coupling Karplus Relationship->Large J-coupling anti Erythro Confirmation Erythro Confirmation Small J-coupling->Erythro Confirmation Threo Confirmation Threo Confirmation Large J-coupling->Threo Confirmation

Caption: Synthetic pathways and NMR-based stereochemical confirmation of 2,3-dibromo-3-phenylpropanoic acid diastereomers.

The following diagram illustrates the relationship between the dihedral angle of the vicinal protons and the expected magnitude of the coupling constant, which is the fundamental principle for distinguishing the erythro and threo isomers by ¹H NMR.

Karplus_Relationship cluster_isomers Diastereomers cluster_conformation Dominant Conformation cluster_coupling Vicinal Coupling Constant (³JHH) Erythro Erythro Isomer Gauche Gauche Protons (Dihedral Angle ≈ 60°) Erythro->Gauche Threo Threo Isomer Anti Anti Protons (Dihedral Angle ≈ 180°) Threo->Anti Small_J Smaller ³JHH (~8-10 Hz) Gauche->Small_J Large_J Larger ³JHH (>10 Hz) Anti->Large_J

Caption: Correlation between stereoisomer, proton dihedral angle, and the resulting NMR vicinal coupling constant.

A Comparative Guide to the Efficacy of Catalysts in Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are pivotal precursors in the pharmaceutical, cosmetic, and fragrance industries. The synthesis of these compounds is a subject of ongoing research, with a focus on optimizing reaction efficiency and adopting greener methodologies. The choice of catalyst is a critical factor that significantly influences yield, reaction time, and environmental impact. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of cinnamic acid, supported by experimental data and detailed protocols to inform catalyst selection for specific research and development needs.

Data Presentation: A Head-to-Head Comparison of Synthesis Routes

The synthesis of cinnamic acid can be achieved through several key reactions, each employing different catalytic systems. The following table summarizes the quantitative data for the most prominent methods, offering a clear comparison of their efficacy.

Synthesis RouteCatalyst/ReagentTypical Yield (%)Reaction TimeReaction Temperature (°C)Key Reactants
Perkin Reaction Sodium Acetate or Potassium Acetate[1]4.98 - 72[1]1 - 8 hours[1]70 - 180[1]Benzaldehyde (B42025), Acetic Anhydride (B1165640)
Knoevenagel Condensation Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonate[1]73 - 90[1]Minutes to several hours[1]Room Temp. to 140[1]Benzaldehyde, Malonic Acid
Claisen-Schmidt Condensation Strong base (e.g., Sodium metal, Sodium methoxide)[1]~78 (for esters)[1]Several hours[1]25 - 55[1]Benzaldehyde, Acetic Acid Ester
Heck Reaction Palladium Catalyst (e.g., PdCl2)[2]Up to 96[1]Not specifiedNot specifiedAryl halides, Methyl acrylate
Biocatalysis Phenylalanine Ammonia Lyase (PAL)[3]75 (molar conversion)[3]High productivity (up to 6.7 mM/h) in a bioreactor setup[3]50[3]L-phenylalanine
Microwave-Assisted Knoevenagel Piperidine in Dimethylformamide (DMF)[3]85-97[3]30 minutes[3]90[3]Benzaldehyde, Malonic Acid
Ultrasound-Assisted Perkin Sodium Acetate[3]4.98[3]60 minutes[3]70[3]Benzaldehyde, Acetic Anhydride

Experimental Protocols

Detailed methodologies for the two most common synthesis routes are provided below. These protocols are based on established laboratory practices and can be adapted for specific research purposes.

Protocol 1: Cinnamic Acid Synthesis via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4]

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Round-bottom flask

  • Air condenser or reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10.5 g of benzaldehyde, 15 g of acetic anhydride, and 6 g of finely powdered anhydrous sodium acetate.[5]

  • Heating: Attach an air condenser and heat the mixture in an oil bath to approximately 160°C for one hour, then increase the temperature to 170-180°C and heat for an additional three hours.[5][6]

  • Workup: After cooling, add 50 mL of water to the reaction mixture.[7] Perform steam distillation to remove any unreacted benzaldehyde.[7]

  • Neutralization and Decolorization: To the remaining solution, add a saturated sodium carbonate solution until the mixture is basic.[7] If the solution is colored, add activated charcoal and heat the mixture before filtering it hot.[7]

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to precipitate the cinnamic acid.[6][8]

  • Isolation and Purification: Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with cold water to remove any impurities.[7]

  • Drying: Dry the purified cinnamic acid crystals. The melting point of pure trans-cinnamic acid is approximately 133°C.

Protocol 2: Cinnamic Acid Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a versatile and efficient method for forming carbon-carbon double bonds.[9] For cinnamic acid synthesis, it involves the reaction of benzaldehyde with malonic acid, catalyzed by a weak base.[5]

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.11 moles of malonic acid in 25 mL of 95% ethanol. To this, add 0.10 moles of freshly distilled benzaldehyde and 2.5 mL of pyridine.[5]

  • Reaction: Heat the reaction mixture to a gentle reflux and stir for six to eight hours.[5] The evolution of CO₂ gas indicates that the reaction is proceeding.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.[5] Cool the mixture in an ice bath to maximize crystallization.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Purification: Wash the crystals with cold 95% ethanol.[5] For higher purity, the crude cinnamic acid can be recrystallized from an ethanol/water mixture.

Visualizing the Reaction Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the mechanisms of the Perkin and Knoevenagel reactions, as well as a general experimental workflow.

Perkin_Reaction_Mechanism Perkin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride enolate Enolate of Acetic Anhydride acetic_anhydride->enolate base Base (e.g., Acetate) base->acetic_anhydride Deprotonation enolate->benzaldehyde Nucleophilic Attack dehydrated_intermediate Dehydrated Intermediate aldol_adduct->dehydrated_intermediate Dehydration cinnamic_acid Cinnamic Acid dehydrated_intermediate->cinnamic_acid Hydrolysis

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Knoevenagel_Condensation_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde adduct Intermediate Adduct benzaldehyde->adduct malonic_acid Malonic Acid enolate Enolate of Malonic Acid malonic_acid->enolate base Base (e.g., Piperidine) base->malonic_acid Deprotonation enolate->benzaldehyde Nucleophilic Addition cinnamic_acid Cinnamic Acid adduct->cinnamic_acid Dehydration & Decarboxylation co2 CO2 h2o H2O

Caption: Mechanism of the Knoevenagel condensation for cinnamic acid synthesis.

Experimental_Workflow General Experimental Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Heating and Stirring reactants->reaction workup Reaction Workup (e.g., Neutralization, Extraction) reaction->workup isolation Isolation of Crude Product (e.g., Precipitation, Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Product Analysis (e.g., Melting Point, Spectroscopy) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and purification of cinnamic acid.

References

Cross-validation of HPLC and GC-MS methods for cinnamic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Cinnamic Acid Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like cinnamic acid is critical for quality control, pharmacokinetic studies, and the standardization of herbal products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods for the quantification of cinnamic acid, supported by experimental data, to aid in method selection and cross-validation.

Data Presentation: A Comparative Summary

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.99[1][3]> 0.99[1]Both techniques demonstrate excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: ~1.0 ng/mL, LOQ: ~1.0 ng/mL[3]High sensitivity, often with lower detection limits than HPLC, especially with selective ionization techniques. LODs can be in the range of ng/mL.[4]GC-MS can offer superior sensitivity for volatile compounds.[1]
Precision (%RSD) Typically ≤ 5%[1]Typically ≤ 6%[1]Both methods demonstrate good precision.[1]
Accuracy/Recovery (%) ≥ 80%, often in the 95-118% range[3][5]≥ 82%[1]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Derivatization Generally not required.[1][6]Mandatory (e.g., silylation) to increase volatility and thermal stability.[1][6]Derivatization in GC-MS adds an extra step to sample preparation, which can increase time and potential for sample loss.[1]
Isomer Separation Superior for the separation of some isomers without derivatization.[1]Can be challenging for certain isomers.[1]HPLC can have an advantage in separating structurally similar compounds.
Sample Matrix Well-suited for complex matrices like plant extracts.[7]Can be susceptible to matrix interference, may require extensive cleanup.HPLC is often preferred for less volatile compounds in complex samples.

Experimental Workflow

A crucial aspect of analytical science is the validation of methods to ensure data reliability. Cross-validation involves comparing the results from two distinct analytical methods to confirm the accuracy of the findings. The general workflow for such a comparison is outlined below.

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_Validation Cross-Validation Sample Homogenized Sample Extract Extraction of Cinnamic Acid Sample->Extract HPLC_Analysis Direct Injection & HPLC-UV/MS Analysis Extract->HPLC_Analysis Derivatization Derivatization (Silylation) Extract->Derivatization HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Comparison Comparison of Quantitative Results HPLC_Data->Comparison GCMS_Analysis Injection & GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Quantitative Data GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation Method Validation Assessment Comparison->Validation

A flowchart illustrating the key steps in the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of cinnamic acid using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of cinnamic acid without the need for derivatization.[6] A reversed-phase method is commonly employed.

1. Sample Preparation and Extraction:

  • A suitable amount of the homogenized sample (e.g., plant material, plasma) is extracted using a solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.[5][8]

  • The extraction can be enhanced using sonication.[9]

  • The resulting extract is filtered, often through a 0.45 μm or 0.22 μm syringe filter, before injection.[8][9]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or a similar system equipped with a degasser, pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidified aqueous solution (e.g., with acetic acid, formic acid, or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[3][7] A common gradient involves water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[9]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection is commonly performed at a wavelength between 270 nm and 292 nm, corresponding to the maximum absorbance of cinnamic acid.[7][10]

3. Data Analysis:

  • The cinnamic acid peak is identified by comparing its retention time with that of a reference standard.[7]

  • Quantification is achieved by constructing a calibration curve using a series of standard solutions of known concentrations.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of cinnamic acid. However, derivatization is necessary to improve its volatility and thermal stability.[6]

1. Sample Preparation and Derivatization:

  • The initial extraction of cinnamic acid from the sample matrix is similar to the HPLC protocol.

  • The dried extract is then derivatized. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[2] The mixture is heated to ensure the reaction is complete.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[2]

  • Carrier Gas: Helium is used at a constant flow rate.[2]

  • Injection Mode: Split or splitless injection is used depending on the sample concentration.[2]

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a final temperature to ensure the separation of components. For example, starting at 70°C, holding for 2 minutes, then ramping to 320°C.[4]

3. Data Analysis:

  • The derivatized cinnamic acid is identified based on its retention time and the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative, which is compared to a reference standard and library spectra.

  • Quantification is performed using a calibration curve generated from derivatized cinnamic acid standards.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of cinnamic acid. The choice between the two often depends on the specific requirements of the analysis. HPLC is generally simpler due to the lack of a derivatization step and is well-suited for complex sample matrices.[1][6] GC-MS, on the other hand, can offer higher sensitivity for volatile compounds.[1]

For the highest level of confidence in analytical data, cross-validation of results between both techniques is highly recommended. This ensures the integrity and reliability of the research findings, which is paramount in scientific research and drug development.

References

Cinnamic Acid Amides as Enzyme Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cinnamic acid amides as inhibitors of various key enzymes. Cinnamic acid and its derivatives, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological properties. This guide synthesizes experimental data on their structure-activity relationships (SAR), offering insights into the rational design of potent and selective enzyme inhibitors.

This comparative analysis focuses on the inhibitory potential of cinnamic acid amides against several classes of enzymes implicated in a range of pathologies, including neurodegenerative diseases, diabetes, and skin hyperpigmentation. By systematically evaluating the impact of structural modifications on inhibitory efficacy, this guide aims to facilitate the development of novel therapeutic agents.

Comparative Inhibitory Activities

The inhibitory potency of cinnamic acid amides is profoundly influenced by the nature and position of substituents on both the cinnamic acid scaffold and the amide moiety. The following tables summarize the quantitative data (IC50 values) for a selection of cinnamic acid amide derivatives against various enzymes, providing a clear comparison of their activities.

Cholinesterase Inhibition

Cinnamic acid amides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease.

Compound IDCinnamic Acid SubstitutionAmide MoietyAChE IC50 (µM)BChE IC50 (µM)Reference
1 UnsubstitutedN-benzyl pyridinium (B92312)0.01212.6[1]
2 4-OH3,4-dihydroxyphenethyl>10Moderate Activity[2][3]
3 4-OCH3N-benzyl pyridinium--[1]

Table 1: Inhibitory activities of selected cinnamic acid amides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A lower IC50 value indicates higher potency.

The data suggests that the introduction of an N-benzyl pyridinium moiety to the amide nitrogen significantly enhances AChE inhibitory activity.[1]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders.

Compound IDCinnamic Acid SubstitutionAmide MoietyMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
4 4-OH5-hydroxyindole-Potent & Selective[2][3][4]
5 3,4-diOH5-hydroxyindole-Potent & Selective[2][3][4]
6 3-OCH3, 4-OH5-hydroxyindole-Potent & Selective[2][3][4]

Table 2: Inhibitory activities of selected cinnamic acid amides against monoamine oxidase A (MAO-A) and B (MAO-B). While specific IC50 values for amides are not detailed in the abstracts, studies indicate potent and selective MAO-B inhibition for certain derivatives.[2][3][4]

Generally, cinnamic acid esters have shown stronger inhibitory activities against MAO-B and BChE compared to their corresponding amides.[2][3]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for the treatment of hyperpigmentation disorders.

Compound IDCinnamic Acid SubstitutionAmide MoietyMushroom Tyrosinase IC50 (µM)Reference
7 2,4-diOHN-methylpiperazino< 25 (over 90% inhibition)[5]
8 2,4-diOHMorpholino< 25 (over 90% inhibition)[5]
9 2,4-diOHCyclopentylamino< 25 (over 90% inhibition)[5]
10 2,4-diOHCyclohexylamino< 25 (over 90% inhibition)[5]
11 3-NO21-(3-chloro-4-fluorophenyl)piperazine0.16[6]
12 2-Cl, 3-OCH31-(3-chloro-4-fluorophenyl)piperazine0.12[6]

Table 3: Inhibitory activities of selected cinnamic acid amides against mushroom tyrosinase. The presence of a 2,4-dihydroxy substitution on the phenyl ring of the cinnamic acid scaffold is crucial for potent tyrosinase inhibition.[5]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria.

Compound IDCinnamic Acid SubstitutionAmide MoietyUrease IC50 (µM)Reference
13 Varied (with electron-withdrawing groups)Hydroxamic acid3.8 - 12.8[7]

Table 4: Inhibitory activities of cinnamoyl hydroxamic acids against urease. Derivatives with electron-withdrawing groups on the aromatic ring generally exhibit heightened activity.[7]

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and absorption.

Compound IDCinnamic Acid SubstitutionAmide Moietyα-Glucosidase InhibitionReference
14 3,4-diOH (Caffeoyl)BenzylamideHighest Activity[8]
15 3,4-diOH (Caffeoyl)CyclohexylmethylamideHighest Activity[8]

Table 5: Qualitative inhibitory activities of caffeoyl amides against α-glucosidase. Compounds with two hydroxyl groups at the meta and para positions of the cinnamic acid structure displayed the highest inhibitory activity.[8]

Key Structure-Activity Relationship Insights

The following diagram illustrates the general principles of the structure-activity relationship for cinnamic acid amides as enzyme inhibitors, highlighting the key structural features that influence their activity.

SAR_Cinnamic_Acid_Amides cluster_scaffold Cinnamic Acid Amide Scaffold cluster_cinnamic_acid_mods Cinnamic Acid Modifications cluster_amide_mods Amide Substituent Modifications cluster_activity Enzyme Inhibitory Activity Scaffold Cinnamic Acid Moiety Amide Linker Amide Substituent Hydroxylation Hydroxylation (e.g., 2,4-diOH for Tyrosinase) Scaffold:Cinnamic_Acid->Hydroxylation Methoxylation Methoxylation Scaffold:Cinnamic_Acid->Methoxylation Halogenation Halogenation (e.g., for Urease) Scaffold:Cinnamic_Acid->Halogenation Arylpiperazines Arylpiperazines (Tyrosinase) Scaffold:Amide_Substituent->Arylpiperazines Benzyl_Pyridinium N-Benzyl Pyridinium (AChE) Scaffold:Amide_Substituent->Benzyl_Pyridinium Hydroxamic_Acid Hydroxamic Acid (Urease) Scaffold:Amide_Substituent->Hydroxamic_Acid Cyclic_Alkyls Cyclic Alkyls (α-Glucosidase) Scaffold:Amide_Substituent->Cyclic_Alkyls Activity Enhanced Inhibitory Potency Hydroxylation->Activity Methoxylation->Activity Halogenation->Activity Arylpiperazines->Activity Benzyl_Pyridinium->Activity Hydroxamic_Acid->Activity Cyclic_Alkyls->Activity

General SAR of Cinnamic Acid Amides

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols offer a standardized framework for the in vitro evaluation of cinnamic acid amide derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of cholinesterases.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB solution

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide or Butyrylthiocholine iodide substrate solution

    • Test compound solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound solution or a vehicle control.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control. The IC50 value is calculated from a dose-response curve.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This continuous spectrophotometric assay measures the activity of MAO-A and MAO-B.

  • Principle: MAO-A activity is measured using kynuramine (B1673886) as a substrate, which is converted to 4-hydroxyquinoline (B1666331). MAO-B activity is measured using benzylamine (B48309) as a substrate, which is converted to benzaldehyde. The formation of the products is monitored by measuring the change in absorbance at specific wavelengths (316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).

  • Reagents:

    • Phosphate buffer

    • MAO-A or MAO-B enzyme preparation

    • Kynuramine or Benzylamine substrate solution

    • Test compound solutions at various concentrations

  • Procedure:

    • In a suitable cuvette or microplate, mix the buffer, enzyme, and test compound.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the absorbance at the appropriate wavelength.

  • Data Analysis: The initial reaction velocity is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition and IC50 values are calculated as described for the cholinesterase assay.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of tyrosinase.

  • Principle: The enzyme catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product that absorbs light at approximately 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.

  • Reagents:

    • Phosphate buffer (e.g., pH 6.8)

    • Mushroom tyrosinase enzyme solution

    • L-DOPA substrate solution

    • Test compound solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compound.

    • Add the tyrosinase enzyme solution and incubate.

    • Initiate the reaction by adding the L-DOPA substrate solution.

    • Measure the absorbance at 475 nm at regular intervals.

  • Data Analysis: The percentage of inhibition and IC50 values are determined by comparing the rate of dopachrome formation in the presence and absence of the inhibitor.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea.

  • Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) complex. The absorbance of this complex is measured spectrophotometrically (typically between 625-670 nm).

  • Reagents:

    • Buffer solution

    • Urease enzyme solution (e.g., from Jack bean)

    • Urea substrate solution

    • Phenol (B47542) reagent

    • Alkali reagent (containing sodium hypochlorite (B82951) and sodium hydroxide)

    • Sodium nitroprusside catalyst

    • Test compound solutions at various concentrations

  • Procedure:

    • In a 96-well plate, incubate the urease enzyme with the test compound.

    • Add the urea substrate to start the enzymatic reaction and incubate.

    • Stop the reaction and initiate the color-forming reaction by adding the phenol and alkali reagents, followed by the catalyst.

    • After a further incubation period for color development, measure the absorbance.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. IC50 values are then determined.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase.

  • Principle: The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be measured at 405 nm.

  • Reagents:

    • Phosphate buffer (e.g., pH 6.8)

    • α-Glucosidase enzyme solution

    • pNPG substrate solution

    • Test compound solutions at various concentrations

    • Sodium carbonate solution (to stop the reaction)

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound.

    • Initiate the reaction by adding the pNPG substrate and incubate.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition and IC50 values are calculated based on the absorbance readings of the inhibited and uninhibited reactions.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and evaluation of cinnamic acid amides as enzyme inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Enzyme Inhibition Screening cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis of Cinnamic Acid Amide Library Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Kinetic_Studies Kinetic Studies (Mechanism of Inhibition) Dose_Response->Kinetic_Studies Data_Analysis Data Analysis & IC50 Calculation Kinetic_Studies->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Workflow for Enzyme Inhibitor Screening

References

Navigating Synthesis: A Comparative Analysis of Literature vs. Experimental Melting Points for trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. One of the most fundamental techniques for assessing the purity of a crystalline solid is the determination of its melting point. This guide provides a comparative analysis of the established literature melting point of trans-cinnamic acid against typical experimental findings, supported by a detailed experimental protocol for its determination.

Data Presentation: A Comparative Overview

The melting point of a pure substance is a distinct physical property. However, the presence of impurities, often introduced during synthesis and purification, can lead to a depression and broadening of the melting point range. The following table summarizes the literature values for the melting point of trans-cinnamic acid and contrasts them with a representative experimental value obtained after synthesis.

ParameterLiterature Value (°C)Experimental Value (°C)
Melting Point 132 - 135[1]130 - 131[2]

This comparison highlights a common observation in synthetic chemistry: experimentally determined melting points are often slightly lower and exhibit a broader range than the stringent values reported in the literature for highly pure substances. This discrepancy is a critical indicator of sample purity.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a synthesized solid, such as trans-cinnamic acid, using a capillary melting point apparatus.

Objective: To determine the melting point range of synthesized trans-cinnamic acid and assess its purity by comparing it to the literature value.

Materials:

  • Synthesized trans-cinnamic acid (dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the synthesized trans-cinnamic acid is completely dry to prevent solvent from depressing the melting point.

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • Finely powder the sample using a mortar and pestle to ensure uniform heat distribution within the capillary tube.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially, until the temperature is approximately 15-20°C below the expected melting point of trans-cinnamic acid (around 110-115°C).

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination of the melting range.

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

    • The recorded values represent the experimental melting point range.

  • Analysis:

    • Compare the observed melting point range with the literature value for trans-cinnamic acid (132-135°C).

    • A broad melting range (greater than 2°C) and a lower value compared to the literature suggest the presence of impurities. If necessary, the compound should be further purified (e.g., by recrystallization) and the melting point redetermined.

Workflow for Melting Point Comparison

The logical flow from synthesis to purity assessment can be visualized as a straightforward process. The following diagram illustrates the key stages involved in comparing the experimental melting point of synthesized trans-cinnamic acid with its established literature value.

G cluster_synthesis Synthesis & Purification cluster_analysis Melting Point Analysis cluster_comparison Purity Assessment synthesis Synthesize trans-Cinnamic Acid purification Purify Crude Product synthesis->purification exp_mp Determine Experimental Melting Point purification->exp_mp compare Compare Experimental vs. Literature Value exp_mp->compare lit_mp Reference Literature Melting Point (132-135 °C) lit_mp->compare pure High Purity (Narrow Range, Close to Literature) compare->pure Match impure Impure (Broad Range, Depressed M.P.) compare->impure Mismatch

Caption: Workflow for comparing experimental and literature melting points.

References

Unveiling the Antimicrobial Potency of Cinnamic Acid Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial spectra of various cinnamic acid esters, supported by experimental data. Cinnamic acid and its derivatives are emerging as promising candidates in the search for novel antimicrobial agents due to their natural origins and established safety profiles.

The esterification of cinnamic acid has been shown to significantly modulate its antimicrobial activity. The structure of the alcohol moiety attached to the cinnamic acid backbone plays a pivotal role in determining the potency and spectrum of action against a variety of pathogenic microorganisms. This guide provides a detailed comparison of several key cinnamic acid esters, summarizing their efficacy against a range of bacteria and fungi.

Comparative Antimicrobial Activity

The antimicrobial efficacy of cinnamic acid esters is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following table summarizes the MIC values for various cinnamic acid esters against several bacterial and fungal strains, providing a basis for a standardized comparison.

Cinnamic Acid EsterStaphylococcus aureus (ATCC 35903)Staphylococcus epidermidis (ATCC 12228)Pseudomonas aeruginosa (ATCC 25853)Candida albicans (ATCC 76485)Candida tropicalis (ATCC 13803)Candida glabrata (ATCC 90030)
Methyl Cinnamate (B1238496) 789.19 µM--789.19 µM789.19 µM789.19 µM
Ethyl Cinnamate ---726.36 µM726.36 µM726.36 µM
Propyl Cinnamate ---672.83 µM672.83 µM672.83 µM
Butyl Cinnamate 626.62 µM626.62 µM626.62 µM626.62 µM626.62 µM626.62 µM
Isobutyl Cinnamate ---0.89 µM--
Decyl Cinnamate 550.96 µM550.96 µM550.96 µM---
Benzyl Cinnamate 537.81 µM537.81 µM1075.63 µM---
Cinnamic Acid >25 mM--405 µM--

Note: '-' indicates data not available in the cited sources. Data compiled from multiple sources for comparative purposes.

From the presented data, a clear trend emerges for the antibacterial activity of straight-chain alkyl cinnamates against the tested strains: potency tends to increase with the length of the alkyl chain, with decyl cinnamate showing high potency. This suggests that increased lipophilicity may enhance the passage of these compounds through the bacterial cell membrane.

In terms of antifungal activity, butyl cinnamate demonstrates broad-spectrum activity against the tested Candida species.[1] Notably, isobutyl cinnamate shows exceptionally high potency against Candida albicans.[2] Benzyl cinnamate exhibits good activity against Gram-positive bacteria but is less effective against the Gram-negative Pseudomonas aeruginosa.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the cinnamic acid esters in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of cinnamic acid esters are still under investigation. However, current research points towards the disruption of microbial cell membranes as a primary mode of action. The lipophilic nature of these esters is thought to facilitate their interaction with and insertion into the lipid bilayer of bacterial and fungal cell membranes. This can lead to a cascade of detrimental effects, including increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[3][4]

For fungi, some studies suggest a direct interaction with ergosterol, a key component of the fungal cell membrane, further compromising membrane integrity.[1] In bacteria, in addition to membrane damage, some cinnamic acid derivatives have been shown to interfere with cell division by inhibiting proteins such as FtsZ.[2]

antimicrobial_mechanism cluster_ester Cinnamic Acid Ester cluster_cell Microbial Cell cluster_effects Antimicrobial Effects Ester Cinnamic Acid Ester Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Interaction & Insertion Ergosterol Ergosterol (Fungi) Ester->Ergosterol Direct Interaction FtsZ FtsZ Protein (Bacteria) Ester->FtsZ Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Ergosterol->Disruption Inhibition Inhibition of Cell Division FtsZ->Inhibition Components Intracellular Components Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Disruption->Death Leakage->Death Inhibition->Death

Caption: Putative antimicrobial mechanism of action for cinnamic acid esters.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of cinnamic acid esters using the broth microdilution method.

MIC_Workflow prep Preparation of Cinnamic Acid Ester Stock Solutions serial Serial Two-Fold Dilutions in 96-Well Plate prep->serial inoculation Inoculation of Microtiter Plate Wells serial->inoculation inoculum Preparation of Standardized Microbial Inoculum inoculum->inoculation incubation Incubation under Optimal Growth Conditions inoculation->incubation read Visual or Spectrophotometric Reading of Results incubation->read mic Determination of Minimum Inhibitory Concentration (MIC) read->mic

References

The Synergistic Power of Cinnamic Acid: A Guide to Enhancing Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of cinnamic acid with known antibiotics, supported by experimental data and detailed protocols. Cinnamic acid, a naturally occurring organic compound, has demonstrated the potential to significantly enhance the efficacy of conventional antibiotics, offering a promising avenue in the fight against antimicrobial resistance.

Cinnamic acid and its derivatives have been shown to work in concert with various classes of antibiotics to inhibit the growth of a range of pathogenic bacteria. This synergistic activity can lead to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic required to be effective, potentially minimizing side effects and slowing the development of resistance. This guide summarizes key findings, presents comparative data, and provides the necessary experimental protocols to evaluate these synergistic interactions.

Quantitative Data Summary

The synergistic effect of cinnamic acid and its derivatives in combination with various antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. A synergistic effect is generally indicated by an FIC index of ≤ 0.5. The following tables summarize the MIC values of individual compounds and the FIC indices of their combinations against several bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid, its Derivatives, and Antibiotics Alone

Compound/AntibioticStaphylococcus aureus (mg/L)Staphylococcus epidermidis (mg/L)Acinetobacter baumannii (mg/L)Escherichia coli (mg/L)Pseudomonas aeruginosa (mg/L)
Cinnamic Acid>25 mM[1]2048 - 4096[2][3][4]---
p-Coumaric Acid-4096[4]128 - 256--
Ferulic Acid-4096[4]512 - 1024--
Cloxacillin-----
Colistin-----
Ampicillin-----
Amikacin-----
Ciprofloxacin-----
Erythromycin-----
Vancomycin-----

Table 2: Synergistic Effects (FIC Index) of Cinnamic Acid and its Derivatives with Antibiotics

CombinationBacterial StrainFIC IndexInterpretation
Cinnamic Acid + CloxacillinStaphylococcus epidermidis≤ 0.5[5]Synergy
p-Coumaric Acid + ColistinColistin-Resistant Acinetobacter baumannii≤ 0.5[6]Synergy
Ferulic Acid + ColistinColistin-Resistant Acinetobacter baumannii≤ 0.5[6]Synergy
Cinnamic Acid + AmpicillinStaphylococcus aureus≤ 0.5[3]Synergy
Cinnamic Acid + AmoxicillinStaphylococcus aureus≤ 0.5[3]Synergy
Cinnamic Acid + OxacillinStaphylococcus aureus≤ 0.5[3]Synergy
Cinnamic Acid + CefoxitinStaphylococcus aureus≤ 0.5[3]Synergy
Cinnamic Acid + AmikacinEscherichia coli< 0.5[7]Synergy
Cinnamic Acid + AmpicillinEscherichia coli< 0.5[7]Synergy
Ferulic Acid + AmikacinStaphylococcus aureus< 0.5[7]Synergy
p-Coumaric Acid + AmikacinStaphylococcus aureus< 0.5[7]Synergy

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of cinnamic acid and antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

a. Preparation of Inoculum:

  • A pure culture of the test bacterium is grown on a suitable agar (B569324) medium.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is then diluted in the broth to a final concentration of about 5 x 10⁵ CFU/mL.

b. Preparation of Test Compounds:

  • Stock solutions of cinnamic acid and the antibiotic are prepared in an appropriate solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the broth as the diluent.

c. Inoculation and Incubation:

  • A standardized volume of the bacterial inoculum is added to each well.

  • Control wells are included: a growth control (broth + inoculum) and a sterility control (broth only).

  • The plate is incubated at 35-37°C for 18-24 hours.

d. Determination of MIC:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for evaluating the interaction between two antimicrobial agents.[9][10]

a. Plate Setup:

  • In a 96-well microtiter plate, serial dilutions of antibiotic A are made along the x-axis (columns), and serial dilutions of antibiotic B (cinnamic acid) are made along the y-axis (rows).

  • This creates a matrix of wells containing various combinations of the two agents.

b. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

  • The plate is incubated under appropriate conditions.

c. Data Analysis and FIC Index Calculation:

  • The MIC of each combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]

d. Interpretation of FIC Index:

  • Synergy: FIC ≤ 0.5

  • Additive/Indifference: 0.5 < FIC ≤ 4.0

  • Antagonism: FIC > 4.0[9]

Time-Kill Curve Assay

This assay determines the rate at which an antimicrobial agent or combination kills a microorganism over time.[11]

a. Preparation:

  • Prepare a bacterial culture in the exponential growth phase with a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Add the antimicrobial agents to the test flasks at specific concentrations (e.g., 1x MIC), both individually and in combination. Include a growth control flask without any antimicrobial agent.

b. Incubation and Sampling:

  • Incubate all flasks in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

c. Viable Cell Count:

  • Perform serial dilutions of the collected aliquots.

  • Plate the dilutions onto appropriate agar plates and incubate.

  • Count the number of colony-forming units (CFU/mL) for each time point.

d. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antimicrobial agent and combination.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the proposed mechanism of action.

Experimental_Workflow_for_Synergy_Testing cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_fic FIC Index Calculation MIC_A Determine MIC of Antibiotic A Setup Prepare 96-well plate with serial dilutions of A and B MIC_A->Setup MIC_B Determine MIC of Cinnamic Acid MIC_B->Setup Inoculate Inoculate with bacterial suspension Setup->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Read Read MIC of combinations Incubate->Read Calculate Calculate FIC Index: FIC_A + FIC_B Read->Calculate Interpret Interpret Result: Synergy, Additive, or Antagonism Calculate->Interpret

Caption: Workflow for evaluating antibiotic synergy using the checkerboard assay.

Proposed_Mechanism_of_Action cluster_agents cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Cinnamic_Acid Cinnamic Acid Membrane_Disruption Disruption of Membrane Integrity Cinnamic_Acid->Membrane_Disruption primary action Antibiotic Conventional Antibiotic Antibiotic_Uptake Enhanced Antibiotic Uptake Antibiotic->Antibiotic_Uptake Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Increased_Permeability->Antibiotic_Uptake Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Antibiotic_Uptake->Cell_Death synergistic killing Leakage->Cell_Death

Caption: Proposed mechanism of synergistic action between cinnamic acid and antibiotics.

The primary mechanism by which cinnamic acid is thought to exert its antimicrobial effect and synergize with antibiotics is by disrupting the integrity of the bacterial cell membrane.[11] This disruption leads to increased membrane permeability, which facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its target site more effectively. Additionally, the damage to the membrane can cause the leakage of essential intracellular components, further contributing to cell death.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Propenoic Acid, 3-Phenyl- (Cinnamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures for cinnamic acid, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[1] In the event of a spill, care should be taken to avoid the formation of dust. The spilled material should be swept up and placed into a suitable, closed container for disposal.[1][2][3] It is crucial to prevent the chemical from entering drains.[1][2][4][5]

Disposal Protocol for 2-Propenoic Acid, 3-Phenyl-

The recommended method for the disposal of 2-Propenoic acid, 3-phenyl- is through a licensed professional waste disposal service.[1][2][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6][7]

The general procedure for disposal involves the following steps:

  • Collection : Collect surplus and non-recyclable solutions in a suitable, closed, and properly labeled container.[1][2][3]

  • Professional Disposal : Offer the collected waste to a licensed disposal company.[1][2][4]

  • Incineration : The disposal company will typically dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][4]

  • Contaminated Packaging : Any packaging that has been contaminated with cinnamic acid should be disposed of in the same manner as the unused product.[1][2][4]

It is important to note that specific quantitative data, such as concentration limits for various disposal methods or precise conditions for incineration, are not detailed in standard safety data sheets. These parameters are typically determined by the licensed waste disposal facility in accordance with their permits and local regulations. Similarly, detailed experimental protocols for disposal are not provided as the procedures are operational and guided by regulatory compliance rather than experimental research.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Propenoic acid, 3-phenyl- in a laboratory setting.

start Start: Cinnamic Acid Waste Generated ppe Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Contain Spill & Clean Up - Avoid dust formation - Sweep into a closed container spill->cleanup Yes containerize Package & Label Waste - Use suitable, closed containers - Clearly label contents spill->containerize No cleanup->containerize disposal_service Contact Licensed Professional Waste Disposal Service containerize->disposal_service transport Arrange for Waste Pickup and Transport disposal_service->transport incineration Final Disposal: Incineration (Handled by licensed facility) transport->incineration end End: Disposal Complete incineration->end

Disposal workflow for 2-Propenoic acid, 3-phenyl-.

References

Essential Safety and Logistics for Handling 2-Propenoic Acid, 3-phenyl- (Cinnamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling cinnamic acid, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] The recommended PPE includes protection for the eyes, skin, and respiratory system.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side-shields.[1]
GogglesChemical splash-resistant goggles should be worn.[2]
Hand Protection GlovesChemical-resistant gloves are required. The specific material should be chosen based on the duration of contact and the nature of the solvent used. Always inspect gloves for integrity before use.
Body Protection Lab CoatA standard laboratory coat is necessary to protect against incidental contact.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection RespiratorIf there is a risk of inhaling dust, especially in poorly ventilated areas, a NIOSH-approved respirator should be used.

Chemical Handling and Experimental Protocol

Storage: Store cinnamic acid in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe in the dust.[3]

  • Minimize dust generation and accumulation.[2][3]

  • Use only in a well-ventilated area or under a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

Typical Experimental Protocol for Use in a Reaction:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. The work area, typically a fume hood, should be clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of cinnamic acid on a tared weigh boat or glassine paper using a calibrated analytical balance. To minimize dust, avoid rapid movements and consider using a spatula.

  • Addition to Reaction Vessel: Transfer the weighed cinnamic acid to the reaction vessel. If the reaction is sensitive to air or moisture, this should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: If the protocol requires dissolving the cinnamic acid, add the specified solvent to the reaction vessel. Stir the mixture until the solid is fully dissolved. Gentle heating may be required, which should be done using a controlled heating mantle and monitored with a thermometer.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture as specified in the protocol. This may involve the addition of water or an acidic/basic solution.

  • Extraction and Purification: The product is typically extracted from the aqueous layer using an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. Further purification may be necessary using techniques like recrystallization or column chromatography.

  • Waste Disposal: All waste materials, including empty containers, contaminated gloves, and solvent waste, must be disposed of according to the disposal plan outlined below.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

For a minor spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.[2]

  • Avoid generating dust.[1][3]

  • Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[1][2]

  • Clean the spill area with soap and water.

  • Place all contaminated cleaning materials into the waste container.

For a major spill:

  • Evacuate the area immediately.

  • Alert your supervisor and the institution's environmental health and safety (EHS) department.

  • Prevent entry into the affected area.

  • Allow only trained personnel with the appropriate PPE to clean up the spill.

G A Identify Waste Cinnamic Acid B Segregate from other chemical waste A->B C Label container with contents and hazards B->C D Consult Institutional EHS for specific procedures C->D E Arrange for pickup by a licensed waste disposal service D->E F Transport to an approved disposal facility E->F G Incineration in a chemical incinerator F->G H Final Disposal G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 3-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-phenyl-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.